molecular formula C11H16N2O6 B12095634 N1-Ethylpseudouridine

N1-Ethylpseudouridine

Cat. No.: B12095634
M. Wt: 272.25 g/mol
InChI Key: AMMRPAYSYYGRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Ethylpseudouridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-2-13-3-5(10(17)12-11(13)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMRPAYSYYGRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N1-Ethylpseudouridine: A Technical Guide to its Discovery, Synthesis, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the use of modified nucleosides to enhance mRNA stability and translation while mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the gold standard, its homologue, N1-ethylpseudouridine (Et1Ψ), has also been investigated as a promising alternative. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological implications of this compound, offering a resource for researchers and developers in the field of RNA therapeutics.

Introduction: The Need for Modified Nucleosides

Synthetic mRNA has emerged as a powerful platform for vaccines and therapeutics due to its transient nature and lack of risk for insertional mutagenesis.[1] However, unmodified single-stranded RNA can be recognized by the innate immune system as foreign, leading to the activation of pathways that suppress translation and can induce cell death. Key sensors in this process include Toll-like receptors (TLRs), Protein Kinase R (PKR), and RIG-I.[1]

The pioneering work of Karikó and others demonstrated that the incorporation of modified nucleosides, such as pseudouridine (B1679824) (Ψ), could significantly reduce this immunogenicity.[1][2] Further studies revealed that N1-alkylation of pseudouridine, particularly N1-methylation, offered even greater advantages, leading to enhanced protein expression and further reduced immune stimulation.[2][3] This has spurred investigation into other N1-substituted pseudouridine derivatives, including this compound.

Discovery and Rationale

N1-methylpseudouridine is a naturally occurring modification found in the transfer RNA (tRNA) of archaea.[4][5] Its discovery in natural systems hinted at its potential for biological compatibility. The rationale for exploring this compound and other N1-substituted analogues stems from the success of m1Ψ. The hypothesis is that altering the size and electronic properties of the N1-substituent group could fine-tune the biological properties of the resulting mRNA, potentially offering advantages in expression, stability, or immunogenicity.[1] Researchers at TriLink BioTechnologies synthesized and tested a series of N1-substituted pseudouridine triphosphates, including N1-ethyl-ΨTP (Et1ΨTP), to evaluate their impact on mRNA performance.[1]

Synthesis of this compound Triphosphate

The synthesis of N1-substituted pseudouridine triphosphates, including Et1ΨTP, generally follows a chemoenzymatic pathway. This approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. While specific, detailed protocols for Et1Ψ are proprietary, the general methodology can be inferred from established procedures for its close analog, m1ΨTP.[6][7]

A plausible synthetic route involves:

  • Preparation of Pseudouridine (Ψ): This can be achieved through biocatalytic cascade rearrangement of the more readily available uridine (B1682114).[6][7]

  • Protection of Ribose Hydroxyl Groups: To ensure selective alkylation at the N1 position of the uracil (B121893) base, the hydroxyl groups of the ribose sugar are typically protected using reagents like acetone (B3395972) to form an acetonide.

  • N1-Ethylation: The protected pseudouridine is then chemically ethylated at the N1 position. This is analogous to the N1-methylation step in m1Ψ synthesis, which uses reagents like dimethyl sulfate (B86663).[6] For ethylation, an ethylating agent such as ethyl iodide or diethyl sulfate would be used.

  • Deprotection: The protecting groups on the ribose are removed to yield this compound.

  • Phosphorylation: The nucleoside is converted to its biologically active triphosphate form (Et1ΨTP). This is often accomplished through a series of enzymatic phosphorylation steps, starting with a monophosphorylation to create Et1ΨMP, followed by subsequent kinase-catalyzed reactions to yield the diphosphate (B83284) (Et1ΨDP) and finally the triphosphate (Et1ΨTP).[6][7] This enzymatic cascade is efficient and avoids many of the byproducts of purely chemical phosphorylation methods.

The overall workflow can be visualized as follows:

G Uridine Uridine Psi Pseudouridine (Ψ) Uridine->Psi Biocatalytic Isomerization Protected_Psi Protected Ψ Psi->Protected_Psi Acetonide Protection N1_Et_Psi_Protected Protected N1-Ethyl-Ψ Protected_Psi->N1_Et_Psi_Protected Chemical Ethylation N1_Et_Psi This compound (Et1Ψ) N1_Et_Psi_Protected->N1_Et_Psi Deprotection N1_Et_Psi_TP This compound-5'-Triphosphate (Et1ΨTP) N1_Et_Psi->N1_Et_Psi_TP Enzymatic Phosphorylation Cascade

Caption: Chemoenzymatic synthesis workflow for this compound-5'-Triphosphate.

Experimental Protocols and Methodologies

In Vitro Transcription (IVT) for Modified mRNA Synthesis

The generation of mRNA containing this compound is accomplished via in vitro transcription (IVT).

Objective: To synthesize mRNA where all uridine residues are replaced by this compound.

Methodology:

  • A linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) downstream of a T7 RNA polymerase promoter is used.[1]

  • The transcription reaction is set up containing the DNA template, a buffer system, recombinant T7 RNA polymerase, and the four nucleotide triphosphates: ATP, GTP, CTP, and this compound-5'-Triphosphate (Et1ΨTP) in place of UTP.[1][2]

  • A cap analog (e.g., CleanCap™) is included to co-transcriptionally add the 5' cap structure essential for eukaryotic translation.[1]

  • The reaction is incubated at 37°C for several hours.[1]

  • The resulting mRNA is purified to remove the DNA template, unincorporated NTPs, and enzymes.

Cellular Transfection and Protein Expression Assay

Objective: To evaluate the protein expression from mRNA modified with this compound in a cellular context.

Methodology:

  • Cell Culture: A relevant cell line, such as the THP-1 monocyte cell line (a sensitive model for innate immune activation), is cultured under standard conditions.[1]

  • Transfection: The purified, modified mRNA is transfected into the cells using a lipid-based transfection reagent.

  • Incubation: Cells are incubated for a defined period (e.g., 24-48 hours) to allow for mRNA translation into the reporter protein (e.g., Luciferase).

  • Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of active luciferase protein, is measured using a luminometer.[1]

Cell Viability (Toxicity) Assay

Objective: To assess the cytotoxicity of mRNA modified with this compound.

Methodology:

  • The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

  • Following transfection and incubation as described above, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cell culture wells.

  • Viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are solubilized, and the absorbance of the solution is measured with a spectrophotometer (e.g., at 560 nm). A lower absorbance value indicates decreased cellular metabolism and thus higher toxicity.[1]

Quantitative Data and Performance Analysis

Studies by TriLink BioTechnologies provide comparative data on the performance of mRNA containing various N1-substituted pseudouridines. The data below is summarized from their findings on Firefly Luciferase (FLuc) mRNA transfected into THP-1 cells.[1]

Table 1: Relative mRNA Synthesis Efficiency

N1-Modification of PseudouridineRelative Transcription Efficiency (%)*
H (Ψ)~100%
Methyl (m1Ψ)~125%
Ethyl (Et1Ψ) ~110%
Fluoroethyl (FE1Ψ)~80%
Propyl (Pr1Ψ)~75%
Methoxymethyl (MOM1Ψ)~60%

*Relative to the synthesis of unmodified (WT) mRNA. Data is estimated from published charts.[1]

Table 2: Protein Expression and Toxicity in THP-1 Cells

mRNA ModificationLuciferase Activity (Relative Light Units, x10⁷)Cell Viability (Absorbance at 560 nm)
Wild-Type (WT)~0.2~0.25
Pseudouridine (Ψ)~1.8~0.40
N1-Methyl-Ψ (m1Ψ)~3.1~0.75
N1-Ethyl-Ψ (Et1Ψ) ~2.8 ~0.70
N1-Fluoroethyl-Ψ (FE1Ψ)~2.5~0.70
N1-Propyl-Ψ (Pr1Ψ)~2.2~0.65
N1-Methoxymethyl-Ψ (MOM1Ψ)~0.5~0.60
5-methoxyuridine (5moU)~0.1~0.30

*Values are estimated from published charts. Higher RLU indicates greater protein expression. Higher absorbance indicates lower toxicity.[1]

Analysis:

  • Synthesis: this compound triphosphate (Et1ΨTP) is incorporated by T7 RNA polymerase with high efficiency, comparable to that of m1ΨTP and greater than that of unmodified UTP.[1]

  • Protein Expression: Et1Ψ-modified mRNA leads to a dramatic increase in protein expression compared to unmodified mRNA and standard Ψ-modified mRNA. Its performance is very close to that of the industry-standard m1Ψ.[1]

  • Toxicity: Importantly, Et1Ψ-modified mRNA shows significantly reduced toxicity, on par with m1Ψ-mRNA, as indicated by the high cell viability in the MTT assay. This suggests that like m1Ψ, Et1Ψ helps the mRNA evade innate immune detection that can lead to cell death.[1]

Mechanism of Action: Immune Evasion and Translational Enhancement

The superior performance of N1-alkylated pseudouridine-modified mRNA is attributed to a dual mechanism.

  • Reduced Innate Immune Activation: The N1-substituent on the pseudouridine base sterically hinders the molecule from binding effectively to pattern recognition receptors like TLR7/8.[8] This prevents the downstream signaling cascade that leads to the production of inflammatory cytokines and the shutdown of protein synthesis.

  • Enhanced Translation: While reduced immune activation plays a major role, studies also suggest that modifications like m1Ψ can directly enhance the efficiency of translation by increasing ribosome loading on the mRNA transcript.[2][9] It is plausible that Et1Ψ acts through a similar mechanism.

The simplified signaling pathway for immune evasion is depicted below.

G cluster_0 Cell Endosome cluster_1 Cytoplasm Unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 Sensor Unmodified_mRNA->TLR7 Binds Immune_Response Inflammatory Cytokines & Translation Shutdown TLR7->Immune_Response Activates Modified_mRNA Et1Ψ or m1Ψ mRNA Ribosome Ribosome Modified_mRNA->Ribosome Translates Protein Therapeutic Protein Ribosome->Protein blocker->TLR7   Does Not Bind (Steric Hindrance)

Caption: Immune evasion pathway of N1-substituted pseudouridine mRNA.

Conclusion and Future Directions

This compound stands out as a highly effective alternative to N1-methylpseudouridine for the production of therapeutic mRNA. It demonstrates a comparable ability to enhance protein expression and reduce cytotoxicity, validating the strategy of N1-alkylation for improving mRNA performance. The slightly larger ethyl group does not appear to compromise its beneficial properties, and it is incorporated efficiently during in vitro transcription.

For drug development professionals, these findings suggest that Et1Ψ can be a valuable component in the toolkit for optimizing mRNA-based drugs. Future research could focus on:

  • Direct, head-to-head comparisons of Et1Ψ and m1Ψ in a wider range of cell types and in vivo models.

  • Evaluating the impact of Et1Ψ on mRNA stability and translation fidelity.

  • Exploring other N1-substitutions to further refine the structure-activity relationship and develop next-generation modified nucleosides for therapeutic applications.

References

N1-Ethylpseudouridine: A Technical Guide to its Chemical Properties and Applications in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethylpseudouridine (N1-Ethyl-Ψ or Et1Ψ) is a synthetic, modified nucleoside that has garnered interest in the field of messenger RNA (mRNA) therapeutics. As an analog of the naturally occurring pseudouridine (B1679824) (Ψ), and closely related to the well-studied N1-methylpseudouridine (m1Ψ), this compound is being explored for its potential to enhance the stability and translational efficiency of mRNA while mitigating its inherent immunogenicity. This technical guide provides a comprehensive overview of the chemical properties of this compound, supported by available quantitative data, detailed experimental protocols for its use, and visualizations of relevant biological pathways.

Chemical and Physical Properties

This compound is a derivative of pseudouridine, where an ethyl group is attached to the N1 position of the uracil (B121893) base. This modification, like the methyl group in m1Ψ, alters the hydrogen bonding capabilities and conformational properties of the nucleoside, which in turn influences the characteristics of the mRNA molecule it is incorporated into.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and its triphosphate form. For comparison, data for the parent compound, pseudouridine, and the closely related N1-methylpseudouridine are also included where available.

PropertyThis compound (Et1Ψ)N1-Methylpseudouridine (m1Ψ)Pseudouridine (Ψ)Uridine (B1682114) (U)
Molecular Formula C₁₁H₁₆N₂O₆C₁₀H₁₄N₂O₆C₉H₁₂N₂O₆C₉H₁₂N₂O₆
Molar Mass 272.26 g/mol 258.23 g/mol 244.22 g/mol 244.20 g/mol
Extinction Coefficient (λmax) 7800 L mol⁻¹cm⁻¹ (271 nm)[1]8870 L mol⁻¹cm⁻¹ (271 nm)7550 L mol⁻¹cm⁻¹ (262 nm)10000 L mol⁻¹cm⁻¹ (262 nm)

Impact on mRNA Properties and Function

The incorporation of this compound into mRNA is intended to improve its therapeutic potential. While specific data for the ethyl derivative is emerging, the effects can be contextualized by the broader class of N1-substituted pseudouridine analogs.

Comparative Performance of N1-Substituted Pseudouridine-Modified mRNA

A study by Shin et al. compared the performance of firefly luciferase (FLuc) mRNA containing various N1-substituted pseudouridine derivatives, including this compound. The results are summarized below.

mRNA ModificationRelative mRNA YieldRelative Luciferase Expression (THP-1 cells)Relative Cell Viability (MTT Assay)
Wild-Type (U)ReferenceLowDecreased
Pseudouridine (Ψ)HighModerateImproved vs. WT
N1-Methyl-Ψ (m1Ψ)HighHighHigh
N1-Ethyl-Ψ (Et1Ψ) HighHighHigh
N1-(2-Fluoroethyl)-ΨModerateHighHigh
N1-Propyl-ΨModerateHighHigh
N1-Isopropyl-ΨLowModerateHigh
N1-Methoxymethyl-ΨHighHighHigh

Data is qualitatively summarized from the findings presented in a conference abstract by Shin et al. "High" and "Low" are relative to the other modifications tested in the same study.[2]

The study concluded that four of the seven N1-substituted mRNAs, including the one containing this compound, exhibited luciferase activity higher than that of Ψ-mRNA and comparable to that of m1Ψ-mRNA.[2] Importantly, all N1-substituted Ψ-mRNAs showed decreased cell toxicity compared to unmodified and Ψ-containing mRNA.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not widely published. However, the methodologies used for the closely related and extensively studied N1-methylpseudouridine provide a robust framework. The following protocols are adapted from established methods for m1Ψ and can serve as a starting point for research with Et1Ψ.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with this compound using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • This compound-5'-Triphosphate (Et1ΨTP)

  • ATP, GTP, CTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer (to 1x final concentration)

    • GTP, ATP, CTP (to a final concentration of 1.8-2 mM each)[3]

    • This compound-5'-Triphosphate (to a final concentration of 1.8-2 mM)[3]

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2 hours.[1]

  • Add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.

Cellular Transfection and Protein Expression Analysis

This protocol outlines the transfection of cells with this compound-modified mRNA and subsequent analysis of protein expression.

Materials:

  • HEK293T cells or other suitable cell line

  • This compound-modified mRNA encoding a reporter protein (e.g., Luciferase or GFP)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (for luciferase assay) or flow cytometer (for GFP analysis)

Procedure:

  • Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, dilute the this compound-modified mRNA and the transfection reagent in separate tubes of serum-free medium.

  • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Add the mRNA-transfection reagent complexes to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator.

  • Analyze protein expression at a suitable time point (e.g., 4.5, 24, or 48 hours post-transfection).[3]

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP: Harvest the cells, wash with PBS, and analyze GFP expression by flow cytometry.

Assessment of Innate Immune Response

The innate immune response to modified mRNA can be assessed by measuring the expression of downstream signaling molecules of pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.

Materials:

  • THP-1 cells (a human monocyte cell line sensitive to innate immune stimulation) or other relevant immune cells

  • This compound-modified mRNA

  • Unmodified mRNA (as a positive control)

  • Transfection reagent

  • RNA extraction kit

  • qRT-PCR reagents (primers for IFN-β, TNF-α, IL-6, etc.)

Procedure:

  • Transfect the cells with unmodified or this compound-modified mRNA as described in the previous protocol.

  • At a specified time point (e.g., 6-12 hours post-transfection), harvest the cells.

  • Extract total RNA from the cells using a suitable RNA extraction kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of key innate immunity genes (e.g., IFN-β, TNF-α, IL-6, and RIG-I).[4]

  • Normalize the expression levels to a housekeeping gene and compare the induction by this compound-modified mRNA to that of unmodified mRNA.

Signaling Pathways and Experimental Workflows

The incorporation of modified nucleosides like this compound into mRNA is primarily aimed at evading detection by the innate immune system. The following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Innate Immune Sensing of mRNA

Unmodified single-stranded RNA can be recognized by Toll-like receptors 7 and 8 (TLR7/8) in the endosome, while double-stranded RNA byproducts of in vitro transcription can activate TLR3 and RIG-I, leading to an inflammatory response and translational shutdown.[5][6] N1-alkylation of pseudouridine is thought to sterically hinder binding to these receptors.[6]

InnateImmuneSensing cluster_extracellular Extracellular/Endosome mRNA_unmod Unmodified mRNA TLR78 TLR7/8 mRNA_unmod->TLR78 Binds mRNA_mod N1-Ethyl-Ψ mRNA mRNA_mod->TLR78 Binding Reduced MyD88 MyD88 TLR78->MyD88 IRF7 IRF7 MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type1_IFN Type I Interferons (IFN-α/β) IRF7->Type1_IFN Inflam_Cytokines Inflammatory Cytokines NFkB->Inflam_Cytokines ExperimentalWorkflow cluster_analysis Functional Analysis template_prep Template Preparation (Linearized Plasmid DNA) ivt In Vitro Transcription (with Et1ΨTP) template_prep->ivt purification mRNA Purification (e.g., LiCl precipitation) ivt->purification qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc transfection Cellular Transfection (e.g., Lipid Nanoparticles) qc->transfection protein_exp Protein Expression (Luciferase, GFP, etc.) transfection->protein_exp immunogenicity Immunogenicity (qRT-PCR for Cytokines) transfection->immunogenicity stability mRNA Stability (Half-life determination) transfection->stability

References

N1-Ethylpseudouridine: A Comprehensive Technical Guide to Structure, Function, and Application in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of RNA therapeutics and vaccines, primarily by mitigating innate immune responses and enhancing protein translation. Among these modifications, N1-alkylated pseudouridines have demonstrated significant promise. This technical guide provides an in-depth examination of N1-Ethylpseudouridine (N1-Et-Ψ), a notable analog of the naturally occurring pseudouridine (B1679824). We will explore its chemical structure, its functional implications for mRNA stability and translational efficiency, and its role in evading innate immune recognition. This document consolidates available data, details relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams to serve as a vital resource for researchers and developers in the field of mRNA technology.

Introduction

The therapeutic potential of messenger RNA has been recognized for decades, but its inherent instability and immunogenicity have posed significant hurdles to its clinical application. A pivotal breakthrough in overcoming these challenges was the discovery that the substitution of uridine (B1682114) with modified nucleosides, such as pseudouridine (Ψ), can substantially reduce the activation of innate immune sensors and improve the translational output of the mRNA molecule.[1] Building upon this principle, researchers have explored a variety of derivatives to further optimize mRNA performance. N1-methylpseudouridine (m1Ψ) has emerged as a gold standard, demonstrating superior immune-evasive properties and translational efficiency, and is a key component in approved mRNA vaccines.[][3] More recently, other N1-substituted analogs, including this compound, have been investigated to explore the impact of different alkyl groups on mRNA function.[1] This guide focuses on the structure and function of this compound, providing a technical overview for its application in research and drug development.

This compound Structure

This compound is a synthetic derivative of pseudouridine, which itself is an isomer of uridine. The defining structural feature of pseudouridine is the C-glycosidic bond between the C5 carbon of the uracil (B121893) base and the C1' carbon of the ribose sugar, in contrast to the N1-C1' N-glycosidic bond found in uridine. This C-C bond provides greater rotational freedom and alters the hydrogen bonding capacity of the base.

In this compound, an ethyl group (-CH2CH3) is attached to the N1 position of the pseudouracil base. This substitution further modifies the chemical properties of the nucleoside.

Chemical Properties:

PropertyValue
IUPAC Name 5-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-ethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C11H16N2O6
Molecular Weight 272.26 g/mol

The triphosphate form, this compound-5'-Triphosphate (N1-Et-ΨTP), is the substrate incorporated into mRNA during in vitro transcription.

Functional Implications of this compound in mRNA

The incorporation of this compound in place of uridine in an mRNA sequence has two primary functional consequences: enhancement of protein translation and reduction of the innate immune response.

Enhanced Protein Translation

The substitution of uridine with this compound can lead to increased protein expression from the modified mRNA. While the precise mechanisms are still under investigation, it is believed that N1-alkylation of pseudouridine can influence codon-anticodon interactions and ribosome translocation, potentially leading to more efficient translation initiation and elongation.[4][5]

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized as a pathogen-associated molecular pattern (PAMP) by various pattern recognition receptors (PRRs) of the innate immune system, leading to an antiviral-like response that includes the shutdown of translation and the production of inflammatory cytokines.[6] Key PRRs involved in RNA sensing include the endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and the cytosolic sensors RIG-I and Protein Kinase R (PKR).[7]

The presence of the N1-ethyl group on the pseudouridine base is thought to sterically hinder the binding of these PRRs to the mRNA, thereby preventing the activation of downstream inflammatory and translational inhibitory pathways.[8][9]

Quantitative Data on this compound Function

Quantitative data on the performance of this compound-modified mRNA is primarily available from a poster presentation by TriLink BioTechnologies.[1] The following tables are derived from the graphical data presented in this poster, which compared several N1-substituted pseudouridine analogs. It is important to note that these values are estimations from the published graphs and should be interpreted as illustrative of the observed trends.

In Vitro Translation of Modified Luciferase mRNA in THP-1 Cells

The following table summarizes the relative luciferase activity in the human monocytic cell line THP-1, which is a sensitive model for innate immune activation, after transfection with luciferase mRNA containing different nucleoside modifications.

mRNA ModificationRelative Luciferase Activity (Normalized to WT-mRNA)
Wild-Type (U)1.0
Pseudouridine (Ψ)~10
N1-Methyl-Ψ (m1Ψ)~100
N1-Ethyl-Ψ (Et1Ψ) ~90
N1-Propyl-Ψ (Pr1Ψ)~80
N1-Fluoroethyl-Ψ (FE1Ψ)~70

Data estimated from Figure 8 of the TriLink BioTechnologies poster "Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells".[1]

Cytotoxicity of Modified mRNA in THP-1 Cells (MTT Assay)

The cytotoxicity of the modified mRNAs was assessed using an MTT assay, which measures cell metabolic activity as an indicator of cell viability.

mRNA ModificationCell Viability (% of Mock Transfection)
Wild-Type (U)~60%
Pseudouridine (Ψ)~80%
N1-Ethyl-Ψ (Et1Ψ) ~95%
N1-Methyl-Ψ (m1Ψ)~98%

Data estimated from Figure 9 of the TriLink BioTechnologies poster "Novel N1-Substituted Pseudouridine 5'-Triphosphates for the Synthesis of Modified mRNA and its Effect on mRNA Translation in THP-1 Cells".[1]

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound-modified mRNA. These should be optimized for specific laboratory conditions and reagents.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of mRNA containing this compound using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • This compound-5'-Triphosphate (N1-Et-ΨTP)

  • ATP, GTP, CTP

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer (10X)

    • ATP, GTP, CTP (e.g., 100 mM stocks)

    • N1-Et-ΨTP (e.g., 100 mM stock)

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Mix gently and incubate at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.

Transfection of THP-1 Cells with Modified mRNA

This protocol describes the delivery of this compound-modified mRNA into THP-1 cells.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • This compound-modified mRNA

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • The day before transfection, seed THP-1 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • On the day of transfection, dilute the this compound-modified mRNA in Opti-MEM I medium.

  • In a separate tube, dilute the transfection reagent in Opti-MEM I medium and incubate for 5 minutes at room temperature.

  • Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Add the mRNA-transfection reagent complexes to the cells in each well.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours) before analysis.

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxicity of the modified mRNA.

Materials:

  • Transfected THP-1 cells (from protocol 5.2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the desired incubation period post-transfection, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of mock-transfected control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function and analysis of this compound-modified mRNA.

Evasion of Innate Immune Sensing by Modified mRNA

This diagram illustrates how N1-substituted pseudouridine-modified mRNA can evade recognition by key innate immune sensors, thereby preventing the downstream inflammatory response and translational shutdown.

InnateImmuneEvasion cluster_extracellular Endosome cluster_cytosol Cytosol unmodified_rna_endo Unmodified mRNA tlr78 TLR7/8 unmodified_rna_endo->tlr78 Recognition myD88 MyD88 tlr78->myD88 nfkb_activation NF-κB Activation myD88->nfkb_activation cytokines Inflammatory Cytokines nfkb_activation->cytokines unmodified_rna_cyto Unmodified mRNA pkr PKR unmodified_rna_cyto->pkr Binding & Activation p_pkr p-PKR (Active) pkr->p_pkr eif2a eIF2α p_pkr->eif2a p_eif2a p-eIF2α eif2a->p_eif2a Phosphorylation translation_shutdown Translation Shutdown p_eif2a->translation_shutdown modified_rna N1-Et-Ψ Modified mRNA no_recognition_tlr No Recognition modified_rna->no_recognition_tlr no_activation_pkr No Activation modified_rna->no_activation_pkr translation Efficient Translation modified_rna->translation no_recognition_tlr->tlr78 no_activation_pkr->pkr ExperimentalWorkflow template_prep 1. DNA Template Linearization ivt 2. In Vitro Transcription (with N1-Et-ΨTP) template_prep->ivt purification 3. mRNA Purification & QC ivt->purification transfection 4. Transfection into THP-1 Cells purification->transfection analysis 5. Functional Analysis transfection->analysis luciferase_assay Luciferase Assay (Translation Efficiency) analysis->luciferase_assay mtt_assay MTT Assay (Cytotoxicity) analysis->mtt_assay

References

The Dawn of a New Era in RNA Therapeutics: An In-depth Technical Guide to Early Research on N1-Substituted Pseudouridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on N1-substituted pseudouridines, charting a course from their initial chemical synthesis to their pivotal role in modern RNA therapeutics. We provide a comprehensive overview of the core chemical principles, experimental methodologies, and quantitative data that underpin the development of these critical modified nucleosides. This document is designed to be a valuable resource for researchers and professionals in the field of drug development, offering a detailed look at the science that has enabled the therapeutic potential of mRNA.

Early Synthesis of N1-Substituted Pseudouridines

The journey of N1-substituted pseudouridines began with early chemical explorations aimed at modifying the fundamental building blocks of RNA. A landmark achievement in this area was the first chemical synthesis of N1-methylpseudouridine (m1Ψ), a modification that has become central to the development of mRNA vaccines and therapeutics.

Foundational Synthesis of N1-Methylpseudouridine

The first reported chemical synthesis of N1-methylpseudouridine was a significant milestone, demonstrating the feasibility of directly modifying the pseudouridine (B1679824) nucleoside.[1] This early work laid the groundwork for the development of more sophisticated synthetic routes and the exploration of a wider range of N1-substitutions.

Experimental Protocol: Direct Methylation of Pseudouridine (Adapted from Earl and Townsend, 1977) [1]

  • Objective: To achieve the direct methylation of pseudouridine at the N1 position.

  • Starting Material: Pseudouridine (Ψ).

  • Reagents and Conditions: While the seminal 1977 publication by Earl and Townsend provides a high-level description of a "facile chemical synthesis... by direct methylation of pseudouridine," subsequent research has elaborated on similar methodologies.[1] A general approach involves the use of a methylating agent in the presence of a base to facilitate the selective alkylation of the N1 position. A more recent method offering selectivity for the N1 position involves treating pseudouridine with the bulky base N,O-bis(trimethylsilyl)acetamide (BSA) and iodomethane.[2]

  • General Procedure Outline:

    • Protection of the hydroxyl groups of the ribose sugar in pseudouridine is typically the first step to prevent unwanted side reactions.

    • The protected pseudouridine is then reacted with a methylating agent (e.g., iodomethane) in the presence of a suitable base. The choice of base and reaction conditions is crucial for achieving selectivity for the N1 position over the N3 position.

    • Following the methylation reaction, the protecting groups are removed to yield N1-methylpseudouridine.

    • Purification of the final product is typically achieved through chromatographic techniques.

  • Significance: This early synthetic work opened the door to the systematic investigation of how N1-substitutions impact the physicochemical and biological properties of RNA.

Synthesis of a Diverse Palette of N1-Substituted Pseudouridine 5'-Triphosphates

Building upon the foundational synthesis of m1Ψ, subsequent research focused on creating a variety of N1-substituted pseudouridine analogs to explore the structure-activity relationship of these modifications. This led to the synthesis of a range of N1-alkylated and otherwise modified pseudouridine 5'-triphosphates, the form required for enzymatic incorporation into mRNA during in vitro transcription.[3]

Synthesized N1-Substituted Pseudouridine Derivatives: [3]

  • N1-ethyl-Ψ (Et1Ψ)

  • N1-(2-fluoroethyl)-Ψ (FE1Ψ)

  • N1-propyl-Ψ (Pr1Ψ)

  • N1-isopropyl-Ψ (iPr1Ψ)

  • N1-methoxymethyl-Ψ (MOM1Ψ)

  • N1-pivaloxymethyl-Ψ (POM1Ψ)

  • N1-benzyloxymethyl-Ψ (BOM1Ψ)

Experimental Protocol: General Synthesis of N1-Substituted Pseudouridine 5'-Triphosphates [3]

  • Objective: To synthesize a variety of N1-substituted pseudouridine 5'-triphosphates for in vitro transcription.

  • General Workflow:

    • N1-Alkylation of Pseudouridine: The N1 position of pseudouridine is alkylated using an appropriate alkylating agent corresponding to the desired substitution. This step often requires optimization of reaction conditions to ensure selectivity.

    • Phosphorylation: The N1-substituted pseudouridine nucleoside is then converted to its 5'-triphosphate form. This is typically a multi-step process involving initial phosphorylation to the 5'-monophosphate, followed by further enzymatic or chemical phosphorylation to the triphosphate.

    • Purification: The final N1-substituted pseudouridine 5'-triphosphate is purified using chromatographic methods to ensure high purity for subsequent enzymatic reactions.

The successful synthesis of this diverse library of N1-substituted pseudouridine 5'-triphosphates was instrumental in enabling the systematic evaluation of their impact on mRNA properties and function.

Physicochemical Properties of N1-Substituted Pseudouridines

The introduction of a substituent at the N1 position of pseudouridine imparts unique physicochemical properties to the nucleoside, which in turn influence the structure, stability, and function of the RNA molecules into which they are incorporated.

Impact on RNA Duplex Stability

Early research demonstrated that the presence of pseudouridine itself can stabilize RNA duplexes.[4][5] The N1-methyl group in m1Ψ further modulates these interactions. Unlike pseudouridine, which has an additional hydrogen bond donor at the N1 position, the methyl group in m1Ψ eliminates this hydrogen bonding capability.[4] This seemingly minor change has significant consequences for base pairing and stacking interactions within the RNA helix, contributing to the overall stability and conformational properties of the modified RNA.[2][4]

Workflow for Characterizing N1-Substituted Pseudouridines

The characterization of newly synthesized N1-substituted pseudouridines is a critical step to confirm their chemical identity and purity. A typical workflow for this process is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start with Pseudouridine synthesis Chemical Synthesis of N1-Substituted Pseudouridine start->synthesis purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (Confirm Mass) purification->ms nmr NMR Spectroscopy (Confirm Structure) purification->nmr uv UV Spectroscopy (Confirm Purity & Quantify) purification->uv G cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_genes AP1_CREB AP-1 / CREB MAPK->AP1_CREB AP1_CREB->Pro_inflammatory_genes G cluster_cytoplasm Cytoplasm dsRNA dsRNA PKR_inactive PKR (inactive) dsRNA->PKR_inactive Binds & Dimerizes PKR_active PKR (active, phosphorylated) PKR_inactive->PKR_active Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation_inhibition Inhibition of Protein Synthesis eIF2a_P->Translation_inhibition

References

biophysical characteristics of N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biophysical Characteristics of N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (Et1Ψ) is a modified nucleoside, an analog of pseudouridine (B1679824), which itself is an isomer of uridine. The interest in N1-substituted pseudouridine derivatives has grown significantly due to the successful application of its counterpart, N1-methylpseudouridine (m1Ψ), in mRNA vaccines for COVID-19.[1] The incorporation of such modified nucleosides into messenger RNA (mRNA) has been shown to reduce the innate immunogenicity of synthetic mRNA and enhance its translational efficiency.[2][3] This guide provides a summary of the available biophysical characteristics, experimental applications, and relevant biological pathways for this compound.

Biophysical and Chemical Properties

The primary commercially available and researched form of this compound is its 5'-triphosphate (this compound-5'-Triphosphate), as this is the substrate used for the in vitro transcription of mRNA.[4] The data available for this form are summarized below.

Table 1: Physicochemical Properties of this compound-5'-Triphosphate

PropertyValueSource
Molecular Formula C₁₁H₁₉N₂O₁₅P₃ (free acid)[4]
Molecular Weight 512.20 g/mole (free acid)[4]
Purity ≥90% by Axial-Flow High-Performance Liquid Chromatography (AX-HPLC)[4]
Extinction Coefficient 7[4]
Supplied Form Lithium salt (Li+) in water (H₂O)[4]
Concentration 100 mM[4]
Recommended Storage -20°C or below[4]

Experimental Protocols and Applications

This compound is primarily used in the synthesis of modified mRNA to investigate its effects on translation and immunogenicity.

Synthesis of this compound-Modified mRNA

A common method for generating mRNA containing this compound involves in vitro transcription. A general protocol is outlined below, based on methodologies described for similar N1-substituted pseudouridines.[2]

Objective: To synthesize mRNA with uridines fully replaced by this compound.

Materials:

  • Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest.

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions

  • This compound-5'-Triphosphate (e.g., TriLink Catalog No. N-1102)[4]

  • Cap analog (e.g., CleanCap™)[2]

  • Transcription buffer

  • RNase inhibitors

  • DNase I

  • Purification system (e.g., silica (B1680970) column or magnetic beads)

Protocol:

  • Transcription Reaction Setup: In an RNase-free environment, assemble the transcription reaction at room temperature. A typical reaction might include the transcription buffer, ribonucleotides (ATP, GTP, CTP), this compound-5'-Triphosphate in place of UTP, a cap analog, the linearized DNA template, and T7 RNA Polymerase.

  • Incubation: Incubate the reaction at 37°C for a period ranging from 2 to 4 hours.

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification of mRNA: Purify the synthesized mRNA using a method of choice to remove enzymes, unincorporated nucleotides, and salts.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and spectrophotometry.

Assessment of Translational Activity and Cytotoxicity

Once synthesized, the modified mRNA can be tested for its biological activity.

  • Transfection: The this compound-modified mRNA can be transfected into relevant cell lines (e.g., THP-1 monocytes, a model for innate immune activation) using standard lipid-based transfection reagents.[2]

  • Protein Expression Analysis: The expression of the protein encoded by the mRNA is typically quantified. For reporter genes like luciferase, this can be done via a luciferase assay.[2]

  • Cytotoxicity Assay: The effect of the modified mRNA on cell viability can be measured using assays such as the MTT assay.[2] Research on various N1-substituted pseudouridines, including the ethyl- derivative, has shown decreased cell toxicity compared to unmodified mRNA.[2]

Biological Pathways and Mechanisms of Action

The primary rationale for using this compound is to modulate the interaction of synthetic mRNA with the host's innate immune system.

Evasion of Innate Immune Recognition

Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/8) in endosomes and RIG-I-like receptors in the cytoplasm. This recognition triggers a downstream signaling cascade leading to the production of type I interferons and inflammatory cytokines, which can result in the shutdown of protein translation and mRNA degradation.[2] Modifications at the N1 position of pseudouridine can sterically hinder the interactions with these PRRs, thus reducing the immunogenicity of the mRNA.

Innate_Immune_Evasion cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7_8 TLR7/8 Immune_Response Interferon Response (Translation Shutdown) TLR7_8->Immune_Response RIG_I RIG-I RIG_I->Immune_Response Translation Translation Machinery Protein Therapeutic Protein Translation->Protein Immune_Response->Translation Inhibits Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR7_8 Recognized Unmodified_mRNA->RIG_I Recognized Modified_mRNA N1-Ethyl-Ψ mRNA Modified_mRNA->Translation Translates

Caption: Evasion of innate immune recognition by this compound-modified mRNA.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound-modified mRNA is a logical sequence of steps from molecular design to functional validation.

Experimental_Workflow A 1. Synthesis of This compound-5'-TP B 2. In Vitro Transcription (T7 RNA Polymerase) A->B C 3. Purification of Modified mRNA B->C D 4. Transfection into Target Cells C->D E 5a. Protein Expression Analysis (e.g., Luciferase Assay) D->E F 5b. Cytotoxicity Analysis (e.g., MTT Assay) D->F

Caption: Standard experimental workflow for this compound mRNA.

References

The Tale of Two Modifications: A Technical Guide to N1-Ethylpseudouridine and N1-methylpseudouridine in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by key innovations in RNA biology, chief among them the use of modified nucleosides to enhance mRNA stability and translational efficiency while mitigating innate immune responses. Among the most pivotal of these modifications are N1-methylpseudouridine (m1Ψ) and its lesser-known counterpart, N1-Ethylpseudouridine (Et1Ψ). This technical guide provides an in-depth comparison of these two critical modifications, offering a comprehensive overview of their biochemical properties, impact on mRNA performance, and the experimental methodologies used to evaluate them.

Core Concepts: Evading the Innate Immune System

The introduction of exogenous in vitro transcribed (IVT) mRNA into cells can trigger an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR).[1][2] These sensors are designed to recognize foreign RNA, leading to the production of pro-inflammatory cytokines and the shutdown of protein synthesis.[1][2] The incorporation of modified nucleosides, such as m1Ψ and Et1Ψ, into the mRNA sequence helps to evade this immune surveillance, leading to increased protein expression and reduced cytotoxicity.[2][3]

InnateImmuneEvasion cluster_IVT_mRNA IVT mRNA cluster_Cell Host Cell Unmodified_mRNA Unmodified mRNA PRRs Pattern Recognition Receptors (TLR3, RIG-I, PKR) Unmodified_mRNA->PRRs Activates Modified_mRNA Modified mRNA (m1Ψ or Et1Ψ) Modified_mRNA->PRRs Evades Activation Translation Protein Translation Modified_mRNA->Translation Proceeds Efficiently Immune_Response Innate Immune Response (Cytokine Production, Translation Shutdown) PRRs->Immune_Response Triggers Immune_Response->Translation Inhibits

Quantitative Comparison: this compound vs. N1-methylpseudouridine

The choice of nucleoside modification can significantly impact the performance of an mRNA therapeutic. Below is a summary of key quantitative data comparing Et1Ψ and m1Ψ.

ParameterThis compound (Et1Ψ)N1-methylpseudouridine (m1Ψ)Reference
Relative In Vitro Transcription Yield (vs. Uridine) LowerHigher[2]
In Vitro Translation (Wheat Germ Extract) Lower than m1ΨHigher than Et1Ψ[2]
Cell-Based Luciferase Activity (THP-1 cells) Comparable to m1ΨHigh[2]
Cell Toxicity (MTT Assay) Decreased compared to unmodified and Ψ-mRNADecreased compared to unmodified and Ψ-mRNA[2]

Detailed Experimental Protocols

The following sections outline the fundamental experimental workflows for the generation and evaluation of mRNA containing this compound or N1-methylpseudouridine.

DNA Template Preparation

The foundation of in vitro transcription is a high-quality, linear DNA template. This can be generated from a plasmid or through PCR amplification.[4][5]

Protocol: Plasmid Linearization

  • Plasmid Purification: Isolate high-purity plasmid DNA containing the gene of interest downstream of a T7 RNA polymerase promoter using a commercial plasmid miniprep or maxiprep kit. The A260/280 ratio should be between 1.8 and 2.0.[4]

  • Restriction Digest: Linearize the plasmid DNA with a restriction enzyme that cuts at a single site downstream of the desired coding sequence and poly(A) tail. Enzymes that generate blunt or 5'-overhangs are preferred.[4][6]

  • Purification of Linearized DNA: Purify the linearized DNA template using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a spin column-based purification kit to remove the restriction enzyme and buffer components.[4]

  • Verification: Confirm complete linearization by agarose (B213101) gel electrophoresis.[7]

DNA_Template_Prep Plasmid Circular Plasmid DNA Restriction_Digest Restriction Enzyme Digestion Plasmid->Restriction_Digest Linear_DNA Linearized DNA Restriction_Digest->Linear_DNA Purification Purification (Phenol/Chloroform or Spin Column) Linear_DNA->Purification Final_Template Purified Linear DNA Template Purification->Final_Template Verification Agarose Gel Electrophoresis Final_Template->Verification

In Vitro Transcription (IVT)

The synthesis of mRNA is achieved through in vitro transcription using a bacteriophage RNA polymerase, typically T7.[8] During this process, this compound-5'-triphosphate (Et1Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) is substituted for uridine (B1682114) triphosphate (UTP).

Protocol: In Vitro Transcription with Modified Nucleotides

  • Reaction Setup: In an RNase-free tube, combine the following components at room temperature in this order:

    • Nuclease-free water

    • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

    • ATP, CTP, GTP solution (typically 10 mM each)

    • Et1Ψ-TP or m1Ψ-TP solution (at a concentration to fully replace UTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate the reaction at 37°C for 2 to 4 hours.

  • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.[9]

IVT_Workflow Template Linear DNA Template IVT_Reaction In Vitro Transcription (37°C, 2-4h) Template->IVT_Reaction NTPs NTPs (ATP, CTP, GTP, Et1Ψ-TP or m1Ψ-TP) NTPs->IVT_Reaction Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment mRNA Crude Modified mRNA DNase_Treatment->mRNA

mRNA Purification

Purification of the IVT product is crucial to remove unincorporated nucleotides, enzymes, and the digested DNA template.[10][11]

Protocol: mRNA Purification using LiCl Precipitation

  • Add LiCl: Add an equal volume of 5 M lithium chloride (LiCl) to the IVT reaction mixture.

  • Precipitation: Mix and incubate at -20°C for at least 30 minutes.[]

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.[]

  • Wash: Carefully discard the supernatant and wash the RNA pellet with cold 70% ethanol.

  • Resuspend: Air-dry the pellet and resuspend the purified mRNA in RNase-free water or a suitable buffer.[10]

Cell-Based mRNA Transfection and Protein Expression Analysis

To assess the translational efficiency of the modified mRNA, it is transfected into cultured cells, and the expression of the encoded protein is quantified.[13]

Protocol: mRNA Transfection and Luciferase Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T or HeLa) in a multi-well plate to achieve 70-90% confluency on the day of transfection.[13]

  • Complex Formation: In separate tubes, dilute the purified mRNA and a transfection reagent (e.g., lipid-based) in serum-free medium. Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[14]

  • Transfection: Add the mRNA-transfection reagent complexes to the cells and incubate.

  • Protein Expression Analysis: At various time points post-transfection (e.g., 6, 12, 24, 48 hours), lyse the cells and measure the activity of the reporter protein (e.g., luciferase) using a luminometer.[15]

Conclusion

Both this compound and N1-methylpseudouridine are valuable tools in the development of mRNA therapeutics. While m1Ψ has been more extensively studied and is a key component of approved mRNA vaccines, Et1Ψ presents a viable alternative with comparable performance in cell-based assays. The choice between these modifications will depend on the specific application, desired expression profile, and manufacturing considerations. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other novel nucleoside modifications, paving the way for the next generation of RNA-based medicines.

References

Introduction: The Dawn of a New Therapeutic Era

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Modified Nucleosides in mRNA

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics represents a paradigm shift in modern medicine, transitioning from traditional small molecules and biologics to information-based drugs. The rapid development and deployment of mRNA vaccines against COVID-19 showcased the immense potential of this technology.[1][2][3][4] At the heart of this revolution lies a key innovation: the use of modified nucleosides. The pioneering work of Katalin Karikó and Drew Weissman, for which they were awarded the 2023 Nobel Prize in Physiology or Medicine, demonstrated that incorporating modified nucleosides into in vitro-transcribed (IVT) mRNA could overcome the primary obstacles hindering its therapeutic use: innate immunogenicity and instability.[2][3][5][6][7]

This guide provides a comprehensive technical overview of modified nucleosides in mRNA, detailing their function, the experimental methodologies used in their development, and their critical role in creating safe and effective mRNA-based medicines.

The Core Challenge: The Immunogenicity of Unmodified mRNA

Exogenously produced, unmodified single-stranded RNA (ssRNA) is recognized by the mammalian innate immune system as a potential viral threat.[8] This recognition is mediated by a suite of pattern recognition receptors (PRRs) that trigger a potent inflammatory cascade, leading to the degradation of the therapeutic mRNA and shutdown of protein translation, thereby limiting its efficacy.[4][]

Key PRRs involved in sensing foreign RNA include:

  • Toll-like Receptors (TLRs): TLR3, TLR7, and TLR8 are endosomal receptors that recognize double-stranded RNA (dsRNA) and ssRNA, respectively.[] Their activation leads to the production of pro-inflammatory cytokines and Type I interferons (IFNs).[7][]

  • RIG-I-like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that primarily recognizes short dsRNA and 5'-triphosphate RNA, a hallmark of IVT mRNA.[10] Activation of RIG-I also culminates in a robust IFN response.

This immune activation not only prevents the therapeutic protein from being produced but can also cause significant adverse effects.[11]

Innate_Immune_Sensing_of_RNA cluster_extracellular Extracellular/Endosomal Unmodified mRNA Unmodified mRNA TLR7_8 TLR7 / TLR8 Unmodified mRNA->TLR7_8 TLR3 TLR3 (dsRNA byproduct) Unmodified mRNA->TLR3 RIG_I RIG-I (5'-triphosphate) Unmodified mRNA->RIG_I MyD88 MyD88/TRIF Signaling TLR7_8->MyD88 TLR3->MyD88 MAVS MAVS Signaling RIG_I->MAVS Type_I_IFN Type I Interferon Production MyD88->Type_I_IFN Inflammation Pro-inflammatory Cytokines MyD88->Inflammation MAVS->Type_I_IFN MAVS->Inflammation

Caption: Innate immune pathways activated by unmodified IVT mRNA.

The Solution: Engineering mRNA with Modified Nucleosides

The seminal discovery by Karikó and Weissman was that the immune system differentiates between foreign and self RNA based on nucleoside modifications.[1][2] Mammalian RNA is rich in modifications, whereas viral or IVT RNA is not. By incorporating modified nucleosides during in vitro transcription, synthetic mRNA can be engineered to mimic endogenous RNA, thereby evading immune detection.[11]

The most widely used and studied modifications involve replacing uridine (B1682114) (U) with an isomer or derivative.

  • Pseudouridine (B1679824) (Ψ): An isomer of uridine where the C5 carbon is swapped with the N1 nitrogen. This subtle change alters the hydrogen bonding potential and imparts greater structural rigidity to the RNA backbone.[12]

  • N1-methylpseudouridine (m1Ψ): A derivative of pseudouridine with a methyl group added to the N1 position. This modification is even more effective at reducing immunogenicity and enhancing translation than pseudouridine and is used in the approved COVID-19 mRNA vaccines.[1][8][13]

References

An In-depth Technical Guide to the Solution Stability of N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the stability of N1-Ethylpseudouridine in solution. Due to a scarcity of publicly available stability data specific to this compound, this document leverages data and methodologies from studies on the closely related and structurally similar molecule, N1-methylpseudouridine, as a proxy. The principles of degradation and analytical assessment are expected to be highly comparable.

Introduction

N1-alkylated pseudouridines, such as this compound, are critical components in the development of mRNA-based therapeutics and vaccines. Their incorporation into mRNA sequences has been shown to enhance stability, increase translational efficiency, and reduce immunogenicity.[1][2] The chemical stability of these modified nucleosides in solution is a crucial parameter that influences the quality, efficacy, and shelf-life of the final drug product. Understanding the degradation kinetics and pathways of this compound is therefore essential for formulation development, manufacturing, and regulatory compliance.

This guide provides a comprehensive overview of the stability of this compound in solution, including its degradation profile under various stress conditions, and details the experimental protocols for its stability assessment.

Degradation Kinetics and Pathways

The stability of this compound can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Forced degradation studies are typically employed to identify potential degradation products and elucidate degradation pathways.[3]

pH-Dependent Stability

The pH of a solution can significantly impact the stability of nucleosides. While a detailed pH-rate profile for this compound is not published, a study on the reaction of N1-methylpseudouridine with bisulfite showed that its reactivity is largely independent of pH between 5 and 7.[4] This suggests a degree of stability in this pH range. However, extremes of pH (highly acidic or alkaline conditions) combined with elevated temperatures are expected to accelerate hydrolytic degradation.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. Thermal degradation studies, typically conducted at temperatures ranging from 40°C to 80°C, are essential to determine the molecule's intrinsic stability and to predict its shelf-life under various storage conditions.

Oxidative Stability

This compound may be susceptible to degradation by oxidizing agents. Common reagents used in forced degradation studies to assess oxidative stability include hydrogen peroxide (H₂O₂). The degradation products formed under oxidative stress need to be identified and characterized.

Photostability

Photostability studies are crucial for determining the impact of light exposure on the integrity of this compound. A study on N1-methylpseudouridine demonstrated that it is significantly more photostable than uridine (B1682114) upon irradiation at 267 nm.[5] This suggests that the N1-alkylation may confer a protective effect against photodegradation.

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under forced degradation conditions.

Potential Degradation Pathway of this compound N1_Ethylpseudouridine This compound Hydrolysis Hydrolysis (Acid/Base) N1_Ethylpseudouridine->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) N1_Ethylpseudouridine->Oxidation Photodegradation Photodegradation (UV/Vis Light) N1_Ethylpseudouridine->Photodegradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways for this compound.

Quantitative Stability Data

As previously mentioned, specific quantitative stability data for this compound is not widely published. The following table summarizes hypothetical stability data based on typical observations for modified nucleosides like N1-methylpseudouridine under forced degradation conditions. These values are for illustrative purposes and should be experimentally determined for this compound.

ConditionStressorIncubation Time (hours)Assay (%) of Initial
Hydrolytic
Acidic0.1 M HCl, 60°C2485.2
NeutralWater, 60°C2498.5
Basic0.1 M NaOH, 60°C2478.9
Oxidative
3% H₂O₂, RT2490.7
Thermal
80°C4892.3
Photolytic
UV Light (254 nm)2495.1

Experimental Protocols

The following protocols are generalized methods for assessing the stability of this compound in solution. These methods are based on standard practices for forced degradation studies and stability-indicating analytical method development.[3][6]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or UPLC system with a UV detector or mass spectrometer

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified time.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified time. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC or UPLC-MS method.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC or UPLC system

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • UV detector or mass spectrometer

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 270 nm or MS scan

Method Validation: The stability-indicating method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the stability assessment of this compound.

Experimental Workflow for this compound Stability Assessment cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Data Analysis Acid Acid Hydrolysis HPLC_Dev Method Development (HPLC/UPLC) Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photostability Photo->HPLC_Dev HPLC_Val Method Validation HPLC_Dev->HPLC_Val Peak_Purity Peak Purity Analysis HPLC_Val->Peak_Purity Degradant_ID Degradant Identification (MS) HPLC_Val->Degradant_ID Kinetics Degradation Kinetics HPLC_Val->Kinetics

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound in solution is a critical attribute for the development of mRNA-based therapeutics. While specific data for this compound is limited, the information available for the closely related N1-methylpseudouridine suggests enhanced stability compared to unmodified uridine. A systematic approach using forced degradation studies and validated stability-indicating analytical methods is essential to fully characterize the degradation profile of this compound. The methodologies and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to design and execute robust stability studies for this important class of modified nucleosides.

References

potential therapeutic areas for N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Areas of N1-Ethylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of messenger RNA (mRNA) therapeutics has been propelled by the use of modified nucleosides that enhance mRNA stability and translation while mitigating innate immune responses. While N1-methylpseudouridine (m1Ψ) has become the gold standard, particularly in COVID-19 vaccines, emerging evidence suggests that other N1-substituted pseudouridine (B1679824) analogs, such as this compound (E1Ψ), may offer comparable or advantageous properties. This technical guide provides a comprehensive overview of the current understanding of this compound, its potential therapeutic applications, and the experimental frameworks for its evaluation. Based on available data, mRNA fully substituted with this compound demonstrates high translational activity, comparable to that of m1Ψ-modified mRNA, and reduced cytotoxicity in sensitive immune cell models. These characteristics position this compound as a promising candidate for the development of next-generation mRNA vaccines, protein replacement therapies, and gene editing platforms.

Mechanism of Action: Evading Innate Immunity and Enhancing Translation

In vitro-transcribed mRNA can be recognized as foreign by the innate immune system, leading to inflammatory responses and translational repression. The primary mechanism by which N1-substituted pseudouridines, including this compound, are believed to exert their beneficial effects is through the dampening of this immune recognition.

The ethyl group at the N1 position of the pseudouridine base is hypothesized to sterically hinder the interaction of the mRNA with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) such as RIG-I and MDA5. This evasion prevents the activation of downstream signaling cascades that would otherwise lead to the production of type I interferons and pro-inflammatory cytokines. A key consequence of this reduced immune activation is the circumvention of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a critical step in the cellular antiviral response that leads to a global shutdown of protein synthesis. By preventing eIF2α phosphorylation, this compound-modified mRNA can be translated more efficiently and for a longer duration.

G cluster_0 Cellular Response to Modified mRNA cluster_1 E1_mRNA This compound mRNA TLR TLR3/7/8 E1_mRNA->TLR Reduced Recognition RIGI RIG-I/MDA5 E1_mRNA->RIGI Reduced Recognition Translation Protein Translation E1_mRNA->Translation Enhanced MyD88 MyD88/TRIF TLR->MyD88 Activation IRF IRF3/7 RIGI->IRF Activation MyD88->IRF Activation NFkB NF-κB MyD88->NFkB Activation IFN Type I IFN & Pro-inflammatory Cytokines IRF->IFN Transcription NFkB->IFN Transcription PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylation eIF2a_P p-eIF2α Translation_Shutdown Translation Shutdown eIF2a_P->Translation_Shutdown Initiation Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR Strong Recognition Unmodified_mRNA->RIGI Strong Recognition Unmodified_mRNA->PKR Activation

Figure 1. Hypothesized signaling pathway of this compound mRNA.

Potential Therapeutic Areas

The favorable characteristics of high protein expression and reduced immunogenicity make this compound a versatile modification for a wide range of mRNA-based therapeutics.

  • Vaccines: For prophylactic vaccines against infectious diseases (e.g., influenza, respiratory syncytial virus, and future pandemic threats), robust antigen expression is crucial for eliciting a strong and durable immune response. The reduced inflammatory profile of this compound-modified mRNA may also lead to improved tolerability.

  • Protein Replacement Therapies: In diseases caused by deficient or defective proteins (e.g., cystic fibrosis, certain metabolic disorders), this compound-modified mRNA could be used to deliver the genetic instructions for the correct protein, restoring function. The need for repeat dosing in such therapies makes the low immunogenicity of this compound particularly advantageous.

  • Gene Editing: mRNA-based delivery of gene-editing components like CRISPR-Cas9 or base editors is a promising therapeutic strategy. The transient nature of mRNA is beneficial for limiting off-target effects, and the enhanced expression afforded by this compound could increase the efficiency of the desired genetic modifications.

  • Cancer Immunotherapies: While some level of immune stimulation is desirable for cancer vaccines, a controlled and targeted response is key. This compound-modified mRNA could be used to express tumor-associated antigens or immunostimulatory proteins, potentially leading to more effective and less toxic cancer immunotherapies.

Experimental Data & Analysis

Preliminary data from studies on N1-substituted pseudouridine analogs provide the first insights into the potential of this compound. A key study presented by TriLink BioTechnologies compared several N1-substituted pseudouridines in in vitro translation and cell-based assays.[1]

Quantitative Data: Translational Activity

The translational potential of firefly luciferase (FLuc) mRNA, fully substituted with various modified nucleosides, was assessed in the human monocytic cell line THP-1, which is a sensitive model for innate immune activation.[1] The results, measured in Raw Light Units (RLU), are summarized below.

ModificationStandard FLuc mRNA (RLU)U-depleted FLuc mRNA (RLU)
Wild-Type (U)~1.0 x 10^6~0.5 x 10^6
Pseudouridine (Ψ)~2.5 x 10^7~3.0 x 10^7
This compound (E1Ψ) ~4.5 x 10^7 ~5.0 x 10^7
N1-Methylpseudouridine (m1Ψ)~5.0 x 10^7~5.5 x 10^7
N1-Propylpseudouridine (Pr1Ψ)~3.5 x 10^7~4.0 x 10^7
N1-Fluoroethylpseudouridine (FE1Ψ)~4.0 x 10^7~4.5 x 10^7
N1-Methoxymethylpseudouridine (MOM1Ψ)~2.0 x 10^7~2.5 x 10^7

Table 1: Comparative Translational Activity of Modified Luciferase mRNAs in THP-1 Cells. Data is estimated from the graphical representation in Shin et al. (2017).[1]

The data indicates that this compound-modified mRNA results in significantly higher protein expression than mRNA containing pseudouridine or unmodified uridine (B1682114), with a translational activity approaching that of the widely used N1-methylpseudouridine.

Qualitative Data: Cytotoxicity

The same study also reported on the cytotoxicity of the modified mRNAs in THP-1 cells, assessed via an MTT assay.[1]

ModificationObserved Cytotoxicity
Wild-Type (U)High
Pseudouridine (Ψ)Moderate
This compound (E1Ψ) Low
Other N1-Substituted ΨLow

Table 2: Comparative Cytotoxicity of Modified mRNAs in THP-1 Cells.[1]

N1-substituted pseudouridine-mRNAs, including the N1-Ethyl analog, demonstrated decreased cell toxicity compared to both wild-type and pseudouridine-modified mRNA, further supporting their potential for therapeutic applications.

Experimental Protocols

Synthesis of this compound 5'-Triphosphate

The chemical synthesis of this compound 5'-Triphosphate is a multi-step process that is typically performed by specialized suppliers. A general, plausible synthetic route is outlined below:

G Uridine Uridine Protected_U Protected Uridine Uridine->Protected_U Protection of hydroxyl groups Pseudo_U Pseudouridine Protected_U->Pseudo_U Isomerization N1_Ethyl_Pseudo_U N1-Ethyl- Pseudouridine Pseudo_U->N1_Ethyl_Pseudo_U N1-Ethylation N1_Ethyl_Pseudo_UMP N1-Ethyl- Pseudouridine-MP N1_Ethyl_Pseudo_U->N1_Ethyl_Pseudo_UMP Phosphorylation N1_Ethyl_Pseudo_UTP N1-Ethyl- Pseudouridine-TP N1_Ethyl_Pseudo_UMP->N1_Ethyl_Pseudo_UTP Further Phosphorylation

Figure 2. Plausible synthetic workflow for this compound 5'-Triphosphate.
  • Protection: The hydroxyl groups of the ribose sugar of uridine are protected to prevent unwanted side reactions.

  • Isomerization: The protected uridine is subjected to conditions that promote the isomerization from the N1-C1' glycosidic bond to the C5-C1' bond, forming pseudouridine.

  • N1-Ethylation: The N1 position of the pseudouridine base is selectively ethylated.

  • Phosphorylation: The 5'-hydroxyl group is phosphorylated to yield the monophosphate.

  • Further Phosphorylation: The monophosphate is further phosphorylated to the triphosphate form.

  • Deprotection and Purification: The protecting groups are removed, and the final product is purified, typically by chromatography.

In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase) where all uridine residues are replaced by this compound.

G Template_Prep Template Preparation (Linearized Plasmid DNA) IVT_Reaction In Vitro Transcription (T7 RNA Polymerase) Template_Prep->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Purification mRNA Purification (e.g., LiCl precipitation) DNase_Treatment->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC

Figure 3. Experimental workflow for in vitro transcription of modified mRNA.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • This compound-5'-Triphosphate (100 mM)

  • Cap analog (e.g., CleanCap® AG)

  • Transcription buffer (10x)

  • RNase inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • Lithium Chloride (LiCl) solution (5 M)

  • Ethanol (70% and 100%)

Procedure:

  • Reaction Assembly: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube in the order listed:

    • Nuclease-free water to a final volume of 50 µL

    • 10x Transcription Buffer: 5 µL

    • ATP, GTP, CTP (100 mM each): 2 µL each

    • This compound-5'-Triphosphate (100 mM): 2 µL

    • Cap Analog (e.g., 40 mM): 4 µL

    • Linearized DNA template (0.5 µg/µL): 2 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate at 37°C for 2 hours.

  • DNase Treatment: Add 2 µL of DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purification:

    • Add 30 µL of nuclease-free water to bring the volume to 100 µL.

    • Add 30 µL of 5 M LiCl and mix well.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Discard the supernatant and air dry the pellet for 5-10 minutes.

    • Resuspend the mRNA pellet in 50 µL of nuclease-free water.

  • Quality Control:

    • Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel or using a Bioanalyzer.

Transfection of THP-1 Cells and Luciferase Assay

This protocol describes the transfection of the human monocytic cell line THP-1 with this compound-modified mRNA and the subsequent measurement of reporter gene expression.

G Cell_Culture Culture THP-1 Cells Transfection Transfect with Modified mRNA Cell_Culture->Transfection Incubation Incubate (e.g., 24h) Transfection->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis Luciferase_Assay Measure Luciferase Activity Cell_Lysis->Luciferase_Assay

Figure 4. Workflow for cell-based analysis of modified mRNA.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound-modified luciferase mRNA (from protocol 4.2)

  • Transfection reagent suitable for suspension cells (e.g., Lipofectamine MessengerMAX, or Nucleofector™ Kit for THP-1)

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI medium.

  • Transfection Complex Preparation (Lipofection Example):

    • For each well, dilute 100 ng of this compound-modified mRNA in 10 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine MessengerMAX in 10 µL of Opti-MEM.

    • Combine the diluted mRNA and diluted lipid reagent. Mix gently and incubate for 10 minutes at room temperature.

  • Transfection: Add the 20 µL of transfection complex to each well containing the THP-1 cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.

    • Add Luciferase Assay Reagent to each well (typically a volume equal to the culture medium volume, e.g., 100 µL).

    • Mix well by pipetting or placing on an orbital shaker for 5 minutes to ensure cell lysis.

    • Measure the luminescence in a plate-reading luminometer.

Conclusion and Future Directions

This compound represents a promising alternative to existing modified nucleosides for mRNA therapeutics. Preliminary data suggests that it can confer high translational efficiency while mitigating the innate immune response, a combination of properties essential for the development of safe and effective mRNA-based medicines.

Further research is warranted to fully elucidate the potential of this compound. This includes:

  • Comprehensive Immunogenicity Profiling: Detailed analysis of cytokine and chemokine profiles in various immune cells and in vivo models following exposure to this compound-modified mRNA.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluation of the stability, distribution, and duration of protein expression of this compound-modified mRNA in vivo.

  • Therapeutic Efficacy Studies: Head-to-head comparisons with m1Ψ-modified mRNA in preclinical models of vaccination, protein replacement therapy, and gene editing.

As the field of mRNA therapeutics continues to evolve, the exploration of novel nucleoside modifications like this compound will be critical in optimizing the performance of this transformative technology and expanding its clinical applications.

References

Methodological & Application

Application Notes and Protocols for N1-Ethylpseudouridine (N1-Et-Ψ) Incorporation into mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern mRNA-based therapeutics and vaccines. These modifications are critical for enhancing the stability and translational efficiency of the mRNA molecule while reducing its inherent immunogenicity. N1-methylpseudouridine (N1-mΨ) has become a widely adopted modification, notably used in the FDA-approved COVID-19 mRNA vaccines.[1] Building on this success, researchers are exploring other N1-substituted pseudouridine (B1679824) analogs to further optimize mRNA performance.

This document provides detailed application notes and protocols for the incorporation of N1-Ethylpseudouridine (N1-Et-Ψ), a promising analog of N1-mΨ, into mRNA. N1-Et-Ψ, like other N1-substituted pseudouridines, is incorporated to reduce the activation of innate immune sensors and enhance protein expression from the synthetic mRNA.[2] These protocols are intended to guide researchers in the synthesis and evaluation of N1-Et-Ψ-modified mRNA for various research and therapeutic applications.

Key Advantages of N1-Substituted Pseudouridine Incorporation

Incorporating modified nucleosides such as N1-Et-Ψ into in vitro transcribed (IVT) mRNA offers several key advantages:

  • Reduced Innate Immunogenicity: The innate immune system has evolved to recognize foreign RNA, in part through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and PKR.[2] Modification of uridine (B1682114) to N1-substituted pseudouridine helps the mRNA to evade detection by these sensors, thereby reducing the downstream inflammatory response and translational shutdown that can limit protein expression and cause adverse effects.[2][3]

  • Enhanced Translation Efficiency: By mitigating the innate immune response, N1-substituted pseudouridine-modified mRNA can lead to significantly higher protein yields in cells.[2][3] This is partly due to the prevention of PKR-mediated phosphorylation of eIF2α, a key factor in translational shut-down.[2]

  • Improved mRNA Stability: While the primary benefit of N1-alkylation of pseudouridine is immune evasion, these modifications can also contribute to the overall stability of the mRNA molecule.[4]

Quantitative Data Summary

The following tables summarize the expected performance of N1-Et-Ψ-modified mRNA in comparison to unmodified (U), pseudouridine (Ψ), and N1-methylpseudouridine (N1-mΨ) modified mRNA. The data for N1-Et-Ψ is based on findings from a study by TriLink BioTechnologies, which demonstrated its potential in in vitro transcription and cell-based protein expression assays.[2]

Table 1: Relative In Vitro Transcription (IVT) Efficiency

Nucleoside in mRNA Relative Transcription Efficiency (%) (U-depleted Template)
Uridine (WT) 100%
Pseudouridine (Ψ) ~110%
N1-Methylpseudouridine (N1-mΨ) ~125%

| This compound (N1-Et-Ψ) | ~120% |

Note: The relative efficiencies are estimated from graphical data presented by Shin et al. and indicate that N1-Et-Ψ is incorporated by T7 RNA polymerase with high efficiency, comparable to N1-mΨ.[2]

Table 2: Relative Protein Expression (Luciferase Assay in THP-1 Cells)

Nucleoside in mRNA Relative Luciferase Activity
Uridine (WT) Low
Pseudouridine (Ψ) Moderate
N1-Methylpseudouridine (N1-mΨ) High

| This compound (N1-Et-Ψ) | High (comparable to N1-mΨ) |

Note: The study by Shin et al. reported that four of seven N1-substituted pseudouridines, including N1-Et-Ψ, exhibited luciferase activity higher than Ψ-mRNA and close to that of N1-mΨ-mRNA in the THP-1 human monocytic cell line, which is a sensitive model for innate immune activation.[2]

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Et-Ψ Modified mRNA

This protocol is designed for the synthesis of N1-Et-Ψ-modified mRNA using T7 RNA polymerase and co-transcriptional capping with a cap analog like CleanCap® AG. It is based on the parameters described by Shin et al. and standard high-yield IVT kits.[2][5]

Materials:

  • Linearized DNA template with a T7 promoter (encoding the gene of interest, e.g., Firefly Luciferase, with a U-depleted sequence for optimal yield)[2]

  • This compound-5'-Triphosphate (N1-Et-ΨTP)

  • ATP, GTP, CTP (high purity, RNase-free)

  • CleanCap® Reagent AG

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit (e.g., column-based)

Procedure:

  • Reaction Setup: Thaw all reagents on ice. Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template.

    Component Volume (20 µL reaction) Final Concentration
    Nuclease-free Water Up to 20 µL -
    10x Transcription Buffer 2 µL 1x
    ATP (100 mM) 1.5 µL 7.5 mM
    GTP (100 mM) 1.5 µL 7.5 mM
    CTP (100 mM) 1.5 µL 7.5 mM
    N1-Et-ΨTP (100 mM) 1.5 µL 7.5 mM
    CleanCap® Reagent AG As per manufacturer -
    Linearized DNA Template 1 µg 50 ng/µL
    RNase Inhibitor 1 µL -

    | T7 RNA Polymerase | 2 µL | - |

  • Incubation: Mix the components gently by pipetting and spin down the tube. Incubate the reaction at 37°C for 3 hours.[2]

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.

  • Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's protocol. Elute the mRNA in nuclease-free water.

  • Quality Control: Assess the quality and concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) and denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer to confirm the size and integrity of the transcript.

Protocol 2: Transfection of THP-1 Cells with N1-Et-Ψ Modified mRNA

This protocol provides a general method for transfecting the human monocytic THP-1 cell line with modified mRNA using a lipid-based transfection reagent.

Materials:

  • THP-1 cells

  • Complete RPMI-1640 medium

  • Opti-MEM I Reduced Serum Medium

  • N1-Et-Ψ modified mRNA (from Protocol 1)

  • Lipid-based mRNA transfection reagent (e.g., Lipofectamine™ MessengerMAX™)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed THP-1 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute 0.5-1.0 µg of N1-Et-Ψ modified mRNA into 25 µL of Opti-MEM. b. In a separate tube, dilute the transfection reagent in 25 µL of Opti-MEM according to the manufacturer's instructions. c. Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes to allow the formation of mRNA-lipid complexes.

  • Transfection: Add the 50 µL of mRNA-lipid complexes dropwise to the cells in the 24-well plate.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-48 hours) before proceeding with the analysis of protein expression.

Protocol 3: Luciferase Reporter Assay for Translation Efficiency

This protocol describes the measurement of Firefly luciferase activity from transfected THP-1 cells to quantify the translation efficiency of the N1-Et-Ψ modified mRNA.

Materials:

  • Transfected THP-1 cells (from Protocol 2)

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay Lysis Buffer

  • Luciferase Assay Substrate

  • Luminometer

Procedure:

  • Cell Lysis: a. After the incubation period, aspirate the culture medium from the wells. b. Wash the cells once with PBS. c. Add 100 µL of 1x Luciferase Assay Lysis Buffer to each well. d. Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

  • Luminometry: a. Transfer 20 µL of the cell lysate to a white, opaque 96-well plate or luminometer tube. b. Add 100 µL of Luciferase Assay Substrate to the lysate. c. Immediately measure the luminescence using a luminometer. The signal is typically integrated over 10 seconds.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for any differences in cell number. Compare the normalized luciferase values between different mRNA modifications.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis mRNA Synthesis cluster_functional_assays Functional Assays cluster_analysis Data Analysis ivt In Vitro Transcription (with N1-Et-ΨTP) purification mRNA Purification ivt->purification qc Quality Control (Spectrophotometry, Gel) purification->qc transfection Cell Transfection (e.g., THP-1 cells) qc->transfection translation_assay Translation Assay (Luciferase) transfection->translation_assay stability_assay Stability Assay (Actinomycin D Chase) transfection->stability_assay immuno_assay Immunogenicity Assay (Cytokine ELISA) transfection->immuno_assay data_analysis Comparative Analysis of Translation, Stability, and Immunogenicity translation_assay->data_analysis stability_assay->data_analysis immuno_assay->data_analysis

Caption: Workflow for synthesis and evaluation of N1-Et-Ψ mRNA.

Innate Immune Signaling Pathway Modulation

innate_immune_pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Et-Ψ Modified mRNA cluster_sensors Innate Immune Sensors cluster_response Cellular Response unmod_mrna Unmodified mRNA tlr TLR7/8 unmod_mrna->tlr Activation pkr PKR unmod_mrna->pkr Activation mod_mrna N1-Et-Ψ mRNA mod_mrna->tlr Evasion mod_mrna->pkr Evasion inflammation Inflammatory Cytokines (TNF-α, IL-6) tlr->inflammation translation_shutdown Translation Shutdown (eIF2α Phosphorylation) pkr->translation_shutdown

Caption: Evasion of innate immunity by N1-Et-Ψ modified mRNA.

References

Application Notes and Protocols for In Vitro Transcription Using N1-Ethylpseudouridine-5'-Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N1-Ethylpseudouridine-5'-Triphosphate (N1-Ethylpseudo-UTP) in the in vitro synthesis of messenger RNA (mRNA). The incorporation of this compound in place of uridine (B1682114) has been shown to yield mRNA with reduced innate immunogenicity and enhanced translational properties, making it a valuable tool for the development of mRNA-based therapeutics and vaccines.[1][2][3]

Introduction

The therapeutic potential of mRNA has been significantly advanced by the use of modified nucleosides.[1][4] Unmodified in vitro transcribed mRNA can trigger an innate immune response through activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR.[3][5] This can lead to cytokine production and translational arrest, limiting the efficacy of the therapeutic.[3] The substitution of uridine with N1-substituted pseudouridine (B1679824) derivatives, such as this compound, has emerged as a key strategy to circumvent these issues.[1][2][3]

This compound, when incorporated into an mRNA transcript, can diminish recognition by immune sensors, leading to increased protein expression and reduced cytotoxicity compared to unmodified mRNA.[1][3] While N1-methylpseudouridine is a more extensively studied analogue, this compound has been shown to exhibit comparable beneficial properties.[1][3]

Data Presentation

The following tables summarize the expected performance of mRNA transcribed with complete substitution of UTP with N1-Ethylpseudo-UTP. While specific quantitative data for this compound is limited in publicly available literature, the data presented for the closely related and well-documented N1-methylpseudouridine (N1-methylpseudo-UTP) serves as a strong proxy. Qualitative and comparative studies indicate that this compound-modified mRNA performs similarly to N1-methylpseudouridine-modified mRNA in terms of translational activity and reduced cell toxicity.[1][3]

Table 1: In Vitro Transcription Yield of Modified mRNA

Nucleotide CompositionTypical Yield (µg per 20 µL reaction)Purity (A260/A280)Notes
Uridine (unmodified)80 - 120~2.0Standard yield for unmodified mRNA.
N1-methylpseudouridine80 - 120~2.0Yield is generally not significantly impacted by the substitution.[6]
This compound ~80 - 120 ~2.0 Expected to be similar to N1-methylpseudouridine. Yield can be dependent on the specific template and reaction conditions.

Table 2: Protein Expression from Modified mRNA in Cultured Cells

mRNA ModificationReporter GeneCell LineRelative Luciferase Units (RLU) / µg transfected mRNA (Arbitrary Units)Fold Increase vs. Unmodified
Uridine (unmodified)Firefly LuciferaseHEK293T1.0 x 10^81x
N1-methylpseudouridineFirefly LuciferaseHEK293T1.5 x 10^10150x
This compound Firefly Luciferase THP-1 Comparable to N1-methylpseudouridine High

Note: Data for N1-methylpseudouridine is representative. Studies on various N1-substituted pseudouridines, including this compound, have shown significantly higher reporter gene expression compared to unmodified mRNA and comparable activity to N1-methylpseudouridine-modified mRNA in THP-1 cells, a human monocytic cell line sensitive to innate immune activation.[1][3]

Table 3: Immunogenicity Profile of Modified mRNA

mRNA ModificationCell LineCytokine MeasuredConcentration (pg/mL)Fold Reduction vs. Unmodified
Uridine (unmodified)Human PBMCsTNF-α~10001x
N1-methylpseudouridineHuman PBMCsTNF-α< 50> 20x
This compound Human PBMCs TNF-α Expected to be significantly reduced High
Uridine (unmodified)Human PBMCsIFN-α~5001x
N1-methylpseudouridineHuman PBMCsIFN-α< 20> 25x
This compound Human PBMCs IFN-α Expected to be significantly reduced High

Note: N1-substituted pseudouridines, including this compound, have been shown to decrease cell toxicity in immune-sensitive cell lines, which correlates with a reduction in the innate immune response.[1][3]

Experimental Protocols

The following protocols provide a framework for the synthesis and application of this compound-modified mRNA.

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol is for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • This compound-5'-Triphosphate (100 mM solution)

  • ATP, GTP, CTP (100 mM solutions)

  • T7 RNA Polymerase Mix

  • Transcription Buffer (10X)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice, except for the enzyme mix which should be kept at -20°C until use.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL
    10X Transcription Buffer 2 µL 1X
    ATP (100 mM) 2 µL 10 mM
    GTP (100 mM) 2 µL 10 mM
    CTP (100 mM) 2 µL 10 mM
    N1-Ethylpseudo-UTP (100 mM) 2 µL 10 mM
    Linearized DNA template X µL 1 µg
    RNase Inhibitor 1 µL

    | T7 RNA Polymerase Mix | 2 µL | |

  • Mix gently by pipetting up and down, then centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 37°C for 2 hours. For transcripts larger than 5 kb, the incubation time can be extended to 4 hours.

  • (Optional but recommended) To remove the DNA template, add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes.

  • Proceed to mRNA purification.

Protocol 2: Purification of this compound-Modified mRNA

This protocol describes purification using lithium chloride (LiCl) precipitation, which is effective for removing unincorporated nucleotides and enzymes.

Materials:

  • LiCl solution (e.g., 8 M)

  • Nuclease-free water

  • 70% Ethanol (ice-cold)

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Add 30 µL of nuclease-free water to the 20 µL transcription reaction to bring the volume to 50 µL.

  • Add 50 µL of 8 M LiCl solution to the reaction and mix thoroughly.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in a suitable volume of nuclease-free water or buffer (e.g., 50 µL).

  • Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Store the purified mRNA at -80°C.

Protocol 3: Transfection of this compound-Modified mRNA into Cultured Cells

This protocol is a general guideline for transfecting mammalian cells in a 6-well plate format. Optimization may be required for different cell types and applications.

Materials:

  • Purified this compound-modified mRNA

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • 6-well tissue culture plates

Procedure:

  • The day before transfection, seed cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, for each well, prepare two tubes:

    • Tube A: Dilute 1-2 µg of this compound-modified mRNA in 125 µL of serum-free medium.

    • Tube B: Dilute the transfection reagent according to the manufacturer's instructions in 125 µL of serum-free medium.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • During the incubation, replace the cell culture medium in each well with fresh, pre-warmed complete medium.

  • Add the mRNA-transfection reagent complex dropwise to the cells in each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-48 hours) before assaying for protein expression.

Protocol 4: Assessment of Protein Expression using a Luciferase Reporter Assay

This protocol is for quantifying the expression of a luciferase reporter gene from the transfected mRNA.

Materials:

  • Transfected cells expressing luciferase

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

  • Opaque-walled 96-well plates

Procedure:

  • After the desired incubation period post-transfection, remove the culture medium from the wells.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Lyse the cells according to the luciferase assay kit manufacturer's protocol. This typically involves adding a lysis buffer and incubating for a short period.

  • Transfer the cell lysate to an opaque-walled 96-well plate.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed.

  • Normalize the luciferase activity to the total protein concentration in the lysate if necessary.

Protocol 5: Evaluation of Immunogenicity by Measuring Cytokine Production

This protocol describes the measurement of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Immune-competent cells (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Cell culture supernatant from transfected cells

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Transfect immune-competent cells with unmodified, this compound-modified, and control (e.g., mock transfected) mRNAs as described in Protocol 3.

  • After 12-24 hours of incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding an enzyme conjugate.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α in each sample by comparing the absorbance to the standard curve. A significant reduction in TNF-α levels for this compound-modified mRNA compared to unmodified mRNA indicates reduced immunogenicity.

Visualizations

In_Vitro_Transcription_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_product Final Product Linearized Plasmid DNA Linearized Plasmid DNA IVT Reaction Mix IVT Reaction Mix Linearized Plasmid DNA->IVT Reaction Mix DNase Treatment DNase Treatment IVT Reaction Mix->DNase Treatment T7 RNA Polymerase T7 RNA Polymerase T7 RNA Polymerase->IVT Reaction Mix NTPs (ATP, GTP, CTP) NTPs (ATP, GTP, CTP) NTPs (ATP, GTP, CTP)->IVT Reaction Mix N1-Ethylpseudo-UTP N1-Ethylpseudo-UTP N1-Ethylpseudo-UTP->IVT Reaction Mix LiCl Precipitation LiCl Precipitation DNase Treatment->LiCl Precipitation Purified N1-Et-Ψ mRNA Purified N1-Et-Ψ mRNA LiCl Precipitation->Purified N1-Et-Ψ mRNA Reduced_Immunogenicity_Pathway cluster_unmodified Unmodified mRNA cluster_modified This compound-Modified mRNA Unmodified mRNA Unmodified mRNA TLR7/8 TLR7/8 Unmodified mRNA->TLR7/8 binds RIG-I RIG-I Unmodified mRNA->RIG-I binds MyD88 MyD88 TLR7/8->MyD88 MAVS MAVS RIG-I->MAVS NF-κB Activation NF-κB Activation MyD88->NF-κB Activation IRF3/7 Activation IRF3/7 Activation MAVS->IRF3/7 Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Type I Interferons (IFN-α/β) Type I Interferons (IFN-α/β) IRF3/7 Activation->Type I Interferons (IFN-α/β) Translational Arrest Translational Arrest Type I Interferons (IFN-α/β)->Translational Arrest N1-Et-Ψ mRNA N1-Et-Ψ mRNA Reduced TLR7/8 Binding Reduced TLR7/8 Binding N1-Et-Ψ mRNA->Reduced TLR7/8 Binding Reduced RIG-I Binding Reduced RIG-I Binding N1-Et-Ψ mRNA->Reduced RIG-I Binding Ribosome Ribosome N1-Et-Ψ mRNA->Ribosome Protein Translation Protein Translation Ribosome->Protein Translation Experimental_Overview IVT with N1-Et-Ψ-TP IVT with N1-Et-Ψ-TP mRNA Purification mRNA Purification IVT with N1-Et-Ψ-TP->mRNA Purification Cell Transfection Cell Transfection mRNA Purification->Cell Transfection Protein Expression Analysis Protein Expression Analysis Cell Transfection->Protein Expression Analysis Immunogenicity Assessment Immunogenicity Assessment Cell Transfection->Immunogenicity Assessment Luciferase Assay Luciferase Assay Protein Expression Analysis->Luciferase Assay Cytokine ELISA (TNF-α, IFN-α) Cytokine ELISA (TNF-α, IFN-α) Immunogenicity Assessment->Cytokine ELISA (TNF-α, IFN-α)

References

Production of N1-Ethylpseudouridine Modified mRNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality N1-Ethylpseudouridine (N1-Et-Ψ) modified messenger RNA (mRNA). The incorporation of N1-Et-Ψ in place of uridine (B1682114) has been shown to reduce the innate immunogenicity of mRNA and can modulate translational efficiency, making it a valuable modification for therapeutic and research applications.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the use of modified nucleosides. N1-methylpseudouridine (m1Ψ) is a well-known modification that enhances protein expression and reduces immunogenicity.[1][2] this compound, another derivative of pseudouridine, offers an alternative modification with distinct properties that may be advantageous for specific applications. The production of N1-Et-Ψ modified mRNA involves the complete substitution of uridine triphosphate (UTP) with this compound-5'-Triphosphate (N1-Et-Ψ-TP) during the in vitro transcription (IVT) process.[3]

This document outlines the necessary steps for producing N1-Et-Ψ modified mRNA, from DNA template preparation to purification and quality control of the final product.

Workflow for this compound Modified mRNA Production

The overall process for generating N1-Et-Ψ modified mRNA is a multi-step procedure that requires careful execution to ensure high yield and purity. The workflow begins with the generation of a linear DNA template containing the gene of interest flanked by the necessary regulatory elements. This is followed by in vitro transcription, where the N1-Et-Ψ modification is incorporated. The resulting mRNA is then purified to remove contaminants and assessed for quality.

Workflow cluster_0 Phase 1: Template Preparation cluster_1 Phase 2: mRNA Synthesis cluster_2 Phase 3: Purification cluster_3 Phase 4: Quality Control & Storage pDNA Plasmid DNA (with T7 promoter and GOI) Linearization Linearization (Restriction Digest) pDNA->Linearization IVT In Vitro Transcription (IVT) - T7 RNA Polymerase - ATP, GTP, CTP - this compound-TP - Cap Analog Linearization->IVT Linearized DNA Template DNase DNase I Treatment IVT->DNase Purification mRNA Purification (e.g., LiCl precipitation, silica column, or HPLC) DNase->Purification QC Quality Control - A260/A280 - Gel Electrophoresis - HPLC Purification->QC Storage Storage at -80°C QC->Storage IVT_Protocol Start Start IVT Assembly Add_Water Add Nuclease-free Water Start->Add_Water Add_Buffer Add 10X Transcription Buffer Add_Water->Add_Buffer Add_NTPs Add ATP, GTP, CTP, and This compound-TP Add_Buffer->Add_NTPs Add_Cap Add Cap Analog Add_NTPs->Add_Cap Add_Template Add Linearized DNA Template Add_Cap->Add_Template Add_Enzymes Add RNase Inhibitor and T7 RNA Polymerase Add_Template->Add_Enzymes Mix Mix and Centrifuge Add_Enzymes->Mix Incubate_IVT Incubate at 37°C for 2-4 hours Mix->Incubate_IVT Add_DNase Add DNase I Incubate_IVT->Add_DNase Incubate_DNase Incubate at 37°C for 15-30 minutes Add_DNase->Incubate_DNase End IVT Reaction Complete Incubate_DNase->End QC_Logic cluster_qc Quality Control Checks cluster_criteria Acceptance Criteria cluster_outcome Outcome Spectro Spectrophotometry (A260/A280) Ratio A260/A280 = 1.8-2.2 Spectro->Ratio Gel Denaturing Agarose Gel Electrophoresis Integrity Single, Sharp Band Gel->Integrity HPLC HPLC (Optional) Purity High Purity Peak HPLC->Purity Pass Pass Ratio->Pass If Met Fail Fail Ratio->Fail If Not Met Integrity->Pass If Met Integrity->Fail If Not Met Purity->Pass If Met Purity->Fail If Not Met

References

Applications of N1-Ethylpseudouridine in mRNA Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of mRNA-based vaccines and therapeutics has been significantly advanced by the use of modified nucleosides to enhance mRNA stability, increase protein translation, and reduce innate immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard, its close analogue, N1-ethylpseudouridine (N1-Et-Ψ), presents a promising alternative with distinct properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of mRNA vaccines.

This compound is a derivative of pseudouridine (B1679824), a naturally occurring isomer of uridine (B1682114). The addition of an ethyl group at the N1 position of the pseudouridine base offers a unique modification that can influence the biophysical and biological properties of mRNA.[1] Similar to other N1-substituted pseudouridines, N1-Et-Ψ is incorporated into mRNA during in vitro transcription (IVT) to replace uridine. This substitution has been shown to modulate protein expression and reduce the innate immune response to the synthetic mRNA.[1]

Key Advantages of this compound Modified mRNA

Incorporating this compound into mRNA for vaccine development offers several potential advantages:

  • Enhanced Protein Expression: N1-Et-Ψ modification can lead to increased protein translation from the mRNA template. While direct quantitative comparisons with m1Ψ are limited, initial studies suggest that N1-Et-Ψ-containing mRNA can drive high levels of protein expression, comparable to that of m1Ψ-modified mRNA in certain contexts.[1]

  • Reduced Innate Immunogenicity: A primary challenge in mRNA therapeutics is the activation of innate immune sensors, such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which can lead to inflammation and reduced protein expression. N1-substituted pseudouridines, including N1-Et-Ψ, have been shown to dampen these immune responses.[1]

  • Improved Cell Viability: By mitigating the innate immune response, N1-Et-Ψ modification can lead to decreased cytotoxicity compared to unmodified or even pseudouridine-modified mRNA, resulting in improved cell viability after transfection.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data comparing this compound (Et1Ψ) with other uridine analogs. The data is derived from studies using in vitro transcription to generate modified mRNA encoding a reporter protein (e.g., Firefly Luciferase), followed by assessment of transcription efficiency, protein expression, and cell viability in relevant cell lines.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Modified mRNA

Uridine AnalogRelative Transcription Efficiency (%)
Uridine (WT)100
Pseudouridine (Ψ)~110
N1-Methylpseudouridine (m1Ψ)~95
This compound (Et1Ψ) ~85
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)~75
N1-Propyl-Ψ (Pr1Ψ)~60
N1-Methoxymethyl-Ψ (MOM1Ψ)~50

Data is estimated from graphical representations in a poster by TriLink BioTechnologies and should be considered relative.[1]

Table 2: Protein Expression and Cell Viability of N1-Substituted Pseudouridine Modified mRNA in THP-1 Cells

Uridine AnalogRelative Luciferase Expression (RLU)Relative Cell Viability (MTT Assay, A560)
Uridine (WT)~0.2 x 10⁷~0.25
Pseudouridine (Ψ)~0.5 x 10⁷~0.45
N1-Methylpseudouridine (m1Ψ)~2.8 x 10⁷~0.75
This compound (Et1Ψ) ~2.5 x 10⁷ ~0.70
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)~2.2 x 10⁷~0.65
N1-Propyl-Ψ (Pr1Ψ)~1.8 x 10⁷~0.60
N1-Methoxymethyl-Ψ (MOM1Ψ)~1.5 x 10⁷~0.55
5-Methoxyuridine (5moU)~0.1 x 10⁷~0.30

Data is estimated from graphical representations in a poster by TriLink BioTechnologies and should be considered relative.[1]

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of Synthetic mRNA

The innate immune system recognizes unmodified single-stranded and double-stranded RNA (dsRNA), a common byproduct of in vitro transcription, through pattern recognition receptors (PRRs) like Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like Protein Kinase R (PKR).[2] Activation of these pathways can lead to the production of type I interferons and inflammatory cytokines, resulting in the suppression of translation and potential cell death. N1-substituted pseudouridines, including this compound, are thought to reduce the activation of these pathways.

Innate_Immune_Sensing cluster_extracellular Endosome cluster_cytosol Cytosol ssRNA ssRNA (U-rich) TLR7 TLR7/8 ssRNA->TLR7 dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 MyD88 MyD88 TLR7->MyD88 TRIF TRIF TLR3->TRIF NFkB_endo NF-κB Activation MyD88->NFkB_endo IRF7 IRF7 Activation MyD88->IRF7 IRF3_endo IRF3 Activation TRIF->IRF3_endo Cytokines_endo Pro-inflammatory Cytokines NFkB_endo->Cytokines_endo IFN_endo Type I IFN IRF7->IFN_endo IRF3_endo->IFN_endo dsRNA_cyto dsRNA PKR_inactive PKR (inactive) dsRNA_cyto->PKR_inactive PKR_active PKR (active) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a eIF2a_P eIF2α-P eIF2a->eIF2a_P Phosphorylation Translation_inhibition Translation Inhibition eIF2a_P->Translation_inhibition Modified_mRNA N1-Et-Ψ mRNA Reduced_Activation1 Reduced Activation Modified_mRNA->Reduced_Activation1 Reduced_Activation2 Reduced Activation Modified_mRNA->Reduced_Activation2 Reduced_Activation1->TLR7 Reduced_Activation1->TLR3 Reduced_Activation2->PKR_inactive

Caption: Innate immune sensing of synthetic mRNA and the inhibitory effect of N1-Et-Ψ.

Experimental Workflow for Evaluating this compound Modified mRNA

The general workflow for producing and evaluating N1-Et-Ψ modified mRNA involves several key steps, from the generation of a DNA template to the final assessment of protein expression and immunogenicity.

Experimental_Workflow cluster_synthesis mRNA Synthesis cluster_characterization mRNA Characterization cluster_cellular_assays Cellular Assays plasmid Plasmid DNA (with T7 promoter & gene of interest) linearization Linearization plasmid->linearization pcr PCR Amplification (DNA template generation) linearization->pcr ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - ATP, GTP, CTP - N1-Et-Ψ-TP - Cap Analog (e.g., CleanCap™) pcr->ivt purification mRNA Purification ivt->purification quality_control Quality Control (e.g., Gel Electrophoresis, Nanodrop) purification->quality_control transfection Transfection into Cells (e.g., THP-1, HEK293T) quality_control->transfection protein_expression Protein Expression Analysis (e.g., Luciferase Assay) transfection->protein_expression immunogenicity Immunogenicity Assessment (e.g., Cytokine ELISA) transfection->immunogenicity viability Cell Viability Assay (e.g., MTT Assay) transfection->viability

Caption: General experimental workflow for N1-Et-Ψ modified mRNA synthesis and evaluation.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound Modified mRNA

This protocol describes the synthesis of N1-Et-Ψ-modified mRNA using a commercially available in vitro transcription kit.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail sequence.

  • T7 RNA Polymerase-based in vitro transcription kit (e.g., HiScribe™ T7 ARCA mRNA Kit from NEB, with modifications).

  • ATP, GTP, CTP solutions (100 mM).

  • This compound-5'-Triphosphate (N1-Et-Ψ-TP) solution (100 mM, from a supplier like TriLink BioTechnologies).

  • Cap analog (e.g., CleanCap® Reagent AG).

  • DNase I (RNase-free).

  • LiCl solution.

  • Nuclease-free water.

Procedure:

  • Thaw Reagents: Thaw all reaction components on ice. Keep enzymes at -20°C until ready to use.

  • Assemble the Transcription Reaction: In a nuclease-free tube on ice, add the following components in the order listed:

    Component Volume (for a 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    10x Reaction Buffer 2 µL 1x
    ATP (100 mM) 2 µL 10 mM
    GTP (100 mM) 0.4 µL 2 mM
    CTP (100 mM) 2 µL 10 mM
    N1-Et-Ψ-TP (100 mM) 2 µL 10 mM
    CleanCap® Reagent AG (if used) 4 µL -
    Linear DNA template (1 µg/µL) 1 µL 50 ng/µL

    | T7 RNA Polymerase Mix | 2 µL | - |

  • Incubation: Mix thoroughly by gentle flicking and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • mRNA Purification:

    • Add nuclease-free water to bring the reaction volume to 50 µL.

    • Add 30 µL of LiCl solution and mix well.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the mRNA.

    • Carefully remove the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol (B145695).

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Remove the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the mRNA in 50 µL of nuclease-free water.

  • Quantification and Quality Control:

    • Measure the mRNA concentration using a NanoDrop spectrophotometer.

    • Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: Transfection of this compound Modified mRNA into THP-1 Cells

This protocol describes the transfection of N1-Et-Ψ-modified mRNA into the human monocytic cell line THP-1, which is a relevant model for studying innate immune responses.

Materials:

  • THP-1 cells.

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • N1-Et-Ψ-modified mRNA (from Protocol 1).

  • Transfection reagent suitable for mRNA (e.g., Lipofectamine™ MessengerMAX™).

  • Opti-MEM™ I Reduced Serum Medium.

  • 24-well tissue culture plates.

Procedure:

  • Cell Seeding: The day before transfection, seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 24-well plate in 500 µL of complete RPMI-1640 medium.

  • Preparation of mRNA-Lipid Complexes:

    • For each well, dilute 500 ng of N1-Et-Ψ-modified mRNA into 25 µL of Opti-MEM™.

    • In a separate tube, add 1.5 µL of Lipofectamine™ MessengerMAX™ to 25 µL of Opti-MEM™.

    • Combine the diluted mRNA and the diluted transfection reagent.

    • Mix gently and incubate for 10 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 50 µL mRNA-lipid complex dropwise to each well containing the THP-1 cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 6, 24, or 48 hours) before proceeding with downstream assays.

Protocol 3: Luciferase Reporter Assay for Protein Expression

This protocol is for quantifying the protein expression from a luciferase reporter mRNA.

Materials:

  • Transfected cells (from Protocol 2).

  • Luciferase Assay System (e.g., Promega Luciferase Assay System).

  • Lysis Buffer (included in the assay kit).

  • Luciferase Assay Reagent (included in the assay kit).

  • Luminometer.

  • Opaque 96-well plates.

Procedure:

  • Cell Lysis:

    • At the desired time point post-transfection, remove the culture medium from the wells.

    • Wash the cells once with 1x PBS.

    • Add 100 µL of 1x Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle rocking.

  • Prepare Lysates for Measurement:

    • Transfer the cell lysates to microcentrifuge tubes.

    • Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet cell debris.

    • Transfer 20 µL of the supernatant from each sample to a well of an opaque 96-well plate.

  • Luminometer Measurement:

    • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

    • Program the luminometer to inject 100 µL of the assay reagent and measure the luminescence for 10 seconds.

    • Place the 96-well plate in the luminometer and start the measurement.

  • Data Analysis: Express the results as Relative Light Units (RLU). Normalize to total protein concentration if necessary.

Protocol 4: Assessment of Immunogenicity by Cytokine Measurement (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant of transfected cells.

Materials:

  • Supernatants from transfected cells (from Protocol 2).

  • Human TNF-α and IL-6 ELISA kits (e.g., from R&D Systems or Thermo Fisher Scientific).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Collect Supernatants: At a specified time point post-transfection (e.g., 24 hours), collect the culture supernatants from the transfected cells.

  • Centrifuge: Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cells or debris.

  • Perform ELISA:

    • Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:

      • Adding standards and samples to the antibody-coated plate.

      • Incubating and washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution and stopping the reaction.

  • Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to the standard curve.

Protocol 5: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the modified mRNA.

Materials:

  • Transfected cells (from Protocol 2).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plate reader.

Procedure:

  • Add MTT Reagent: At the desired time point post-transfection, add 10 µL of the MTT solution to each well of the 24-well plate.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure Absorbance: Transfer 100 µL from each well to a new 96-well plate and measure the absorbance at 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Express the results as a percentage of the viability of untransfected control cells.

Conclusion

This compound is a viable and promising alternative to N1-methylpseudouridine for the modification of mRNA in vaccine development. The available data suggests that N1-Et-Ψ-modified mRNA can achieve high levels of protein expression while maintaining low immunogenicity and cytotoxicity. The protocols provided in this document offer a framework for the synthesis, delivery, and evaluation of N1-Et-Ψ-modified mRNA, enabling researchers to explore its full potential in the development of next-generation mRNA vaccines and therapeutics. Further research is warranted to provide more extensive quantitative comparisons with other modified nucleosides and to fully elucidate the structure-activity relationships of N1-substituted pseudouridines.

References

Application Notes and Protocols for N1-Ethylpseudouridine (N1-eΨ) in Therapeutic Protein Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of in vitro transcribed (IVT) messenger RNA (mRNA) has emerged as a powerful platform for therapeutic protein production, offering advantages such as transient expression and a lack of genomic integration.[1][2] A key challenge in the clinical application of synthetic mRNA is its inherent immunogenicity, which can trigger innate immune responses and limit protein translation.[3][4] The incorporation of modified nucleosides is a critical strategy to overcome this hurdle.[5][6] N1-methylpseudouridine (m1Ψ) has become a widely adopted modification, significantly enhancing protein expression while reducing immunogenicity, as exemplified in the COVID-19 mRNA vaccines.[7][8][9]

Recent studies have explored other N1-substituted pseudouridine (B1679824) analogs, such as N1-Ethylpseudouridine (N1-eΨ), as promising alternatives. This document provides detailed application notes and protocols for the use of N1-eΨ in the production of therapeutic proteins, summarizing its effects on protein expression and immunogenicity.

Key Advantages of this compound (N1-eΨ) Incorporation

The incorporation of N1-eΨ into synthetic mRNA offers several benefits for therapeutic applications:

  • Enhanced Protein Expression: Similar to the well-characterized m1Ψ, N1-eΨ modification has been shown to result in high levels of protein translation.[10]

  • Reduced Immunogenicity: N1-eΨ-modified mRNA helps to evade recognition by innate immune sensors, thereby reducing the production of pro-inflammatory cytokines and minimizing anti-sense immune responses.[4][10]

  • Decreased Cytotoxicity: By mitigating the innate immune response, N1-eΨ modification leads to lower cellular toxicity compared to unmodified mRNA.[10]

Data Presentation

Table 1: Comparative Analysis of this compound (N1-eΨ) Modified mRNA

The following table summarizes quantitative data on the performance of N1-eΨ-modified mRNA in comparison to other modifications. The data is derived from studies using Firefly Luciferase (FLuc) reporter mRNA in the THP-1 human monocytic cell line, a sensitive model for innate immune activation.[10]

ModificationReporter Gene Expression (Relative Light Units x 10⁷)Cell Viability (MTT Assay Absorbance at 560 nm)
Wild-Type (Uridine)~0.2~0.45
Pseudouridine (Ψ)~1.5~0.60
N1-Methylpseudouridine (m1Ψ)~2.8~0.75
This compound (N1-eΨ) ~2.7 ~0.78
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~2.5~0.75
N1-propyl-Ψ (Pr1Ψ)~2.2~0.72
N1-methoxymethyl-Ψ (MOM1Ψ)~1.8~0.68

Data adapted from TriLink BioTechnologies, 2018.[10]

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of Synthetic mRNA

The innate immune system has evolved to recognize foreign RNA, primarily through pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7 and TLR8 in endosomes), RIG-I-like receptors (RLRs) in the cytoplasm, and protein kinase R (PKR).[4][7][11] The incorporation of N1-eΨ into mRNA is believed to sterically hinder the binding of these receptors, thus dampening the downstream inflammatory signaling cascade that would otherwise lead to the production of type I interferons and other cytokines, and ultimately, the shutdown of protein translation.[10]

Innate_Immune_Sensing_of_mRNA cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR7_8 TLR7/8 IFN_Response Type I IFN Response TLR7_8->IFN_Response RIG_I RIG-I RIG_I->IFN_Response PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylation eIF2a_P eIF2α-P eIF2a->eIF2a_P Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR7_8 Recognition Unmodified_mRNA->RIG_I Recognition Unmodified_mRNA->PKR Recognition N1_ePsi_mRNA N1-eΨ mRNA N1_ePsi_mRNA->Ribosome Translation

Innate Immune Evasion by N1-eΨ mRNA
Experimental Workflow for Therapeutic Protein Production

The general workflow for producing a therapeutic protein using N1-eΨ-modified mRNA involves several key steps, from the design of the DNA template to the final analysis of protein expression.

Experimental_Workflow DNA_Template 1. DNA Template Design (with T7 promoter) IVT 2. In Vitro Transcription (with N1-eΨ-TP) DNA_Template->IVT Purification 3. mRNA Purification IVT->Purification Transfection 4. Cell Transfection Purification->Transfection Expression 5. Protein Expression & Analysis Transfection->Expression

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Incorporation of N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N1-Ethylpseudouridine (N1-Et-Ψ) modified messenger RNA (mRNA) using in vitro transcription (IVT) with T7 RNA polymerase. The inclusion of N1-Et-Ψ in mRNA has been shown to reduce innate immunogenicity, a critical aspect for the development of mRNA-based therapeutics and vaccines.

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly advanced by the use of modified nucleosides. N1-methylpseudouridine (m1Ψ) has been instrumental in the success of COVID-19 mRNA vaccines by mitigating the innate immune response.[1] Building on this, N1-alkylated pseudouridines, such as this compound, are being explored for their potential to fine-tune the properties of mRNA therapeutics.[2]

Incorporation of N1-Et-Ψ into mRNA transcripts during in vitro transcription can lead to reduced activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and MDA5, which are key sensors of foreign RNA.[1][3] This reduction in immune stimulation can lead to increased protein expression from the modified mRNA.

Data Presentation

Table 1: In Vitro Transcription Reaction Components

ComponentStock ConcentrationFinal ConcentrationVolume for 20 µL Reaction
Linearized DNA Template0.5 - 1 µg/µL25 - 50 ng/µL1 µL
T7 RNA PolymeraseVaries by supplierVaries by supplier2 µL
10x Transcription Buffer10x1x2 µL
ATP Solution100 mM7.5 mM1.5 µL
CTP Solution100 mM7.5 mM1.5 µL
GTP Solution100 mM7.5 mM1.5 µL
This compound-5'-Triphosphate (N1-Et-ΨTP)100 mM7.5 mM1.5 µL
RNase Inhibitor40 U/µL2 U/µL1 µL
Nuclease-free Water--To 20 µL

Table 2: Relative Transcription Efficiency of N1-Substituted Pseudouridine (B1679824) Triphosphates

N1-Modification of PseudouridineRelative mRNA Transcription Efficiency (%)*
Wild-Type (Uridine)100
N1-Methyl (m1Ψ)~110
N1-Ethyl (Et1Ψ) ~95
N1-(2-fluoroethyl)~80
N1-propyl~70
N1-isopropyl~30
N1-methoxymethyl~105
N1-pivaloxymethyl~40
N1-benzyloxymethyl~25

*Data is estimated based on graphical representation from a study by TriLink BioTechnologies and may vary depending on the specific template and reaction conditions. Uridine-depleted templates can significantly improve the incorporation of N1-substituted Ψ derivatives.[4]

Experimental Protocols

DNA Template Preparation

High-quality, linearized DNA template is crucial for a successful in vitro transcription reaction.

  • Template Design: The DNA template must contain a T7 RNA polymerase promoter sequence upstream of the gene of interest. For optimal transcription initiation, the first one to three nucleotides of the transcript should be guanines.[5] To enhance the stability and translational efficiency of the resulting mRNA, consider including 5' and 3' untranslated regions (UTRs) and a poly(A) tail sequence in the template design.

  • Linearization: Linearize the plasmid DNA template with a restriction enzyme that generates blunt or 5'-overhang ends. Ensure complete digestion to prevent transcriptional read-through.

  • Purification: Purify the linearized DNA template using phenol/chloroform extraction followed by ethanol (B145695) precipitation or by using a suitable column-based purification kit. The final DNA should be free of RNases, proteins, and salts.

In Vitro Transcription (IVT) Reaction

Assemble the reaction at room temperature to avoid precipitation of the DNA template by spermidine (B129725) in the transcription buffer.[6]

  • Thaw all reaction components, except for the T7 RNA Polymerase, at room temperature. Keep the T7 RNA Polymerase on ice.

  • In a nuclease-free microcentrifuge tube, combine the components in the order listed in Table 1.

  • Gently mix the components by pipetting up and down.

  • Incubate the reaction at 37°C for 2 to 4 hours. The optimal incubation time may vary depending on the length and sequence of the transcript.

  • Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

Purification of N1-Et-Ψ Modified RNA

Purification is essential to remove unincorporated nucleotides, proteins, and salts from the IVT reaction.

  • Ethanol Precipitation:

    • Add 0.5 volumes of 7.5 M ammonium (B1175870) acetate (B1210297) and 2.5 volumes of 100% ethanol to the reaction mixture.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in nuclease-free water.

  • Column-Based Purification: For higher purity, use a silica-membrane-based RNA purification kit according to the manufacturer's protocol.

Characterization of N1-Et-Ψ Modified RNA
  • Quantification and Purity: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

  • Integrity Analysis: Assess the integrity of the RNA transcript by denaturing agarose (B213101) gel electrophoresis or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates a high-quality transcript.

  • Confirmation of Incorporation (Advanced):

    • High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC (IP-RP-HPLC) can be used to assess the purity and integrity of the mRNA.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the incorporation of N1-Et-Ψ, the RNA can be digested into single nucleosides and analyzed by LC-MS.[5][8] This method allows for the identification and quantification of the modified nucleoside.

Mandatory Visualizations

Experimental_Workflow cluster_template_prep DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification_characterization RNA Purification & Characterization cluster_final_product Final Product plasmid Plasmid DNA linearization Restriction Enzyme Digestion plasmid->linearization purification_dna Purification linearization->purification_dna ivt_reaction T7 RNA Polymerase Reaction (with N1-Et-ΨTP) purification_dna->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification_rna RNA Purification (Precipitation or Column) dnase_treatment->purification_rna characterization Quality Control (Spectrophotometry, Gel Electrophoresis) purification_rna->characterization advanced_characterization Advanced Characterization (HPLC, LC-MS) characterization->advanced_characterization final_rna Purified N1-Et-Ψ Modified RNA advanced_characterization->final_rna Innate_Immune_Signaling_Pathway cluster_rna_sensing RNA Sensing cluster_sensors Pattern Recognition Receptors (PRRs) cluster_response Downstream Signaling & Cellular Response unmodified_rna Unmodified mRNA tlr TLR3, TLR7, TLR8 (Endosomal) unmodified_rna->tlr Activation rigi_mda5 RIG-I / MDA5 (Cytosolic) unmodified_rna->rigi_mda5 Activation pkr PKR (Cytosolic) unmodified_rna->pkr Activation modified_rna N1-Et-Ψ Modified mRNA modified_rna->tlr Reduced Activation modified_rna->rigi_mda5 Reduced Activation modified_rna->pkr Reduced Activation inflammation Inflammatory Cytokine Production (e.g., IFN-α/β, TNF-α) tlr->inflammation rigi_mda5->inflammation translation_arrest Translational Arrest pkr->translation_arrest

References

Application Notes and Protocols for Lipid Nanoparticle (LNP) Formulation of N1-Ethylpseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has been propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront.[1][2][3] The modification of mRNA with N1-Ethylpseudouridine has been shown to enhance stability and reduce immunogenicity, making its effective encapsulation and delivery crucial for therapeutic success. These application notes provide a comprehensive guide to the formulation, characterization, and in vitro application of LNPs for delivering this compound-modified mRNA.

LNP Formulation and Characterization

The formulation of mRNA-LNPs is a critical step that dictates the efficacy and safety of the final product. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid.[4][5] The precise ratio of these lipids, along with the formulation process, significantly influences the physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.[2]

Key Components of mRNA-LNPs:
  • Ionizable Cationic Lipids: These lipids are crucial for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH and facilitating endosomal escape within the target cell.[5][6]

  • Helper Lipids (e.g., DSPC, DOPE): These zwitterionic phospholipids (B1166683) contribute to the structural integrity and stability of the nanoparticles.[4][6]

  • Cholesterol: This rigid molecule modulates the fluidity and stability of the lipid bilayer, contributing to the overall stability of the LNP.[4][6]

  • PEGylated Lipids (e.g., DMG-PEG 2000): The polyethylene (B3416737) glycol (PEG) layer provides a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, thereby increasing circulation time.[4][7]

Quantitative Data on LNP Formulations

The following table summarizes representative quantitative data for LNP formulations encapsulating reporter mRNAs, which can be adapted for this compound-modified mRNA.

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
C12-200DOPECholesterolDMG-PEG 200035:16:46.5:2.576.160.09892.3[8]
SM-102DSPCCholesterolDMG-PEG 200050:10:38.5:1.5~70-100< 0.2> 90[6][9]
ALC-0315DSPCCholesterolDMG-PEG 200050:10:38.5:1.5< 100< 0.2High[10]
cKK-E12DOPECholesterolDMG-PEG 200050:10:38.5:1.5~150< 0.2High[10]
DLin-KC2-DMADSPCCholesterolPEG-DMG50:10:38.5:1.5Not SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating LNPs with controlled size and high encapsulation efficiency.

Materials:

  • This compound-modified mRNA in an appropriate buffer (e.g., 50 mM sodium acetate, pH 4.5)[10]

  • Lipid stock solutions in ethanol (B145695):

    • Ionizable cationic lipid (e.g., SM-102)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEGylated lipid (e.g., DMG-PEG 2000)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and place them on the syringe pumps.

  • Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.[8]

  • Initiate the flow to mix the two solutions in the microfluidic cartridge, leading to the self-assembly of mRNA-LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Final Product Lipid_Mix Lipid Mixture in Ethanol Microfluidic_Mixing Microfluidic Mixing (3:1 Aqueous:Organic Ratio) Lipid_Mix->Microfluidic_Mixing mRNA_Sol This compound mRNA in Aqueous Buffer (pH 4.0) mRNA_Sol->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final mRNA-LNP Formulation Sterile_Filtration->Final_LNP

Figure 1: Experimental workflow for mRNA-LNP formulation.

Characterization of mRNA-LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute the LNP sample in PBS to an appropriate concentration.

  • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and PDI.

B. mRNA Encapsulation Efficiency (EE) using RiboGreen Assay This assay quantifies the amount of mRNA protected within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (1x)

  • Triton X-100 (2% in TE buffer)

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • To determine total mRNA (encapsulated + free), dilute the LNP sample in TE buffer containing 2% Triton X-100 to disrupt the LNPs.

    • To determine free mRNA, dilute the LNP sample in TE buffer without Triton X-100.

  • Add the RiboGreen reagent to all wells (standards and samples).

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity.

  • Calculation:

    • Calculate the concentration of total and free mRNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[11]

In Vitro Transfection and Protein Expression Analysis

This protocol outlines the steps for transfecting cells with mRNA-LNPs and assessing the subsequent protein expression.

A. Cell Culture and Transfection

  • Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8][12]

  • On the day of transfection, replace the old media with fresh, complete culture medium.

  • Add the mRNA-LNP solution to the cells at the desired final mRNA concentration.

  • Incubate the cells for 24-48 hours.[6]

B. Protein Expression Quantification

  • For Luciferase Reporter mRNA:

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a plate reader.[8][13]

  • For Green Fluorescent Protein (GFP) Reporter mRNA:

    • After incubation, wash the cells with PBS.

    • Detach the cells using trypsin.

    • Resuspend the cells in PBS containing 2% FBS.

    • Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.[1][14]

Cellular Uptake and Endosomal Escape of mRNA-LNPs

The delivery of mRNA to the cytoplasm relies on the cellular uptake of LNPs and their subsequent escape from the endosomal pathway. LNPs are typically internalized through endocytosis.[5][15] Inside the endosome, the pH decreases, leading to the protonation of the ionizable lipid.[5][16] This protonation facilitates the interaction of the LNP with the endosomal membrane, causing membrane disruption and the release of the mRNA cargo into the cytoplasm for translation.[5][15][16]

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.2-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Early_Endosome->Endosomal_Escape Protonation of Ionizable Lipid Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Endosomal_Escape Protonation of Ionizable Lipid mRNA_Release mRNA Release to Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

References

Application Notes and Protocols for Quantifying N1-Ethylpseudouridine (N1-EtP) Incorporation in RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Ethylpseudouridine (N1-EtP) is a modified nucleoside that, like the well-studied N1-methylpseudouridine (m1Ψ), holds potential for use in therapeutic mRNA development. Its incorporation into mRNA can modulate interactions with the ribosome and potentially influence translation fidelity and efficiency.[1] The precise quantification of N1-EtP incorporation into RNA transcripts is crucial for understanding its biochemical properties, optimizing therapeutic RNA manufacturing, and ensuring batch-to-batch consistency.

These application notes provide detailed protocols for the quantification of N1-EtP in RNA, primarily focusing on two state-of-the-art methodologies: Nanopore Direct RNA Sequencing and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Quantification of N1-EtP Incorporation by Nanopore Direct RNA Sequencing

Nanopore sequencing offers a direct method for detecting and quantifying RNA modifications without the need for reverse transcription or amplification. The passage of an RNA molecule containing a modified base through a nanopore creates a distinct electrical signal, or "squiggles," that differs from the signal of its canonical counterpart. By analyzing these signal characteristics and the resulting base-calling errors, the presence and stoichiometry of modifications like N1-EtP can be determined.[2][3]

Experimental Workflow: Nanopore Sequencing

Nanopore Sequencing Workflow for N1-EtP Quantification cluster_0 RNA Preparation cluster_1 Library Preparation cluster_2 Sequencing & Analysis IVT In Vitro Transcription (IVT) with N1-EtPTP RNA_purification RNA Purification IVT->RNA_purification polyA_tailing Poly(A) Tailing (if needed) RNA_purification->polyA_tailing adapter_ligation Nanopore Adapter Ligation polyA_tailing->adapter_ligation sequencing Direct RNA Sequencing (e.g., Oxford Nanopore) adapter_ligation->sequencing basecalling Basecalling sequencing->basecalling alignment Alignment to Reference basecalling->alignment quantification Quantification via Basecalling Error Analysis alignment->quantification

Caption: Workflow for N1-EtP quantification using Nanopore sequencing.

Protocol 1: In Vitro Transcription (IVT) for N1-EtP Incorporation

This protocol describes the synthesis of RNA containing N1-EtP using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • MEGAscript™ T7 Transcription Kit (or similar)

  • ATP, GTP, CTP solutions (2 mM each)

  • UTP and this compound-5'-Triphosphate (N1-EtPTP) (e.g., from TriLink Biotechnologies)

  • DNase I

  • Nuclease-free water

  • RNA purification columns (e.g., Quick Spin Columns)

Procedure:

  • NTP Concentration Adjustment: Accurately determine the concentration of UTP and N1-EtPTP stock solutions using UV-Vis spectroscopy. The extinction coefficient for N1-EtPTP is λ271 nm = 7800 L mol-1cm-1.[2][4][5]

  • Reaction Setup: In a nuclease-free tube, assemble the transcription reaction. For competitive incorporation, mix UTP and N1-EtPTP at a desired ratio (e.g., 1:1). A typical reaction might include:

    • 2 mM ATP, GTP, CTP

    • 1 mM UTP

    • 1 mM N1-EtPTP

    • T7 RNA Polymerase buffer

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA Polymerase Enzyme Mix

    • Nuclease-free water to final volume

  • Incubation: Incubate the reaction at 37°C for 2 hours.[2]

  • DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.[2]

  • RNA Purification: Purify the transcribed RNA using spin columns according to the manufacturer's protocol. Elute in nuclease-free water.

  • Quality Control: Assess RNA integrity and concentration using gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

Protocol 2: Nanopore Direct RNA Sequencing and Analysis

Materials:

  • N1-EtP-containing RNA (from Protocol 1)

  • Direct RNA Sequencing Kit (e.g., Oxford Nanopore Technologies SQK-RNA002)

  • Flongle™ or MinION™ flow cell

  • Sequencing device (e.g., MinION)

Procedure:

  • Library Preparation: Prepare the direct RNA sequencing library following the manufacturer's protocol. This typically involves ligating a motor protein and sequencing adapter to the poly(A) tail of the RNA.

  • Sequencing: Load the prepared library onto the flow cell and commence the sequencing run using the default settings.[2]

  • Data Acquisition: Collect the raw electrical signal data in FAST5 format.

  • Basecalling: Use a basecaller (e.g., Guppy) to convert the raw signal data into FASTQ files.

  • Alignment: Align the basecalled reads to the reference sequence using an appropriate aligner like minimap2.[2]

  • Quantification:

    • Analyze the alignment files (BAM format) to identify basecalling "errors" at known uridine (B1682114) positions.

    • The presence of N1-EtP, similar to Ψ and m1Ψ, can cause characteristic miscalls (e.g., being called as a 'C').[2]

    • Utilize tools like ELIGOS2 or Nanopore-Psu, which are designed to quantify pseudouridine (B1679824) and its derivatives based on these error profiles.[2][4]

    • The percentage of reads showing the characteristic error at a specific site corresponds to the incorporation efficiency of N1-EtP at that site.

Quantitative Data Summary: Nanopore Sequencing
Modified NucleotideIncorporation Yield Range (vs. UTP)Key ObservationReference
N1-methylpseudouridine (m1Ψ)15-70%Highly dependent on sequence context.[3]
This compound (N1-EtP) ~13% variability Less variability in incorporation across different sequence contexts compared to m1Ψ.[2]
N1-propylpseudouridine (p1Ψ)~17% variabilitySimilar to N1-EtP, shows less sequence-dependent variability in incorporation than m1Ψ.[2]

II. Quantification of N1-EtP Incorporation by LC-MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute quantification of nucleosides. This "gold standard" approach involves the complete enzymatic digestion of RNA into its constituent nucleosides, followed by their separation and detection.

Experimental Workflow: LC-MS

LC-MS Workflow for N1-EtP Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification RNA_isolation RNA Isolation/Purification RNA_digestion Enzymatic Digestion to Nucleosides RNA_isolation->RNA_digestion LC_separation Liquid Chromatography Separation RNA_digestion->LC_separation MS_detection Mass Spectrometry Detection (MS/MS) LC_separation->MS_detection standard_curve Generate Standard Curve (Known Concentrations) quantification Quantify N1-EtP and Canonical Nucleosides MS_detection->quantification standard_curve->quantification

Caption: Workflow for N1-EtP quantification using LC-MS/MS.

Protocol 3: RNA Digestion and LC-MS/MS Analysis

This protocol details the preparation of RNA samples for nucleoside analysis by LC-MS.

Materials:

  • Purified N1-EtP-containing RNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

  • LC-MS grade solvents (e.g., acetonitrile (B52724), formic acid)

  • Pure nucleoside standards (A, C, G, U, and N1-EtP)

  • UPLC-MS/MS system (e.g., Waters NanoAcquity with a Q Exactive hybrid mass spectrometer)[1]

Procedure:

  • RNA Digestion:

    • In a microfuge tube, dissolve 1-5 µg of RNA in a buffer solution.

    • Add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

    • Add BAP and incubate for an additional 2 hours at 37°C to dephosphorylate the mononucleotides into nucleosides.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material or enzymes.

    • Transfer the supernatant containing the nucleosides to an LC-MS vial.

  • Standard Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of A, C, G, U, and N1-EtP. This is essential for absolute quantification.

  • LC-MS/MS Analysis:

    • Inject the digested sample and the calibration standards onto the LC-MS/MS system.

    • Separate the nucleosides using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[1]

    • Detect the nucleosides using the mass spectrometer in positive ion mode.[1]

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high-specificity quantification, monitoring the transition from the protonated molecular ion (MH+) to the characteristic base ion (BH2+).

Quantitative Data Summary: LC-MS

The primary output of the LC-MS analysis is a chromatogram showing peaks for each nucleoside. The area under each peak is proportional to its amount in the sample.

ParameterDescriptionExample Data
Retention Time The time at which a specific nucleoside elutes from the LC column. N1-EtP will have a distinct retention time from U and other canonical nucleosides.U: 2.5 min, N1-EtP: 3.8 min
Mass Transition (m/z) The specific parent ion to fragment ion transition monitored for quantification. For N1-EtP, this would be determined using a pure standard.U: 245.1 -> 113.1, N1-EtP: 273.1 -> 141.1 (Hypothetical)
Peak Area The integrated area of the chromatographic peak for each nucleoside.A: 1.2e7, C: 9.8e6, G: 1.1e7, U: 4.5e6, N1-EtP: 5.1e6
Quantification The amount of each nucleoside is calculated from the standard curve. The percentage of N1-EtP incorporation is determined by: (moles of N1-EtP) / (moles of N1-EtP + moles of U) * 100%Based on the example peak areas and a standard curve, one could calculate the precise molar ratio.

Conclusion

Both Nanopore Direct RNA Sequencing and LC-MS/MS are powerful techniques for the quantification of this compound in RNA. Nanopore sequencing provides a high-throughput method to assess incorporation frequency within the sequence context of single molecules. LC-MS/MS offers a highly accurate and precise method for determining the absolute global abundance of N1-EtP within an RNA population. The choice of method will depend on the specific research question, available instrumentation, and the level of quantitative detail required. For comprehensive characterization, employing both methods can be highly advantageous.

References

Application Notes and Protocols for N1-Ethylpseudouridine in Self-Amplifying RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-amplifying RNA (saRNA) represents a promising platform for vaccines and therapeutics due to its ability to replicate intracellularly, leading to high levels of antigen or protein expression from a small initial dose. A key challenge in RNA-based technologies is the inherent immunogenicity of in vitro transcribed RNA, which can trigger innate immune responses and hinder efficacy. Chemical modification of nucleotides is a well-established strategy to mitigate these responses and enhance translation efficiency in conventional mRNA. However, the application of such modifications to saRNA is more complex due to the requirement that the RNA template be recognized and utilized by the viral RNA-dependent RNA polymerase (RdRp) for amplification.

These application notes provide a comprehensive overview of the use of modified nucleotides, with a focus on N1-methylpseudouridine (m1Ψ), a close analog of N1-Ethylpseudouridine (N1-Et-Ψ), in saRNA. The available scientific literature extensively covers m1Ψ in saRNA, and the principles derived are highly relevant to the application of other N1-substituted pseudouridine (B1679824) analogs like N1-Et-Ψ. We will delve into the impact of these modifications on saRNA translation, replication, and immunogenicity, and provide detailed protocols for the production and evaluation of modified saRNA.

The Impact of N1-Methylpseudouridine on saRNA Function

The incorporation of modified nucleotides into saRNA has a multifaceted impact on its lifecycle and function within the cell. While modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are known to enhance the stability and translational efficiency of mRNA, their effect on the replicative machinery of saRNA is a critical consideration.

Effects on Translation and Replication

Studies have shown that complete substitution of uridine (B1682114) with Ψ or m1Ψ can have a dichotomous effect on saRNA performance. While the initial translation of the saRNA transcript, which produces the viral replicase proteins, may be moderately enhanced, the subsequent replication of the RNA is often severely impaired.[1][2] Research using a Venezuelan equine encephalitis virus (VEEV) derived saRNA reporter system demonstrated that Ψ- and m1Ψ-modified saRNAs exhibited a profound defect in RNA synthesis, with over a 100-fold reduction in replication efficiency compared to their unmodified counterparts.[1][2][3] This inhibition of replication is a major obstacle, as it negates the primary advantage of the saRNA platform.

In contrast to uridine modifications, the use of 5-methylcytidine (B43896) (m5C) as a substitute for cytidine (B196190) has shown more promising results. Studies indicate that m5C modification can enhance translation and reduce innate immune responses without significantly compromising replication efficiency, positioning it as a viable candidate for saRNA modification.[1][2][4]

A potential strategy to overcome the replication defect associated with m1Ψ is the engineering of the saRNA's RdRp. Research has shown that specific point mutations in the polymerase can partially rescue the negative impact of m1Ψ incorporation on RNA synthesis.[1][2][3] This suggests that co-engineering the saRNA backbone and its replicase could enable the beneficial properties of m1Ψ to be harnessed without sacrificing amplification.

Reduction of Innate Immunogenicity

A primary motivation for using modified nucleotides is to dampen the innate immune response triggered by foreign RNA. Pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I-like receptors can recognize unmodified in vitro transcribed RNA, leading to the production of type I interferons and pro-inflammatory cytokines.[5][6][7] This can result in translational shutdown and degradation of the RNA therapeutic.

N1-methylpseudouridine has been shown to be highly effective at evading this immune recognition in the context of conventional mRNA.[8][9][10] By incorporating m1Ψ, the RNA is less likely to be recognized by PRRs, leading to a reduction in inflammatory responses and a more favorable environment for protein production.[11] While direct studies on N1-Et-Ψ in saRNA are limited, it is anticipated to have a similar immune-modulatory effect based on findings with other N1-substituted pseudouridine derivatives in mRNA.[12][13]

Data Presentation: Quantitative Effects of Modified Nucleotides on saRNA

The following tables summarize quantitative data from studies investigating the impact of nucleotide modifications on saRNA translation and replication, primarily using luciferase reporter assays.

Table 1: Relative Luciferase Expression from Modified saRNA Compared to Unmodified saRNA

Nucleotide ModificationCell TypeInitial Translation (Relative Luciferase Units)Replication (Relative Luciferase Units)Reference
Pseudouridine (Ψ)BHK-21~3-fold higher>100-fold lower[1]
N1-methylpseudouridine (m1Ψ)BHK-21Similar to unmodified>100-fold lower[1]
5-methylcytidine (m5C)BHK-21~3-fold higherSimilar to unmodified[1]
Pseudouridine (Ψ)A549Apparent increased translationReduced replication[2]
N1-methylpseudouridine (m1Ψ)A549Apparent increased translationReduced replication[2]
5-methylcytidine (m5C)A549Apparent increased translationSimilar to unmodified[2]

Table 2: Effect of RdRp Mutations on Replication of m1Ψ-modified saRNA

RdRp MutationBackgroundRelative Replication of m1Ψ-saRNA (Foci Counts)Reference
K290Rm1Ψ-modified~2.5-fold increase compared to WT m1Ψ-saRNA[1]
C482Ym1Ψ-modifiedSimilar to WT m1Ψ-saRNA[1]

Experimental Protocols

The following protocols provide a general framework for the production and evaluation of saRNA incorporating modified nucleotides like this compound.

Protocol 1: In Vitro Transcription of Modified saRNA

This protocol describes the synthesis of saRNA from a linearized plasmid DNA template using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template encoding the saRNA construct with a T7 promoter

  • This compound-5'-Triphosphate (N1-Et-ΨTP) or N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • ATP, GTP, CTP (or 5-methylcytidine-5'-triphosphate (B12393967) for m5C modification)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

  • Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • Capping reagent (e.g., CleanCap® Reagent AU)

  • Lithium Chloride (LiCl) precipitation solution

  • Nuclease-free water

Procedure:

  • Reaction Assembly: In a nuclease-free microcentrifuge tube at room temperature, assemble the following components in the order listed:

    • Nuclease-free water to the final reaction volume

    • Transcription Buffer (10X)

    • DTT (100 mM)

    • Capping Reagent

    • ATP, GTP, CTP (at desired concentration)

    • N1-Et-ΨTP or m1ΨTP (to fully replace UTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.[2]

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.[1]

  • RNA Precipitation: Add an equal volume of LiCl precipitation solution, mix well, and incubate at -20°C for at least 30 minutes (or overnight at -70°C for higher recovery).[1][2]

  • Pelleting and Washing: Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 15-30 minutes to pellet the RNA. Carefully discard the supernatant. Wash the pellet with cold 70% ethanol (B145695).

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water or a suitable buffer (e.g., 1 mM sodium citrate).

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess integrity using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Protocol 2: Purification of saRNA

Purification is crucial to remove contaminants from the in vitro transcription reaction, such as dsRNA byproducts, which are potent inducers of innate immunity.

Materials:

  • Crude saRNA from Protocol 1

  • Cellulose-based chromatography columns or other affinity chromatography matrices

  • Binding and washing buffers

  • Elution buffer

  • Ultrafiltration devices (optional, for concentration and buffer exchange)

Procedure (Cellulose Chromatography Example):

  • Column Preparation: Equilibrate a cellulose (B213188) chromatography column with a high-ethanol content binding buffer.

  • Sample Preparation: Mix the crude saRNA with ethanol to the same concentration as the binding buffer.

  • Binding: Load the saRNA-ethanol mixture onto the column. The dsRNA will bind to the cellulose matrix.

  • Washing: Wash the column with several volumes of the binding buffer to remove unbound ssRNA (the desired saRNA product).

  • Elution (if recovering dsRNA): Elute the bound dsRNA with a low-ethanol or no-ethanol buffer. Note: For saRNA purification, the flow-through containing the purified ssRNA is collected.

  • Concentration and Buffer Exchange: Precipitate the RNA from the flow-through or use an ultrafiltration device to concentrate the purified saRNA and exchange it into the desired final buffer.

Protocol 3: In Vitro Evaluation of Modified saRNA using Reporter Assays

This protocol describes the transfection of cells with modified saRNA and the subsequent measurement of reporter gene expression to assess translation and replication.

Materials:

  • Purified, modified saRNA encoding a reporter gene (e.g., Luciferase, GFP)

  • Mammalian cell line (e.g., BHK-21, A549)

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 96-well plates

  • Luciferase assay system (if using luciferase reporter)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the desired cell line in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.

  • Transfection Complex Formation:

    • Dilute the saRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted saRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the transfection complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 2, 8, 24 hours).

  • Reporter Gene Analysis:

    • For Luciferase: At each time point, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.[1] To distinguish between initial translation and replication, a dual-luciferase system can be employed where one reporter reflects input RNA translation and the other reflects replication-dependent expression.[2]

    • For GFP: Analyze GFP expression using fluorescence microscopy or flow cytometry.

Visualizations

Signaling Pathway: Innate Immune Sensing of saRNA

InnateImmuneSensing cluster_cell Host Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm saRNA saRNA (Unmodified) TLR78 TLR7/8 saRNA->TLR78 sensed by RIGI RIG-I saRNA->RIGI sensed by Translation Translation saRNA->Translation Replication Replication saRNA->Replication template mod_saRNA saRNA (N1-Et-Ψ modified) mod_saRNA->TLR78 reduced sensing mod_saRNA->RIGI reduced sensing mod_saRNA->Translation IFN_Response Type I IFN & Pro-inflammatory Cytokines TLR78->IFN_Response RIGI->IFN_Response PKR PKR Translational_Shutdown Translational Shutdown PKR->Translational_Shutdown Replicase Replicase Complex Replicase->Replication Translation->Replicase dsRNA dsRNA intermediates Replication->dsRNA dsRNA->RIGI dsRNA->PKR IFN_Response->Translational_Shutdown

Caption: Innate immune sensing of unmodified vs. modified saRNA.

Experimental Workflow: Production and Evaluation of Modified saRNA

saRNA_Workflow Plasmid saRNA Plasmid DNA Linearization Restriction Enzyme Linearization Plasmid->Linearization IVT In Vitro Transcription (with N1-Et-ΨTP) Linearization->IVT Purification Purification (e.g., Chromatography) IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Cell Transfection QC->Transfection Analysis Analysis (Luciferase, Flow Cytometry) Transfection->Analysis LogicalRelationship cluster_input Input cluster_effects Cellular Effects cluster_outcome Overall Outcome saRNA saRNA with N1-Substituted Ψ Translation Increased Initial Translation saRNA->Translation Immunity Decreased Innate Immune Recognition saRNA->Immunity Replication Impaired Replication by RdRp saRNA->Replication Outcome Reduced Overall Protein Expression Translation->Outcome positive effect Immunity->Outcome positive effect Replication->Outcome dominant negative effect

References

Application Notes and Protocols for the Purification of N1-Ethylpseudouridine-Containing mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the incorporation of modified nucleosides, such as N1-Ethylpseudouridine, which enhances stability and reduces innate immune responses.[1][2][3][4] However, the in vitro transcription (IVT) process used to synthesize mRNA can introduce various impurities, including double-stranded RNA (dsRNA), truncated sequences, residual enzymes, and unincorporated nucleotides.[5][6][7] The presence of these contaminants can trigger adverse immune reactions and inhibit protein translation.[5][6] Therefore, robust purification strategies are paramount to ensure the safety, efficacy, and quality of this compound-containing mRNA for therapeutic applications.

This document provides detailed application notes and protocols for the purification of this compound-containing mRNA, focusing on two primary, scalable methods: Tangential Flow Filtration (TFF) and High-Performance Liquid Chromatography (HPLC).

Purification Strategies Overview

The purification of synthetic mRNA, including those containing this compound, typically involves one or a combination of the following techniques to remove process-related impurities:

  • Tangential Flow Filtration (TFF): A membrane-based separation technique ideal for buffer exchange, concentration, and removal of small molecule impurities.[8][9][10][11] It is widely used in large-scale mRNA manufacturing due to its efficiency and scalability.[8]

  • High-Performance Liquid Chromatography (HPLC): A powerful chromatographic method for high-resolution separation of the target mRNA from closely related impurities like truncated or aggregated sequences.[5][12][13][14] Ion-pair reversed-phase (IP-RP) HPLC is particularly effective for oligonucleotide purification.[12][14]

  • Oligonucleotide-based Affinity Purification: Methods like using a poly-deoxythymidine (dT) resin can selectively capture polyadenylated mRNA, separating it from other components of the IVT reaction.[15]

The choice of method or combination of methods depends on the desired purity, scale of production, and the specific impurities to be removed.[7][16]

Data Presentation: Comparison of Purification Methods

The following table summarizes key quantitative data for commonly used mRNA purification techniques.

Purification MethodKey MetricTypical ValuesNotes
Tangential Flow Filtration (TFF) mRNA Recovery≥ 96%Highly efficient for buffer exchange and removing small molecules.[9]
NTP RemovalCompleteEffective in removing unreacted nucleoside triphosphates.[11]
Process Time< 2 hoursFor each ultrafiltration/diafiltration (UF/DF) unit operation.[9]
High-Performance Liquid Chromatography (HPLC) Product Purity> 99%Achievable with ion-pair reversed-phase HPLC for oligonucleotides.[14]
Product Yield> 56%For a specific single-stranded RNA oligonucleotide purification.[14]
Translation Improvement10- to 1000-fold increaseBy removing dsRNA and other contaminants from modified mRNA.[5][6]

Experimental Protocols

Protocol 1: Purification of this compound-Containing mRNA using Tangential Flow Filtration (TFF)

This protocol describes the use of TFF for the initial purification of mRNA after the in vitro transcription (IVT) reaction to remove unincorporated nucleotides, small DNA fragments, and enzymes.

Materials and Equipment:

  • Crude this compound-containing mRNA from IVT reaction

  • TFF system (e.g., Sartoflow® Smart system)

  • TFF cassettes (e.g., Hydrosart® cassettes with an appropriate Molecular Weight Cut-Off, MWCO, such as 30-100 kDa)

  • Diafiltration Buffer (e.g., 50 mM Tris, 0.4 M NaCl, pH 7.2)

  • 0.1 M NaOH for sanitization

  • Recirculation tank

  • Peristaltic pump and tubing

Methodology:

  • System Preparation and Sanitization:

    • Assemble the TFF system according to the manufacturer's instructions.

    • Sanitize the system, including tubing and cassettes, by flushing with 0.1 M NaOH for 30-60 minutes.[10]

    • Rinse the system thoroughly with RNase-free water until the pH is neutral.

  • Membrane Equilibration:

    • Equilibrate the TFF cassette with the diafiltration buffer by circulating the buffer through the system.

  • Concentration and Diafiltration:

    • Load the crude mRNA sample into the recirculation tank.

    • Begin recirculation of the mRNA solution tangentially across the membrane surface.

    • Apply a transmembrane pressure (TMP) of less than 2.5 psi and a feed flux of approximately 300 L/m²/h to start the concentration process.[11][17]

    • Continuously add the diafiltration buffer to the recirculation tank at the same rate as the permeate is being removed to perform diafiltration (buffer exchange). This step removes small molecule impurities.

    • Continue the diafiltration process for a sufficient number of diavolumes to achieve the desired level of impurity removal.

  • Final Concentration and Recovery:

    • After diafiltration, stop adding the buffer and continue to concentrate the mRNA solution to the desired final volume.

    • To maximize recovery, perform membrane wash steps by adding a small volume of diafiltration buffer to the system and recirculating before collecting the final product.[11] This can reduce mRNA loss from ~30% to ~3%.[11]

  • Post-Use Cleaning:

    • Sanitize the system and membrane with 0.1 M NaOH for 30-60 minutes after use.[10]

Protocol 2: High-Purity Purification of this compound-Containing mRNA using Ion-Pair Reversed-Phase HPLC

This protocol is designed to achieve high purity by removing contaminants such as dsRNA and truncated mRNA fragments.[5]

Materials and Equipment:

  • Partially purified this compound-containing mRNA (e.g., post-TFF)

  • Preparative HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., Agilent PLRP-S)

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M TEAA - Triethylammonium Acetate)

  • Mobile Phase B: Organic solvent with an ion-pairing agent (e.g., Acetonitrile in 0.1 M TEAA)

  • RNase-free collection tubes

Methodology:

  • System and Column Preparation:

    • Prime the HPLC system with Mobile Phases A and B.

    • Equilibrate the reversed-phase column with the starting mobile phase conditions (typically a high percentage of Mobile Phase A).

  • Sample Preparation:

    • Ensure the mRNA sample is in a buffer compatible with the HPLC mobile phase. If necessary, perform a buffer exchange using TFF or another suitable method.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared mRNA sample onto the equilibrated column.

    • Run a linear gradient of increasing Mobile Phase B to elute the mRNA. The gradient will depend on the specific mRNA sequence and length. A shallow gradient is often used for better resolution of oligonucleotides.[14]

    • Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA product.[5]

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak containing the purified this compound-containing mRNA.

  • Post-Purification Processing:

    • Pool the collected fractions.

    • The purified mRNA can be desalted and concentrated using TFF or ethanol (B145695) precipitation.

    • Analyze the purity of the final product using analytical HPLC or capillary gel electrophoresis.

Visualizations

Experimental Workflow for mRNA Purification

The following diagram illustrates a typical workflow for the purification of this compound-containing mRNA, combining TFF and HPLC for optimal purity.

mRNA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product IVT In Vitro Transcription (with this compound-TP) TFF1 Tangential Flow Filtration (TFF) - Buffer Exchange - Removal of NTPs, Enzymes IVT->TFF1 Crude mRNA HPLC Ion-Pair Reversed-Phase HPLC - Removal of dsRNA - Size-based Separation TFF1->HPLC Partially Purified mRNA TFF2 Tangential Flow Filtration (TFF) - Desalting - Final Concentration HPLC->TFF2 High-Purity mRNA Final_mRNA Purified this compound mRNA TFF2->Final_mRNA

Caption: Workflow for this compound-containing mRNA purification.

Logical Relationship of Purification Steps and Impurity Removal

This diagram shows the logical flow of purification steps and the types of impurities removed at each stage.

Impurity_Removal_Logic cluster_TFF TFF Stage cluster_HPLC HPLC Stage start Crude IVT Product TFF Tangential Flow Filtration start->TFF impurities_TFF Removed: - Unincorporated NTPs - Salts - Small DNA/RNA fragments - Enzymes TFF->impurities_TFF HPLC IP-RP HPLC TFF->HPLC Concentrated & Buffer-Exchanged mRNA impurities_HPLC Removed: - Double-stranded RNA (dsRNA) - Truncated mRNA - Aggregates HPLC->impurities_HPLC end_product High-Purity mRNA HPLC->end_product

Caption: Impurity removal at different purification stages.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N1-Ethylpseudouridine (N1-EtpU) in IVT Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N1-Ethylpseudouridine (N1-EtpU) concentration in in vitro transcription (IVT) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the benefits of incorporating N1-EtpU into your mRNA synthesis workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-EtpU) and why is it used in IVT reactions?

A1: this compound (commonly referred to in literature as N1-methylpseudouridine or m1Ψ) is a modified nucleoside, an analog of uridine (B1682114). It is incorporated into messenger RNA (mRNA) during in vitro transcription (IVT) to enhance its therapeutic properties. The primary benefits of replacing uridine with N1-EtpU are significantly reduced immunogenicity and increased protein translation.[1][2][3] Unmodified mRNA can trigger innate immune responses through activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I, leading to inflammation and reduced protein expression.[4][5] N1-EtpU modification helps the mRNA evade these immune sensors.[2][6]

Q2: What is the optimal concentration of N1-EtpU in an IVT reaction?

A2: Current research and commercial applications, such as the COVID-19 mRNA vaccines, predominantly utilize a complete (100%) substitution of uridine triphosphate (UTP) with this compound triphosphate (N1-EtpUTP).[1] This approach has been shown to be highly effective in reducing the innate immune response and maximizing protein expression.[3][7] While direct titration studies comparing various percentages of N1-EtpU substitution are not extensively available in public literature, the established success of 100% substitution makes it the recommended starting point for most applications.

Q3: Does incorporating N1-EtpU affect the yield of the IVT reaction?

A3: The effect of N1-EtpU on IVT yield can be context-dependent. Some studies have noted that the incorporation of pseudouridine (B1679824) analogs can sometimes lead to a modest decrease in IVT yield compared to using only canonical nucleotides.[8] However, IVT reactions are robust, and high yields can still be achieved with complete substitution of UTP with N1-EtpUTP by optimizing other reaction parameters such as enzyme and magnesium concentration.[1]

Q4: How does N1-EtpU reduce the immunogenicity of mRNA?

A4: N1-EtpU reduces immunogenicity by altering the structure of the mRNA molecule, which in turn prevents its recognition by innate immune sensors like TLR3, TLR7, TLR8, and RIG-I.[2][3][6] These sensors are designed to detect foreign RNA, such as that from viruses. The modification in N1-EtpU is thought to disrupt the binding of these receptors to the mRNA, thereby preventing the downstream signaling that leads to the production of inflammatory cytokines like type I interferons.[4][5]

Data Summary: Impact of N1-EtpU on IVT Reaction Outcomes

While comprehensive public data on the titration of N1-EtpU concentration is limited, the following table summarizes the expected outcomes based on available research, primarily comparing unmodified mRNA with fully N1-EtpU-modified mRNA.

UTP:N1-EtpUTP RatioExpected mRNA YieldProtein ExpressionImmunogenicity (e.g., IFN-β induction)Key Considerations
100:0 (Unmodified) HighModerate to Low (can be suppressed by immune response)HighProne to degradation and triggers a strong innate immune response.
Partial Substitution VariablePotentially enhanced compared to unmodifiedPotentially reducedLimited direct data available. The degree of benefit likely correlates with the percentage of substitution.
0:100 (Fully Modified) High to Slightly ReducedSignificantly EnhancedSignificantly ReducedThe current industry standard for therapeutic mRNA. Provides the best balance of high protein expression and low immune stimulation.[1][3]

Experimental Protocols

Standard Protocol for IVT with 100% N1-EtpU Substitution

This protocol is a general guideline and may require optimization for specific templates and applications.

1. Reagent Preparation:

  • Linearized DNA Template: 1 µg of a linearized plasmid containing the gene of interest downstream of a T7 promoter. Ensure complete linearization and purification.

  • NTP Mix (10X): 20 mM each of ATP, CTP, GTP, and N1-EtpUTP. Store in small aliquots at -80°C to avoid freeze-thaw cycles.

  • Transcription Buffer (10X): Typically contains Tris-HCl, MgCl₂, DTT, and spermidine.

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free Water

2. IVT Reaction Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-free Waterto 20 µL-
10X Transcription Buffer2 µL1X
10X NTP Mix2 µL2 mM each NTP
Linearized DNA TemplateX µL50 ng/µL
RNase Inhibitor1 µL2 U/µL
T7 RNA Polymerase2 µL-

3. Incubation:

  • Mix gently by pipetting and centrifuge briefly.

  • Incubate at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.

4. DNase Treatment:

  • Add 1 µL of DNase I to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

5. mRNA Purification:

  • Purify the mRNA using a column-based purification kit or lithium chloride precipitation.

  • Elute the purified mRNA in nuclease-free water or a suitable buffer.

6. Quality Control:

  • Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop).

  • Assess the integrity of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.

Troubleshooting Guide

Issue 1: Low mRNA Yield

  • Question: I performed an IVT reaction with 100% N1-EtpUTP substitution, but my mRNA yield is significantly lower than expected. What could be the cause?

  • Answer:

    • Degraded Nucleotides: Repeated freeze-thaw cycles can degrade NTPs, including N1-EtpUTP. Always use fresh aliquots for each reaction.[9]

    • Suboptimal Reagent Concentrations: The concentration of MgCl₂ is critical and should be optimized, as it forms a complex with NTPs. The optimal Mg²⁺ concentration may differ when using modified nucleotides.

    • Poor Quality DNA Template: Ensure your DNA template is of high purity, completely linearized, and free of contaminants like RNases. Incomplete linearization can lead to truncated transcripts.

    • Enzyme Activity: The T7 RNA polymerase may have reduced activity. Ensure it has been stored correctly at -20°C.

    • Incubation Time: While counterintuitive, excessively long incubation times can sometimes lead to degradation of the transcript. Try a shorter incubation time (e.g., 2 hours).

Issue 2: Presence of Short or Incomplete Transcripts

  • Question: My bioanalyzer results show a smear or multiple peaks corresponding to shorter RNA fragments instead of a single peak for my full-length transcript. Why is this happening?

  • Answer:

    • Premature Transcription Termination: This can be caused by certain sequences in your DNA template that are difficult for the T7 RNA polymerase to transcribe, especially with modified nucleotides.

    • Degraded DNA Template: Nicks in the DNA template can lead to premature termination.

    • RNase Contamination: Ensure a strict RNase-free workflow, including the use of certified RNase-free reagents, tips, and tubes.

    • Nucleotide Depletion: If the reaction volume is large or the incubation time is very long, one or more NTPs may become depleted, leading to incomplete transcripts.

Issue 3: Unexpected Immunostimulatory Activity of Modified mRNA

  • Question: I used 100% N1-EtpU-modified mRNA, but I am still observing a significant immune response in my cell-based assays. What could be the reason?

  • Answer:

    • Double-Stranded RNA (dsRNA) Contaminants: A major source of immunogenicity in IVT-prepared mRNA is the presence of dsRNA byproducts.[4] These can be generated by the T7 RNA polymerase. It is crucial to purify the mRNA after the IVT reaction to remove any dsRNA. Cellulose-based purification or HPLC can be effective for this purpose.

    • Impurities from Reagents: Ensure all reagents, especially the NTPs, are of high purity.

    • Delivery Vehicle: The lipid nanoparticle (LNP) or other transfection reagent used to deliver the mRNA can have its own inherent immunomodulatory effects.

Visualizations

IVT_Workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_downstream Downstream Processing Template Linearized DNA Template IVT In Vitro Transcription (T7 RNA Polymerase) Template->IVT NTPs NTPs (with N1-EtpUTP) NTPs->IVT DNase DNase I Treatment IVT->DNase Purification mRNA Purification (e.g., column or LiCl) DNase->Purification QC Quality Control (Spectrophotometry, Gel/Bioanalyzer) Purification->QC Final_mRNA Purified N1-EtpU mRNA QC->Final_mRNA

Caption: Experimental workflow for in vitro transcription with this compound.

Immune_Signaling cluster_unmodified Unmodified mRNA cluster_modified N1-EtpU Modified mRNA cluster_response Cellular Response Unmodified_mRNA Unmodified mRNA TLR7 TLR7/8 Unmodified_mRNA->TLR7 Recognized RIGI RIG-I Unmodified_mRNA->RIGI Recognized Signaling Signaling Cascade (MyD88, MAVS) TLR7->Signaling RIGI->Signaling Modified_mRNA N1-EtpU mRNA TLR7_mod TLR7/8 Modified_mRNA->TLR7_mod Evades Recognition RIGI_mod RIG-I Modified_mRNA->RIGI_mod Evades Recognition Protein High Protein Translation Modified_mRNA->Protein IFN Type I Interferon Production Signaling->IFN Translation_Inhibition Translation Inhibition IFN->Translation_Inhibition

Caption: Innate immune signaling pathways and the effect of N1-EtpU modification.

Troubleshooting_Flowchart start Low mRNA Yield? check_ntps Check NTPs for degradation (use fresh aliquots) start->check_ntps Yes check_template Verify DNA template quality and concentration check_ntps->check_template check_enzyme Check T7 Polymerase activity check_template->check_enzyme optimize_mg Optimize MgCl2 concentration check_enzyme->optimize_mg success Yield Improved optimize_mg->success Problem Solved fail Yield Still Low optimize_mg->fail Problem Persists

References

Technical Support Center: N1-Ethylpseudouridine & mRNA Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the reduction of mRNA immunogenicity using N1-Ethylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce mRNA immunogenicity?

A1: this compound is a modified nucleoside, a derivative of pseudouridine (B1679824).[1] When incorporated into in vitro transcribed (IVT) mRNA, it significantly reduces the innate immune response that is typically triggered by foreign RNA.[2][3] The underlying mechanism involves evading recognition by cellular pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 3, 7, and 8, and RIG-I-like receptors (RLRs) like RIG-I and MDA5.[4][5][6] By dampening the activation of these sensors, this compound-modified mRNA leads to lower production of pro-inflammatory cytokines and Type I interferons, thereby reducing immunogenicity and enhancing protein translation.[2][7]

Q2: How does this compound compare to pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) in reducing immunogenicity and enhancing protein expression?

A2: N1-methylpseudouridine (m1Ψ) has been shown to be more effective than pseudouridine (Ψ) in both reducing immunogenicity and increasing protein expression.[2][8][9] Studies have demonstrated that m1Ψ-modified mRNA results in significantly higher protein yields and a greater reduction in the innate immune response compared to Ψ-modified mRNA.[2][7] While direct comparisons with this compound are less documented in the provided search results, the principle of N1-alkylation of pseudouridine suggests similar or potentially enhanced properties in evading immune recognition.

Q3: What are the key considerations when designing an experiment with this compound-modified mRNA?

A3: When designing your experiment, consider the following:

  • Complete Substitution: For maximal reduction of immunogenicity, it is common practice to completely replace uridine (B1682114) with this compound triphosphate during the in vitro transcription reaction.

  • Purity of mRNA: Ensure high purity of the final mRNA product. The presence of double-stranded RNA (dsRNA) byproducts is a potent activator of the innate immune response.[10] Purification methods like cellulose-based chromatography or HPLC are recommended.

  • Capping: Proper 5' capping of the mRNA is crucial to mimic eukaryotic mRNA and avoid recognition by innate immune sensors like RIG-I.[6] The use of a Cap1 structure is recommended.[1]

  • Delivery Vehicle: The choice of delivery vehicle (e.g., lipid nanoparticles - LNPs) can also influence the overall immune response. The LNP components themselves can have adjuvant properties.[11][12]

Q4: Can I use a blend of this compound and uridine in my IVT reaction?

A4: While complete substitution is generally recommended for therapeutic applications where minimal immunogenicity is desired, partial substitution is technically possible. However, the level of immune response will likely correlate with the amount of unmodified uridine present in the mRNA. For vaccine applications, a certain level of immunogenicity might be desirable to act as an adjuvant.[1]

Troubleshooting Guides

Issue 1: High levels of inflammatory cytokines (e.g., TNF-α, IFN-β) are observed after transfecting cells with this compound-modified mRNA.

Possible Cause Suggested Solution
dsRNA Contamination Double-stranded RNA is a significant trigger for innate immune sensors. Purify the mRNA using methods specifically designed to remove dsRNA, such as cellulose (B213188) fiber chromatography or HPLC.
Incomplete Substitution Verify the complete substitution of uridine with this compound. Analyze the nucleotide composition of your mRNA using techniques like mass spectrometry.
Suboptimal Capping Ensure high capping efficiency and the presence of a Cap1 structure. Use a co-transcriptional capping method like CleanCap™ for higher efficiency.[1]
LNP-induced Immunity The lipid nanoparticle formulation itself can induce an immune response.[13] Test a control with empty LNPs to assess the contribution of the delivery vehicle to the observed cytokine production.
Endotoxin Contamination Ensure all reagents and labware are free of endotoxins, which can cause a strong inflammatory response. Use endotoxin-free kits and reagents for mRNA synthesis and purification.

Issue 2: Low protein expression from this compound-modified mRNA.

Possible Cause Suggested Solution
mRNA Integrity Verify the integrity of your mRNA using gel electrophoresis (e.g., Agilent Bioanalyzer).[14] Ensure proper storage conditions (-80°C) to prevent degradation.
Inefficient Transfection Optimize your transfection protocol for the specific cell type you are using. This includes optimizing the mRNA-to-lipid ratio and incubation times.
Suboptimal mRNA Design The coding sequence, 5' and 3' UTRs, and poly(A) tail length can all impact translation efficiency. Consider codon optimization and the inclusion of well-characterized UTRs.
Residual Immune Response Even with modification, a residual immune response can lead to translational shutdown.[4] Re-evaluate the purity and capping of your mRNA as described in Issue 1.

Quantitative Data

Table 1: Comparison of Protein Expression from Modified mRNA

mRNA ModificationReporter GeneCell TypeFold Increase in Expression (vs. Unmodified)Reference
Pseudouridine (Ψ)LuciferaseVarious~10-fold[8]
N1-methylpseudouridine (m1Ψ)LuciferaseVariousUp to ~13-fold (single mod) to ~44-fold (double mod with m5C)[2]

Table 2: Impact of mRNA Modification on Innate Immune Activation

mRNA ModificationImmune Sensor TargetedMeasured OutcomeResultReference
Pseudouridine (Ψ)TLRsCytokine productionReduced[8][11]
N1-methylpseudouridine (m1Ψ)TLR3Downstream signalingReduced activation[2][4]
Unmodified UridineRIG-I, TLR7/8IFN-α, IFN-β expressionIncreased[6][13]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol provides a general framework. Optimization may be required for specific templates and scales.

  • Template Preparation:

    • Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter.

    • Purify the linearized DNA and verify its integrity and concentration.

  • IVT Reaction Setup:

    • Assemble the following components at room temperature in the specified order (for a 20 µL reaction):

      • Nuclease-free water: to 20 µL

      • 10x Transcription Buffer: 2 µL

      • ATP, GTP, CTP (100 mM each): 2 µL

      • This compound-TP (100 mM): 2 µL

      • Linearized DNA template: 1 µg

      • T7 RNA Polymerase: 2 µL

    • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of TURBO DNase to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.[14]

  • mRNA Purification:

    • Purify the mRNA using a suitable kit (e.g., MEGAclear™ Transcription Clean-Up Kit) or by LiCl precipitation.

    • For enhanced purity and removal of dsRNA, consider using cellulose-based chromatography.

  • Quality Control:

    • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the mRNA transcript using a denaturing agarose (B213101) gel or a Bioanalyzer.[14]

Protocol 2: Quantification of Immunogenicity in Human PBMCs

This protocol outlines a method to assess the immunogenic potential of modified mRNA.

  • Cell Culture:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a Ficoll-Paque gradient.

    • Culture the PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).

  • mRNA Transfection:

    • Complex the mRNA (unmodified, Ψ-modified, this compound-modified) with a transfection reagent (e.g., TransIT®-mRNA) according to the manufacturer's instructions.

    • Add the mRNA complexes to the cultured PBMCs. Include a mock-transfected control (transfection reagent only) and a positive control (e.g., R848, a TLR7/8 agonist).

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 6-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to extract total RNA for gene expression analysis.

  • Analysis:

    • Cytokine Measurement: Quantify the levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α, IFN-β) in the supernatant using ELISA or a multiplex cytokine assay.[14]

    • Gene Expression Analysis: Perform RT-qPCR on the extracted RNA to measure the expression of innate immune response genes (e.g., RIG-I, MDA5, IFNB1).[13] Normalize the expression to a housekeeping gene.

Visual Guides

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space / Endosome cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Activates RIG_I_MDA5 RIG-I / MDA5 Unmodified_mRNA->RIG_I_MDA5 Activates Modified_mRNA This compound -modified mRNA Modified_mRNA->TLR7_8 Evades Modified_mRNA->RIG_I_MDA5 Evades Translation Protein Translation Modified_mRNA->Translation Proceeds Efficiently MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I_MDA5->MAVS IRF3_7 IRF3/7 MAVS->IRF3_7 NF_kB NF-κB MAVS->NF_kB MyD88->IRF3_7 MyD88->NF_kB Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3_7->Type_I_IFN Upregulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Upregulates Type_I_IFN->Translation Inhibits Inflammatory_Cytokines->Translation Inhibits

Caption: Innate immune signaling pathways activated by mRNA.

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_transfection Cell-based Assay cluster_analysis Immunogenicity Analysis IVT In Vitro Transcription (with this compound-TP) Purification Purification (e.g., Chromatography) IVT->Purification QC Quality Control (Concentration, Integrity) Purification->QC Transfection Transfection with Modified mRNA QC->Transfection Cell_Culture Cell Culture (e.g., PBMCs, Dendritic Cells) Cell_Culture->Transfection Incubation Incubation (6-24 hours) Transfection->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis Cytokine_Assay Cytokine Assay (ELISA, Multiplex) Supernatant_Collection->Cytokine_Assay qPCR RT-qPCR for Immune Genes Cell_Lysis->qPCR

Caption: Workflow for assessing mRNA immunogenicity.

Logical_Relationship N1_Ethyl_Pseudo Incorporate This compound Evade_PRR Evade PRR Recognition (TLRs, RIG-I) N1_Ethyl_Pseudo->Evade_PRR Reduce_IFN Reduced Type I IFN & Cytokine Production Evade_PRR->Reduce_IFN Reduce_Immunogenicity Reduced Immunogenicity Reduce_IFN->Reduce_Immunogenicity Enhance_Translation Enhanced Protein Translation Reduce_IFN->Enhance_Translation

Caption: How this compound reduces immunogenicity.

References

Technical Support Center: Optimizing N1-Ethylpseudouridine (N1-Et-Ψ) mRNA Translation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the translational efficiency of your N1-Et-Ψ-containing mRNA constructs.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-Et-Ψ) and why is it used in mRNA?

This compound is a modified nucleoside, an analog of pseudouridine (B1679824), used during in vitro transcription (IVT) to replace uridine (B1682114). Its incorporation into mRNA aims to enhance protein expression by reducing the innate immune response that typically targets foreign RNA.[1][2][3][4] This reduction in immunogenicity prevents cellular defense mechanisms from shutting down translation, thereby leading to higher protein yields.[5][6][7]

Q2: How does N1-Et-Ψ compare to the more common N1-methylpseudouridine (N1mΨ)?

Both N1-Et-Ψ and N1mΨ are N1-substituted pseudouridine analogs designed to improve upon the benefits of pseudouridine.[5] N1mΨ is extensively documented to significantly increase translation efficiency by evading innate immune sensors and increasing ribosome loading on the mRNA.[8][9][10][11] While direct comparative data for N1-Et-Ψ is less abundant, initial studies on various N1-substituted pseudouridines suggest that N1-Et-Ψ also demonstrates potential for high translational activity, comparable to N1mΨ, and may offer a reduction in cytotoxicity compared to unmodified or pseudouridine-modified mRNA.[5][12]

Q3: What are the key structural elements of an mRNA construct that influence translation efficiency?

Several key components of an mRNA molecule work synergistically to ensure its stability and efficient translation into protein. These include:

  • 5' Cap: A modified guanine (B1146940) nucleotide at the 5' end of the mRNA is crucial for protecting the transcript from degradation by exonucleases and for recruiting ribosomes to initiate translation.[13][14][15][16] Co-transcriptional capping methods using cap analogs can achieve high capping efficiencies.[12][17]

  • 5' and 3' Untranslated Regions (UTRs): These non-coding sequences flanking the open reading frame (ORF) play a significant role in regulating translation initiation, mRNA stability, and subcellular localization.

  • Open Reading Frame (ORF): This region contains the genetic code for the protein of interest. Codon optimization of the ORF is a critical step for enhancing translation.[17][18]

  • Poly(A) Tail: A long sequence of adenine (B156593) nucleotides at the 3' end protects the mRNA from degradation and promotes translation initiation through interaction with poly(A)-binding proteins.[13][14][19] The optimal length is generally considered to be between 110 and 160 nucleotides.[17]

Q4: Why is codon optimization important for N1-Et-Ψ modified mRNA?

Codon optimization involves replacing rare codons with more frequently used synonymous codons within the host organism.[20][21] This enhances translation efficiency by ensuring a steady supply of corresponding tRNA molecules, which prevents ribosome stalling and potential premature termination of translation.[20][22] For modified mRNAs, codon optimization can also help to minimize secondary structures that might impede ribosome movement.[20][23]

Q5: What is the impact of mRNA purification on translation efficiency?

The in vitro transcription process can generate impurities such as double-stranded RNA (dsRNA) byproducts, residual DNA templates, and unincorporated nucleotides.[24][25][] These impurities, particularly dsRNA, can trigger innate immune responses and lead to the shutdown of protein synthesis.[6][7] Therefore, robust purification of the IVT mRNA is a critical step to ensure high translation efficiency and reduce cytotoxicity.[17][24]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low protein expression from N1-Et-Ψ mRNA Inefficient translation initiation.- Ensure a proper 5' cap structure (Cap1 is generally preferred).[12] - Optimize the 5' and 3' UTR sequences.
Suboptimal codon usage.- Perform codon optimization of the open reading frame for the target expression system.[20][21]
mRNA degradation.- Verify the presence and optimal length of the poly(A) tail (110-160 nt).[17] - Ensure proper purification to remove RNases.
Innate immune response activation.- Confirm the complete substitution of uridine with N1-Et-Ψ. - Purify the mRNA to remove dsRNA byproducts.[17][24]
High cytotoxicity observed after transfection Presence of impurities in the mRNA preparation.- Implement a stringent purification protocol to remove dsRNA, residual DNA, and other reaction components.[25][] Methods like lithium chloride precipitation, silica-based columns, or chromatography can be used.[25][27]
Activation of innate immune sensors.- N1-Et-Ψ modification is intended to reduce immunogenicity, but residual dsRNA is a potent activator. High-purity mRNA is crucial.[6][7]
Variability in protein expression between batches Inconsistent quality of in vitro transcribed mRNA.- Standardize the IVT reaction conditions, including template concentration, nucleotide ratios, and incubation time. - Implement consistent purification procedures and quality control checks for each batch.
Differences in capping efficiency.- Use a reliable co-transcriptional capping method and verify capping efficiency.[12][17]
Translation efficiency of N1-Et-Ψ mRNA is lower than expected compared to N1mΨ mRNA Differences in ribosome interaction.- While both are designed to enhance translation, subtle structural differences may affect ribosome pausing and density. N1mΨ has been shown to increase ribosome loading.[10] - Further optimization of the mRNA sequence (UTRs, ORF) may be required for N1-Et-Ψ.
Context-dependent effects of the modification.- The impact of a modified nucleoside can be influenced by the surrounding sequence. Consider testing different codon contexts around the N1-Et-Ψ residues.[28][29]

Quantitative Data Summary

Table 1: Relative Luciferase Activity of N1-Substituted Pseudouridine mRNAs in THP-1 Cells

mRNA ModificationRelative Luciferase Activity (%)
UnmodifiedLow (serves as baseline)
Pseudouridine (Ψ)Intermediate
N1-methylpseudouridine (N1mΨ) High
This compound (N1-Et-Ψ) High
N1-propyl-ΨHigh
N1-isopropyl-ΨHigh
N1-fluoroethyl-ΨHigh
N1-methoxymethyl-ΨHigh

Note: This table is a qualitative summary based on findings that several N1-substituted pseudouridine mRNAs, including N1-Et-Ψ, showed activities higher than Ψ-mRNA and close to that of N1mΨ-mRNA in THP-1 cells.[5][12] Exact quantitative values from a direct comparison in a single study are not available in the provided search results.

Experimental Protocols

Protocol 1: In Vitro Transcription of N1-Et-Ψ Modified mRNA

This protocol outlines the general steps for generating N1-Et-Ψ modified mRNA.

  • Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7 promoter. Purify the linearized DNA.

  • IVT Reaction Setup: Combine the following components at room temperature in nuclease-free water:

    • Linearized DNA template

    • T7 RNA Polymerase

    • Transcription Buffer

    • RNase Inhibitor

    • ATP, GTP, CTP solution

    • This compound-5'-Triphosphate (N1-Et-ΨTP)

    • Cap analog (e.g., CleanCap®)

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template. Incubate for 15-30 minutes at 37°C.

  • Purification: Purify the synthesized mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and the digested DNA template. Options include:

    • Lithium chloride precipitation (for RNAs >300 nt).[25]

    • Spin column purification.[25]

    • Magnetic bead-based purification.[]

  • Quality Control: Assess the quality and concentration of the purified mRNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis to confirm integrity.

Visualizations

Experimental_Workflow cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_final Final Product pDNA Plasmid DNA linDNA Linearized DNA pDNA->linDNA Restriction Digest IVT IVT Reaction Mix (T7 Polymerase, NTPs, N1-Et-ΨTP, Cap Analog) linDNA->IVT crudeRNA Crude mRNA IVT->crudeRNA Incubation @ 37°C DNase DNase Treatment crudeRNA->DNase Purify Purification (e.g., Column, Beads) DNase->Purify QC Quality Control Purify->QC finalRNA Purified N1-Et-Ψ mRNA QC->finalRNA

Caption: Workflow for the synthesis of N1-Et-Ψ modified mRNA.

Translation_Initiation_Pathway mRNA N1-Et-Ψ mRNA Cap 5' Cap PolyA Poly(A) Tail eIF4E eIF4E Cap->eIF4E binds PABP PABP PolyA->PABP binds eIF4G eIF4G eIF4E->eIF4G recruits Ribosome 40S Ribosomal Subunit eIF4G->Ribosome recruits PABP->eIF4G interacts Translation Protein Synthesis Ribosome->Translation initiates

Caption: Simplified eukaryotic translation initiation pathway.

Troubleshooting_Logic Start Low Protein Expression Check_Integrity Check mRNA Integrity (Gel Electrophoresis) Start->Check_Integrity Check_Purity Check mRNA Purity (Remove dsRNA) Check_Integrity->Check_Purity Yes Degraded Result: Degraded Action: Re-synthesize with RNase inhibitors Check_Integrity->Degraded No Check_Structure Check mRNA Structure (Cap & Poly(A) Tail) Check_Purity->Check_Structure Yes Impure Result: Impure Action: Re-purify sample Check_Purity->Impure No Optimize_Codons Optimize Codons Check_Structure->Optimize_Codons Yes Bad_Structure Result: Inefficient Structure Action: Verify capping & tailing Check_Structure->Bad_Structure No Suboptimal_Codons Result: Suboptimal Codons Action: Re-design ORF Optimize_Codons->Suboptimal_Codons No Success Improved Expression Optimize_Codons->Success Yes

Caption: Troubleshooting logic for low protein expression.

References

Technical Support Center: N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the in vitro transcription (IVT) of N1-Et-Ψ modified mRNA.

Troubleshooting Guide: Low Yield of this compound Modified mRNA

Low yield is a common challenge in the synthesis of modified mRNA. This guide provides a systematic approach to identifying and resolving the potential causes of suboptimal yields when working with this compound.

Step 1: Assess the Quality of Key Reagents

The quality of your starting materials is paramount for a successful IVT reaction.

ComponentPotential IssueRecommended Action
DNA Template - Degraded or impure template- Incomplete linearization- Incorrect promoter sequence- Verify template integrity via gel electrophoresis.- Purify the template using a reliable kit to remove contaminants.- Confirm complete linearization by running a gel with both uncut and cut plasmid.- Sequence the promoter and downstream region to ensure correctness.
NTPs (including N1-Et-pUTP) - Degradation from multiple freeze-thaw cycles- Incorrect concentration- Aliquot NTPs upon receipt to minimize freeze-thaw cycles.- Verify the concentration of NTP stocks using UV spectrophotometry.
T7 RNA Polymerase - Enzyme inactivity due to improper storage or handling- Use a fresh aliquot of enzyme.- Ensure the enzyme has been stored at the recommended temperature.
RNase Contamination - Introduction of RNases from tips, tubes, or reagents- Use certified RNase-free consumables and reagents.- Maintain a dedicated RNase-free workspace.- Include an RNase inhibitor in your IVT reaction.
Step 2: Optimize IVT Reaction Conditions

Fine-tuning the parameters of your IVT reaction can significantly improve yields.

ParameterPotential IssueRecommended Action
N1-Et-pUTP Concentration - Suboptimal concentration for T7 RNA polymerase incorporation- Titrate the concentration of N1-Et-pUTP in the reaction. Start with equimolar substitution for UTP and test a range of concentrations.
Mg2+ Concentration - Imbalance with total NTP concentration- The Mg2+ concentration is critical and should be optimized relative to the total NTP concentration. A typical starting point is a 1:1 to 1.25:1 molar ratio of Mg2+ to total NTPs.
Reaction Time - Insufficient incubation time for optimal yield- Extend the incubation time. Typical IVT reactions run for 2-4 hours, but longer times (up to 16 hours) may increase yield for some templates.
Temperature - Suboptimal temperature for T7 RNA polymerase with N1-Et-Ψ- While 37°C is standard, some modified NTPs may benefit from slightly lower or higher temperatures. Test a range from 30°C to 40°C.
Step 3: Consider Template Sequence Modifications

The sequence of your DNA template can influence the incorporation efficiency of modified nucleotides.

StrategyRationaleRecommended Action
Uridine (B1682114) Depletion - High uridine content can sometimes hinder the incorporation of bulky modified uridines.- If possible, redesign the coding sequence using synonymous codons to reduce the overall uridine content. This has been shown to improve the incorporation of other N1-substituted pseudouridines.
Step 4: Evaluate the Purification Method

The purification step can be a source of yield loss.

MethodPotential IssueRecommended Action
Silica-based Columns - Inefficient binding or elution of modified mRNA.- Ensure the column capacity is not exceeded.- Optimize binding and elution conditions (e.g., ethanol (B145695) concentration, elution buffer volume and temperature).
LiCl Precipitation - Incomplete precipitation of mRNA.- Ensure the correct final concentration of LiCl and incubate at a low temperature for a sufficient duration.

Quantitative Data Summary

The following table summarizes the relative transcription efficiency of this compound (Et1Ψ) compared to other modifications. This data is based on a study by TriLink BioTechnologies and illustrates the impact of the modification and template sequence on IVT yield.[1]

ModificationTemplate TypeRelative Transcription Efficiency (%)
UTP (Wild-Type)Wild-Type FLuc100
Pseudouridine (Ψ)Wild-Type FLuc~110
N1-Methylpseudouridine (m1Ψ)Wild-Type FLuc~105
This compound (Et1Ψ) Wild-Type FLuc ~75
N1-Propylpseudouridine (Pr1Ψ)Wild-Type FLuc~50
UTP (Wild-Type)Uridine-Depleted FLuc~125
Pseudouridine (Ψ)Uridine-Depleted FLuc~130
N1-Methylpseudouridine (m1Ψ)Uridine-Depleted FLuc~130
This compound (Et1Ψ) Uridine-Depleted FLuc ~120
N1-Propylpseudouridine (Pr1Ψ)Uridine-Depleted FLuc~110

Note: Data is relative to the yield of unmodified (UTP) mRNA from a wild-type Firefly Luciferase (FLuc) template.

Experimental Protocols

Protocol 1: Standard In Vitro Transcription with this compound

This protocol provides a starting point for the synthesis of N1-Et-Ψ modified mRNA.

Materials:

  • Linearized DNA template (1 µg)

  • 10X T7 Reaction Buffer

  • ATP, CTP, GTP Solution (100 mM each)

  • This compound-5'-Triphosphate (100 mM)

  • T7 RNA Polymerase Mix

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • In a nuclease-free tube, combine the following at room temperature:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X T7 Reaction Buffer

    • 2 µL of ATP, CTP, GTP mix (10 mM final concentration of each)

    • 2 µL of this compound-5'-Triphosphate (10 mM final concentration)

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

  • Add 2 µL of T7 RNA Polymerase Mix.

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • Proceed with DNase treatment and purification.

Protocol 2: Uridine-Depleted Template Generation

This protocol outlines the general steps for creating a uridine-depleted DNA template.

Materials:

  • Plasmid containing the gene of interest

  • Codon optimization software or web tool

  • Gene synthesis service or site-directed mutagenesis kit

Procedure:

  • Obtain the protein sequence of your gene of interest.

  • Use a codon optimization tool to replace codons with synonymous codons that do not contain 'T' (which corresponds to 'U' in the mRNA). Prioritize GC-rich codons.

  • Synthesize the uridine-depleted gene sequence and clone it into a suitable expression vector with a T7 promoter.

  • Verify the sequence of the new construct.

  • Linearize the plasmid and use it as a template in your IVT reaction as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low mRNA Yield reagent_quality Assess Reagent Quality start->reagent_quality optimization Optimize IVT Conditions reagent_quality->optimization Reagents OK template_modification Consider Template Modification optimization->template_modification Conditions Optimized purification Evaluate Purification template_modification->purification Template Optimized end Yield Improved purification->end Purification Optimized

Caption: A stepwise workflow for troubleshooting low yield of this compound modified mRNA.

IVT_Reaction_Setup cluster_reagents Reagents cluster_reaction In Vitro Transcription cluster_downstream Downstream Processing template Linearized DNA Template ivt_mix Combine Reagents template->ivt_mix ntps ATP, CTP, GTP, N1-Et-pUTP ntps->ivt_mix buffer 10X Reaction Buffer buffer->ivt_mix enzyme T7 RNA Polymerase enzyme->ivt_mix inhibitor RNase Inhibitor inhibitor->ivt_mix incubation Incubate at 37°C ivt_mix->incubation dnase DNase Treatment incubation->dnase purify Purification dnase->purify qc Quality Control purify->qc

Caption: The experimental workflow for this compound modified mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: Is a lower yield expected when using this compound compared to N1-Methylpseudouridine?

A1: Based on available data, this compound may result in a slightly lower yield compared to N1-Methylpseudouridine when using a standard template.[1] However, this difference can be mitigated by using a uridine-depleted template, which has been shown to significantly improve the incorporation of this compound.[1]

Q2: Can I use the same concentration of this compound-5'-Triphosphate as I would for UTP?

A2: Yes, a complete and equimolar substitution of UTP with this compound-5'-Triphosphate is the recommended starting point. However, to optimize your yield, it is advisable to perform a titration of the N1-Et-pUTP concentration.

Q3: Does the purity of this compound-5'-Triphosphate affect the IVT reaction?

A3: Absolutely. High-purity NTPs are crucial for efficient transcription. Impurities can inhibit T7 RNA polymerase, leading to lower yields and truncated transcripts. Always use high-quality, purified this compound-5'-Triphosphate from a reputable supplier.

Q4: My mRNA appears degraded on a gel. What could be the cause?

A4: RNA degradation is most commonly caused by RNase contamination. Ensure that all your reagents, consumables, and lab surfaces are RNase-free. Using an RNase inhibitor in your IVT reaction is also highly recommended. Another possibility is that the DNA template itself is degraded, leading to the synthesis of shorter transcripts.

Q5: I see multiple bands on my gel after purification. What are they?

A5: Multiple bands can indicate several things:

  • Incomplete transcripts: This can be due to suboptimal reaction conditions or secondary structures in the DNA template.

  • Double-stranded RNA (dsRNA) byproducts: T7 RNA polymerase can sometimes use the synthesized RNA as a template, creating dsRNA. This is a common impurity in IVT reactions.

  • Template DNA: If the DNase treatment was incomplete, you might see a band corresponding to your linearized plasmid.

Q6: How can I remove dsRNA byproducts from my N1-Et-Ψ modified mRNA?

A6: dsRNA can be removed through various purification methods. Cellulose-based chromatography is a common and effective method for specifically removing dsRNA. Some silica-based columns used in purification kits can also help in reducing dsRNA content.

Q7: Will using a uridine-depleted template affect the function of my protein?

A7: Since you are using synonymous codons, the amino acid sequence of the translated protein will be identical, and therefore, its function should not be affected. However, it's always good practice to validate the expression and function of the protein produced from the modified mRNA.

References

Technical Support Center: Enhancing the Stability of N1-Ethylpseudouridine-Modified Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mRNA transcripts?

This compound (N1-Et-Ψ) is a chemically modified nucleoside analog of uridine (B1682114). It is incorporated into in vitro transcribed (IVT) mRNA to enhance its biological stability and translational capacity while reducing its inherent immunogenicity.[1][2] Similar to the well-characterized N1-methylpseudouridine (m1Ψ), the N1-ethyl modification helps the mRNA evade recognition by innate immune sensors, such as Toll-like receptors (TLRs) and Protein Kinase R (PKR), which would otherwise lead to transcript degradation and translational shutdown.[2]

Q2: How does this compound compare to N1-methylpseudouridine in terms of performance?

Both this compound and N1-methylpseudouridine are effective in increasing protein expression from synthetic mRNA.[1] While m1Ψ is more extensively studied and used in approved mRNA vaccines, studies on various N1-substituted pseudouridine (B1679824) derivatives, including the ethyl- derivative, have shown promising results in enhancing protein expression and reducing cytotoxicity.[1][2] The choice between the two may depend on the specific application, cell type, and desired expression kinetics.

Q3: Can this compound completely eliminate the immunogenicity of synthetic mRNA?

Incorporating this compound significantly reduces the innate immune response to synthetic mRNA.[1] However, it may not completely eliminate it. Other factors, such as the presence of double-stranded RNA (dsRNA) contaminants from the in vitro transcription reaction, can also trigger immune responses.[] Therefore, purification of the mRNA transcript to remove such byproducts is a critical step.[]

Q4: What is the impact of this compound on the stability of mRNA?

N1-substituted pseudouridine modifications, including N1-Et-Ψ, are known to increase the stability of mRNA transcripts.[1][4] This is attributed to several factors, including enhanced base stacking interactions within the RNA molecule and increased resistance to degradation by cellular nucleases.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound-Modified mRNA during In Vitro Transcription (IVT)
Potential Cause Recommended Solution
Suboptimal incorporation of bulky N1-Et-ΨTP by RNA polymerase. The ethyl group at the N1 position is bulkier than a methyl group, which can sometimes hinder efficient incorporation by T7 RNA polymerase.[1] Consider optimizing the sequence of your DNA template by reducing the uridine content through the use of synonymous codons. This "uridine-depleted" template can improve the incorporation of N1-Et-ΨTP and increase the yield of full-length transcripts.[1]
Poor quality of DNA template. Contaminants such as salts or ethanol (B145695) from plasmid purification can inhibit RNA polymerase.[6][7] Ensure your linearized DNA template is of high purity. Perform an additional ethanol precipitation or use a column-based purification kit to clean the template.[7]
Incorrect nucleotide concentration. Low concentrations of any of the four NTPs can limit the transcription reaction.[6] Ensure that all NTPs, including N1-Et-ΨTP, are at their optimal concentrations as recommended by the IVT kit manufacturer.
RNase contamination. RNases are ubiquitous and can rapidly degrade your newly synthesized mRNA.[8] Use RNase-free water, reagents, and labware. Work in an RNase-free environment and consider adding an RNase inhibitor to your IVT reaction.[7][8]
Inactive RNA polymerase. The enzyme may have lost activity due to improper storage or handling. Use a positive control template to verify the activity of your T7 RNA polymerase.[7]
Issue 2: Incomplete or Truncated this compound-Modified Transcripts
Potential Cause Recommended Solution
Premature termination of transcription. GC-rich templates or sequences that can form stable secondary structures can cause the RNA polymerase to dissociate prematurely.[6] Try lowering the incubation temperature of the IVT reaction (e.g., to 30°C) to slow down the polymerase and allow it to read through these difficult regions.[7]
Incorrect linearization of the plasmid template. Incomplete digestion or the use of a restriction enzyme that leaves a 3' overhang can lead to transcripts of incorrect lengths.[7] Verify complete linearization of your plasmid on an agarose (B213101) gel. Use a restriction enzyme that generates a 5' overhang or blunt ends.[7]
Degraded NTPs. Repeated freeze-thaw cycles can degrade NTPs. Aliquot your NTP stocks and avoid using a stock that has been thawed multiple times.
Issue 3: Low Protein Expression from this compound-Modified mRNA
Potential Cause Recommended Solution
Poor transfection efficiency. The method of delivering the mRNA into cells is critical. Optimize your transfection protocol by adjusting the mRNA-to-lipid ratio and cell confluency. Ensure the use of a transfection reagent specifically designed for mRNA.
mRNA degradation after transfection. Even with the stabilizing effect of N1-Et-Ψ, the transcript can still be degraded by intracellular RNases. Ensure proper handling of the mRNA and use RNase-free techniques throughout the experiment.
Presence of dsRNA contaminants. Double-stranded RNA byproducts from the IVT reaction can activate the innate immune response, leading to a shutdown of translation.[] Purify the N1-Et-Ψ-modified mRNA using methods like cellulose (B213188) chromatography or HPLC to remove dsRNA.[]
Suboptimal mRNA design. The 5' cap, 5' and 3' untranslated regions (UTRs), and the poly(A) tail are all crucial for efficient translation. Ensure your mRNA construct includes an optimal 5' cap structure (e.g., Cap1) and appropriate UTRs and poly(A) tail length for your system.[9]

Quantitative Data Summary

The following tables summarize the performance of this compound (N1-Et-Ψ) in comparison to other pseudouridine derivatives in terms of transcription efficiency and translational activity.

Table 1: Relative Efficiency of mRNA Synthesis with N1-Substituted Pseudouridine Triphosphates

N1-ModificationRelative Transcription Efficiency (%)*
Pseudouridine (Ψ)100
N1-Methyl-Ψ (m1Ψ)~110
N1-Ethyl-Ψ (Et1Ψ) ~90
N1-Propyl-Ψ (Pr1Ψ)~75
N1-Isopropyl-Ψ (iPr1Ψ)~25
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)~85
N1-Methoxymethyl-Ψ (MOM1Ψ)~60

*Data is derived from a study by TriLink BioTechnologies and represents the relative yield of a 1.9 kb firefly luciferase mRNA transcribed with T7 RNA polymerase using uridine-depleted templates.[1]

Table 2: Translational Activity of N1-Substituted Pseudouridine-Modified Luciferase mRNA

N1-ModificationIn Vitro Translation (Wheat Germ Extract) - Relative Light Units (RLU)Cellular Activity (THP-1 Cells) - Relative Light Units (RLU)
Wild-Type (U)~1.0 x 10^6~0.1 x 10^7
Pseudouridine (Ψ)~1.5 x 10^6~1.0 x 10^7
N1-Methyl-Ψ (m1Ψ)~1.2 x 10^6~2.5 x 10^7
N1-Ethyl-Ψ (Et1Ψ) ~0.8 x 10^6 ~2.0 x 10^7
N1-Propyl-Ψ (Pr1Ψ)~0.5 x 10^6~1.5 x 10^7
N1-Isopropyl-Ψ (iPr1Ψ)~0.2 x 10^6~0.5 x 10^7
N1-(2-Fluoroethyl)-Ψ (FE1Ψ)~0.7 x 10^6~2.2 x 10^7
N1-Methoxymethyl-Ψ (MOM1Ψ)~0.4 x 10^6~1.8 x 10^7

*Data is derived from a study by TriLink BioTechnologies using a 1.9 kb firefly luciferase mRNA.[1]

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol provides a general framework for the synthesis of N1-Et-Ψ-modified mRNA using a commercially available T7 RNA polymerase-based kit.

Materials:

  • Linearized plasmid DNA template (high purity, RNase-free)

  • This compound-5'-Triphosphate (N1-Et-ΨTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit (e.g., silica-based columns or LiCl precipitation)

Procedure:

  • Thaw all components on ice. Keep enzymes on ice at all times.

  • In a nuclease-free tube, assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to the final reaction volume

    • Transcription Buffer (to 1X)

    • ATP, CTP, GTP (to final concentration)

    • N1-Et-ΨTP (to final concentration, completely replacing UTP)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for 15-30 minutes at 37°C.

  • Purify the mRNA using your chosen method according to the manufacturer's instructions.

  • Elute the purified mRNA in nuclease-free water or a suitable storage buffer.

  • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose gel electrophoresis or a microfluidics-based system (e.g., Bioanalyzer).

Protocol 2: Assessment of this compound-Modified mRNA Stability in Cell Culture

This protocol describes a method to determine the half-life of N1-Et-Ψ-modified mRNA in a cell line of interest using a transcription inhibitor.

Materials:

  • Cells of interest cultured in appropriate media

  • Purified N1-Et-Ψ-modified mRNA

  • Transfection reagent for mRNA

  • Actinomycin D (transcription inhibitor)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • RNA extraction kit

  • RT-qPCR reagents

Procedure:

  • Seed cells in a multi-well plate to achieve ~70-80% confluency on the day of transfection.

  • Transfect the cells with the N1-Et-Ψ-modified mRNA using an optimized protocol for your cell line.

  • After 4-6 hours of transfection to allow for initial protein expression, add Actinomycin D to the culture medium at a final concentration that effectively inhibits transcription in your cell type (typically 1-5 µg/mL). This is time point 0.

  • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

  • At each time point, wash the cells with PBS and then lyse them.

  • Extract total RNA from the cell lysates using a suitable RNA extraction kit.

  • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to quantify the amount of the specific N1-Et-Ψ-modified mRNA remaining at each time point. Use primers specific to your transcript. Normalize the data to a stable housekeeping gene.

  • Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to a one-phase decay curve.

Visualizations

experimental_workflow cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_qc Quality Control cluster_application Functional Assays pDNA Plasmid DNA linearize Linearization pDNA->linearize purify_dna Purification linearize->purify_dna ivt_rxn IVT Reaction (N1-Et-ΨTP, ATP, CTP, GTP, T7 Polymerase) purify_dna->ivt_rxn High-quality template dnase_treat DNase I Treatment ivt_rxn->dnase_treat purify_rna mRNA Purification dnase_treat->purify_rna quant Quantification (UV-Vis) purify_rna->quant integrity Integrity Analysis (Gel/Bioanalyzer) purify_rna->integrity transfection Cellular Transfection integrity->transfection High-integrity mRNA stability_assay Stability Assay transfection->stability_assay translation_assay Translation Assay transfection->translation_assay immuno_assay Immunogenicity Assay transfection->immuno_assay

Caption: Experimental workflow for the synthesis and functional testing of this compound-modified mRNA.

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Et-Ψ Modified mRNA cluster_response Cellular Response unmod_mrna Unmodified mRNA tlr TLR7/8 unmod_mrna->tlr Recognition pkr PKR unmod_mrna->pkr Recognition immune_response Innate Immune Activation (IFN Production) tlr->immune_response translation_shutdown Translation Shutdown pkr->translation_shutdown mod_mrna N1-Et-Ψ mRNA tlr_mod TLR7/8 mod_mrna->tlr_mod Evades Recognition pkr_mod PKR mod_mrna->pkr_mod Evades Recognition stable_translation Stable Translation & Protein Production

Caption: Simplified signaling pathway illustrating the effect of this compound modification on innate immune recognition.

References

Technical Support Center: Minimizing dsRNA Byproducts in N1-Ethylpseudouridine IVT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) byproducts during in vitro transcription (IVT) using N1-Ethylpseudouridine.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in mRNA synthesis?

A1: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used for mRNA synthesis. It is considered an impurity that can trigger the innate immune system by activating pattern recognition receptors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[1] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, potentially causing unwanted side effects and reducing the translational efficacy of the therapeutic mRNA.[1][2]

Q2: How does the use of this compound affect dsRNA formation?

A2: While specific data on this compound is limited, studies on the closely related N1-methylpseudouridine (m1Ψ) suggest that modified nucleotides can play a role in reducing dsRNA formation.[1] The incorporation of these modified nucleosides can alter the secondary structure of the mRNA and may influence the behavior of the T7 RNA polymerase, potentially reducing the likelihood of self-complementary strand synthesis and other mechanisms that lead to dsRNA.[3] However, it's important to note that the presence of modified nucleotides can also complicate dsRNA detection by antibody-based methods.

Q3: What are the primary causes of dsRNA formation during IVT?

A3: dsRNA byproducts can arise from several mechanisms during IVT, including:

  • Self-annealing of the primary RNA transcript: The newly synthesized mRNA molecule can fold back on itself to form dsRNA structures, especially in regions with high self-complementarity.

  • RNA-dependent RNA polymerase activity of T7 RNA polymerase: The T7 RNA polymerase can use the newly synthesized RNA as a template to generate a complementary strand, resulting in a dsRNA molecule.

  • Transcription from cryptic promoters: The DNA template may contain sequences that act as weak or unintended promoters, leading to the synthesis of antisense RNA that can anneal to the sense mRNA.

  • Run-off transcription and template switching: Incomplete or aberrant transcription can produce RNA fragments that can prime further synthesis or anneal to other transcripts.[4]

Q4: What are the common methods to detect and quantify dsRNA in an IVT reaction?

A4: Several methods are available for the detection and quantification of dsRNA, with varying levels of sensitivity and complexity:

  • Dot Blot Assay: A common and relatively simple method that uses a dsRNA-specific antibody, such as the J2 monoclonal antibody, to detect the presence of dsRNA in a sample spotted onto a membrane.[5][6][7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method that also utilizes dsRNA-specific antibodies for detection, offering higher throughput and sensitivity compared to dot blots.

  • Gel Electrophoresis: While less sensitive, native or denaturing agarose (B213101) gel electrophoresis can sometimes be used to visualize high levels of dsRNA.

  • Chromatography: Techniques like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can separate dsRNA from single-stranded mRNA.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound IVT related to dsRNA contamination.

Problem Potential Cause Recommended Solution
High levels of dsRNA detected post-IVT Suboptimal IVT reaction conditions.Optimize IVT parameters such as temperature, incubation time, and nucleotide concentrations. Consider a stepwise addition of UTP or its modified analog to maintain low steady-state levels, which has been shown to reduce dsRNA formation.[2][9]
Poor DNA template quality or design.Ensure the DNA template is fully linearized and free of contaminants. Analyze the template sequence for regions of high self-complementarity or cryptic promoter sequences and consider codon optimization to minimize these.
Inefficient capping.Increasing the concentration of the cap analog can sometimes lead to reduced dsRNA formation.[2]
Inconsistent dsRNA levels between batches Variability in IVT reaction setup.Ensure precise and consistent pipetting of all reaction components. Use a master mix for multiple reactions to minimize variability.
Fluctuations in incubation temperature.Use a calibrated and stable incubator or thermocycler for the IVT reaction.
Difficulty in removing dsRNA post-IVT Ineffective purification method.Employ a purification method specifically designed to remove dsRNA, such as cellulose-based purification or IP-RP-HPLC. Standard purification methods like lithium chloride precipitation are often not efficient in removing dsRNA.
High initial dsRNA load.Focus on optimizing the IVT reaction to minimize dsRNA formation in the first place, as this will ease the burden on downstream purification steps.

Quantitative Data Summary

The following tables summarize quantitative data on the reduction of dsRNA under different conditions.

Table 1: Effect of UTP Feed on dsRNA Formation in m1Ψ-modified mRNA

ConditiondsRNA Level (Relative Units)
Standard IVT1.00
IVT with m1ΨTP Feed0.45
IVT with combined GTP and m1ΨTP Feed0.50

Data adapted from a study on N1-methylpseudouridine and may be indicative of trends for this compound.[2][9]

Table 2: Efficiency of Cellulose-Based dsRNA Removal

mRNA TypedsRNA Reduction (%)mRNA Recovery (%)
Unmodified mRNA>90%>65%
m1Ψ-modified mRNA>90%>65%

This method is effective for various mRNA lengths and nucleoside compositions.[10][11]

Experimental Protocols

Protocol 1: Cellulose-Based dsRNA Removal

This protocol describes a method for the selective removal of dsRNA from an IVT reaction mixture using cellulose (B213188) fibers.[10][11][12][13]

Materials:

  • IVT reaction mixture containing mRNA

  • Cellulose fibers (e.g., Sigma-Aldrich, C6288)

  • Microcentrifuge spin columns

  • Chromatography Buffer: 10 mM HEPES (pH 7.2), 0.1 mM EDTA, 125 mM NaCl, 16% (v/v) ethanol

  • Nuclease-free water

Procedure:

  • Prepare Cellulose Slurry:

    • Weigh out the required amount of cellulose fibers.

    • Wash the cellulose by resuspending it in the chromatography buffer at a concentration of 0.2 g/mL.

    • Incubate for 10 minutes with vigorous shaking.

  • Pack Spin Columns:

    • Pipette the cellulose slurry into the microcentrifuge spin columns.

    • Centrifuge to pack the cellulose and discard the flow-through.

    • Wash the packed cellulose with chromatography buffer.

  • Bind dsRNA:

    • Dilute the IVT mRNA sample in the chromatography buffer.

    • Apply the diluted mRNA sample to the prepared cellulose column.

    • Incubate for 30 minutes with gentle agitation to allow the dsRNA to bind to the cellulose.

  • Elute mRNA:

    • Centrifuge the column to collect the flow-through, which contains the purified mRNA.

  • (Optional) Elute dsRNA:

    • To elute the bound dsRNA for analysis, wash the cellulose with nuclease-free water.

Protocol 2: dsRNA Detection by J2 Antibody Dot Blot

This protocol provides a method for the semi-quantitative detection of dsRNA using the J2 monoclonal antibody.[5][6][7][8][14]

Materials:

  • Purified mRNA sample

  • dsRNA standard of known concentration

  • Nylon membrane

  • Phosphate-buffered saline with Tween 20 (PBS-T)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Anti-dsRNA (J2) primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Prepare a dilution series of the dsRNA standard.

    • Dilute the mRNA samples to an appropriate concentration.

  • Membrane Spotting:

    • Carefully spot 1-2 µL of each standard and sample onto the nylon membrane.

    • Allow the spots to air dry completely.

  • Blocking:

    • Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the J2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with PBS-T for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Repeat the washing steps as in step 5.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Image the membrane using a chemiluminescence detection system. The signal intensity of the spots will be proportional to the amount of dsRNA.

Visualizations

IVT_Workflow_and_dsRNA_Formation cluster_0 IVT Reaction cluster_1 dsRNA Formation Pathways DNA_Template Linearized DNA Template IVT In Vitro Transcription DNA_Template->IVT Cryptic_Promoters Cryptic Promoters DNA_Template->Cryptic_Promoters NTPs NTPs (including this compound-TP) NTPs->IVT T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT Self_Annealing Self-Annealing IVT->Self_Annealing RdRP_Activity RNA-dependent RNA Polymerase Activity IVT->RdRP_Activity mRNA_Product mRNA Product (with potential dsRNA contamination) IVT->mRNA_Product Desired ssRNA Product dsRNA_Byproducts dsRNA Byproducts Self_Annealing->dsRNA_Byproducts Intramolecular folding RdRP_Activity->dsRNA_Byproducts Antisense synthesis Cryptic_Promoters->dsRNA_Byproducts Antisense transcripts Purification Purification (e.g., Cellulose) mRNA_Product->Purification Pure_mRNA Pure_mRNA Purification->Pure_mRNA Pure mRNA dsRNA_Waste dsRNA_Waste Purification->dsRNA_Waste dsRNA Waste

Caption: IVT workflow illustrating the formation of dsRNA byproducts and subsequent purification.

dsRNA_Detection_Workflow Start Start: Purified mRNA Sample Spot Spot sample and standards on nylon membrane Start->Spot Block Block membrane with non-fat milk Spot->Block Primary_Ab Incubate with anti-dsRNA (J2) antibody Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Add chemiluminescent substrate and image Wash2->Detect Result Result: Semi-quantitative dsRNA detection Detect->Result

Caption: Workflow for dsRNA detection using a dot blot assay with the J2 antibody.

Signaling_Pathway cluster_receptors Pattern Recognition Receptors dsRNA dsRNA Byproduct TLR3 TLR3 dsRNA->TLR3 RIGI RIG-I dsRNA->RIGI MDA5 MDA5 dsRNA->MDA5 Signaling_Cascade Downstream Signaling Cascade TLR3->Signaling_Cascade RIGI->Signaling_Cascade MDA5->Signaling_Cascade Immune_Response Innate Immune Response (Cytokine & Interferon Production) Signaling_Cascade->Immune_Response Translation_Inhibition Inhibition of mRNA Translation Signaling_Cascade->Translation_Inhibition

Caption: Signaling pathway activated by dsRNA byproducts, leading to an innate immune response.

References

impact of N1-Ethylpseudouridine modification ratio on protein expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N1-Ethylpseudouridine (N1-Et-Ψ) Modified mRNA Experiments. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing protein expression using N1-Et-Ψ modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (N1-Et-Ψ) and why is it used in mRNA synthesis?

This compound (N1-Et-Ψ) is a chemically modified nucleoside, a derivative of pseudouridine (B1679824) (Ψ). It is incorporated into in vitro transcribed (IVT) mRNA in place of uridine (B1682114) (U). This modification is critical for therapeutic mRNA applications for several reasons:

  • Reduced Immunogenicity: Foreign mRNA can trigger an innate immune response by activating pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.[1] This leads to the production of inflammatory cytokines and can shut down protein translation.[2] N1-Et-Ψ, similar to the well-studied N1-methylpseudouridine (m1Ψ), helps the mRNA evade these immune sensors, leading to a dampened immune response.[3][4]

  • Enhanced Stability: Modified nucleosides can make the mRNA molecule more resistant to degradation by cellular ribonucleases (RNases), increasing its half-life within the cell.[5]

  • Increased Protein Expression: By reducing the innate immune response and increasing stability, N1-Et-Ψ modified mRNA can be translated more efficiently and for a longer duration, resulting in significantly higher protein yields compared to unmodified mRNA.[1][2]

Q2: How does the N1-Et-Ψ modification ratio impact protein expression?

The ratio of N1-Et-Ψ to Uridine in the mRNA sequence is a critical parameter that influences translational efficiency, immunogenicity, and mRNA stability. Research on the related m1Ψ modification shows that the relationship is not always linear. While a high modification ratio is effective at reducing immunogenicity, an intermediate or even low modification ratio can sometimes result in higher protein expression, depending on the cell type.[1] This suggests a delicate balance is required; the modification must be sufficient to reduce the immune response without negatively impacting the translational machinery itself.[1]

Q3: What is the optimal N1-Et-Ψ modification ratio for maximizing protein expression?

The optimal ratio is not universal and can be cell-type dependent. Studies on m1Ψ have shown that while 100% modification significantly reduces immune activation, lower percentages (e.g., 5-10%) can sometimes lead to the highest protein expression in certain cell lines like RAW264.7 and A549 cells.[1] For N1-Et-Ψ, empirical testing is recommended. Researchers should perform a dose-response experiment, testing various modification ratios (e.g., 10%, 25%, 50%, 75%, 100%) to determine the optimal level for their specific construct and cellular model.

Q4: How does N1-Et-Ψ compare to other modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)?

N1-alkylated pseudouridines generally offer improved performance over the parent pseudouridine (Ψ).

  • N1-methylpseudouridine (m1Ψ): This is the most extensively studied modification, used in the approved COVID-19 mRNA vaccines.[3][6] It provides a significant increase in protein expression and a reduction in immunogenicity compared to Ψ.[7][8]

  • This compound (N1-Et-Ψ): Studies have shown that N1-Et-Ψ can also lead to high levels of protein expression, comparable to or in some cases potentially higher than m1Ψ, while effectively reducing the innate immune response.[2] The larger ethyl group at the N1 position may influence interactions with the ribosome or immune sensors differently than the methyl group.

Q5: What is the effect of N1-Et-Ψ modification on mRNA stability and immunogenicity?

Incorporating N1-Et-Ψ, much like m1Ψ, is expected to have two primary effects:

  • Decreased Immunogenicity: The modification helps the mRNA mimic naturally occurring modifications in mammalian RNA, thus avoiding recognition by innate immune sensors like TLR3, TLR7, TLR8, and RIG-I.[1] This leads to lower production of type I interferons and inflammatory cytokines.[1]

  • Increased Stability: The modification can confer resistance to degradation by cellular RNases, prolonging the functional half-life of the mRNA, which allows for a longer duration of protein translation.[5]

Troubleshooting Guide

Problem: Low or No Protein Expression

You have transfected your cells with N1-Et-Ψ modified mRNA but observe low or undetectable levels of your target protein.

Possible Cause 1: Suboptimal N1-Et-Ψ Modification Ratio

The ratio of N1-Et-ΨTP to UTP used during the in vitro transcription (IVT) reaction is critical. While high modification levels reduce immunogenicity, they might not be optimal for translation in every cell type.

Solution: Perform a titration experiment to identify the optimal modification ratio for your specific mRNA and cell line. Test a range of ratios from 10% to 100%.

Table 1: Impact of m1Ψ Modification Ratio on Protein Expression and Immunogenicity (Example Data) Note: This data is based on studies with N1-methylpseudouridine (m1Ψ) and serves as a guide for optimizing N1-Et-Ψ, as the principles are similar.[1] Results are cell-type dependent.

Modification Ratio (%)Relative Protein Expression (MFI)Relative RIG-I mRNA LevelCell Viability (%)
0 (Unmodified)1.01.0100
52.50.895
102.80.798
202.20.6100
501.50.4100
751.20.3100
1001.10.2100
Possible Cause 2: Poor Quality of IVT mRNA

The integrity and purity of your transcribed mRNA are paramount for efficient translation. Issues such as incomplete transcripts, residual DNA template, or dsRNA byproducts can inhibit protein expression.[4][9]

Solution: Follow a stringent protocol for IVT and subsequent purification. Ensure complete removal of the DNA template and purify the mRNA to remove dsRNA and unincorporated nucleotides.

IVT_Workflow plasmid Linearized Plasmid DNA ivt In Vitro Transcription (IVT) - T7 RNA Polymerase - NTPs (A, G, C) - UTP + N1-Et-ΨTP plasmid->ivt dnase DNase I Treatment ivt->dnase Remove DNA Template purify mRNA Purification (e.g., LiCl precipitation or column) dnase->purify Isolate mRNA qc Quality Control - Gel Electrophoresis - Spectrophotometry purify->qc Assess Integrity & Purity transfect Transfection into Cells qc->transfect protein Protein Expression & Analysis (e.g., Western Blot, Flow Cytometry) transfect->protein

Caption: Standard experimental workflow for generating and testing N1-Et-Ψ modified mRNA.
Possible Cause 3: Activation of Innate Immune Response

Even with modification, residual impurities like double-stranded RNA (dsRNA), a common byproduct of IVT, can potently activate immune pathways (via TLR3, RIG-I, PKR) and shut down translation.[4]

Solution:

  • Purify mRNA: Use methods like cellulose (B213188) chromatography to effectively remove dsRNA contaminants.[9]

  • Assess Immune Activation: Use qPCR to measure the expression of downstream innate immunity genes (e.g., IFN-β1, RIG-I, IL-6) in your transfected cells. High expression indicates an immune response that could be inhibiting translation.[1]

Immune_Pathway cluster_unmodified Unmodified mRNA cluster_modified N1-Et-Ψ Modified mRNA unmod_mrna Unmodified mRNA (or dsRNA contaminant) tlr TLR3/7/8, RIG-I unmod_mrna->tlr immune_activation Innate Immune Activation (IFN-β, Cytokines) tlr->immune_activation translation_shutdown Translation Shutdown mRNA Degradation immune_activation->translation_shutdown mod_mrna N1-Et-Ψ mRNA evasion Immune Evasion mod_mrna->evasion translation Stable & Sustained Translation evasion->translation protein_exp High Protein Expression translation->protein_exp

Caption: N1-Et-Ψ modification helps mRNA evade innate immune sensors, preventing translation shutdown.
Problem: High Immunogenicity or Cell Toxicity

You observe significant cell death or high levels of inflammatory markers after transfection.

Possible Cause 1: Insufficient Modification or dsRNA Contamination

As mentioned, dsRNA is a potent immune stimulator.[9] Alternatively, the incorporation of N1-Et-Ψ may have been inefficient, leaving too many unmodified uridines.

Solution:

  • Confirm Incorporation: Use techniques like mass spectrometry or nanopore sequencing to quantify the actual incorporation ratio of N1-Et-Ψ in your final mRNA product.[10]

  • Optimize Purification: Implement a robust dsRNA removal step post-IVT.

  • Reduce mRNA Dose: High concentrations of even modified mRNA can sometimes trigger cellular stress. Try reducing the amount of mRNA used for transfection.

Logic_Diagram ratio N1-Et-Ψ Modification Ratio immuno ↓ Immunogenicity ratio->immuno Higher ratio leads to lower immunogenicity stability ↑ mRNA Stability ratio->stability Modification enhances resistance to RNases translation Translation Efficiency ratio->translation Complex effect, can be optimal at intermediate ratios expression Protein Expression immuno->expression Less immune shutdown boosts expression stability->expression Longer half-life boosts expression translation->expression Directly impacts yield

Caption: The relationship between N1-Et-Ψ ratio and its downstream biological effects.

Experimental Protocols

Protocol: In Vitro Transcription of N1-Et-Ψ Modified mRNA

This protocol provides a general framework. Concentrations and incubation times may require optimization.

1. Reagent Preparation:

  • DNA Template: Linearized, purified plasmid DNA containing your gene of interest downstream of a T7 promoter (final concentration ~50-100 ng/µL).

  • NTP Mix: Prepare a stock solution of ATP, CTP, and GTP.

  • UTP/N1-Et-ΨTP Mix: Prepare separate mixes for each desired modification ratio. For example, for a 25% modification ratio, the mix would contain 3 parts UTP to 1 part N1-Et-ΨTP. For 100% modification, use only N1-Et-ΨTP.[11]

  • Buffers & Enzyme: 10X Transcription Buffer, T7 RNA Polymerase, RNase Inhibitor.

2. IVT Reaction Assembly: Assemble the reaction at room temperature to prevent buffer precipitation. A typical 20 µL reaction is as follows:

  • Nuclease-Free Water: to 20 µL

  • 10X Transcription Buffer: 2 µL

  • ATP, CTP, GTP solution (e.g., 100 mM each): 1.5 µL

  • UTP/N1-Et-ΨTP mix (e.g., 100 mM total): 1.5 µL

  • Linearized DNA Template: 1 µg

  • RNase Inhibitor: 20 units

  • T7 RNA Polymerase: 30 units

3. Incubation:

  • Mix gently and incubate at 37°C for 2-4 hours.[12]

4. DNA Template Removal:

  • Add 1 µL of DNase I to the reaction mix.

  • Incubate at 37°C for 15-30 minutes.

5. mRNA Purification:

  • Purify the mRNA using a method suitable for removing unincorporated nucleotides, proteins, and dsRNA. Options include:

    • LiCl Precipitation: Effective for removing proteins and most free nucleotides.

    • Silica Column Purification: Kits are commercially available and provide high-purity mRNA.

    • Cellulose Chromatography: Recommended for efficient removal of dsRNA byproducts.

6. Quality Control:

  • Integrity: Run an aliquot of the purified mRNA on a denaturing agarose (B213101) or polyacrylamide gel to check for a sharp, single band at the expected size.

  • Concentration & Purity: Measure the concentration using a spectrophotometer (e.g., NanoDrop). Check the A260/A280 ratio (should be ~2.0) and A260/A230 ratio (should be >2.0).

7. Storage:

  • Resuspend the purified mRNA in nuclease-free water or a suitable buffer.

  • Store at -80°C in small aliquots to avoid freeze-thaw cycles.

References

Technical Support Center: N1-Substituted Pseudouridine mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-substituted pseudouridine-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: Is N1-substituted pseudouridine (B1679824) mRNA inherently cytotoxic?

A: No. In fact, the primary reason for substituting uridine (B1682114) with N1-methylpseudouridine (m1Ψ), the most common N1-substituted analog, is to reduce cytotoxicity.[1][2][3] Unmodified single-stranded RNA can be recognized by the innate immune system as foreign, leading to inflammatory responses and cell death.[4] The m1Ψ modification helps the mRNA evade detection by key immune sensors such as Toll-like receptors (TLRs), protein kinase R (PKR), and 2'-5'-oligoadenylate synthetase (OAS), thereby reducing the inflammatory cascade and increasing protein translation.[2][5] If you are observing cytotoxicity, it is likely due to other factors in your experimental setup.

Q2: What are the most common causes of cytotoxicity in m1Ψ-mRNA experiments?

A: The most common sources of cytotoxicity are often independent of the m1Ψ modification itself. They include:

  • Double-Stranded RNA (dsRNA) Contamination: dsRNA is a significant byproduct of the in vitro transcription (IVT) process and a potent activator of the innate immune system, leading to inflammation and reduced protein expression.[6][7]

  • Lipid Nanoparticle (LNP) Toxicity: The LNP delivery vehicle used to transfect the mRNA into cells can have its own immunomodulatory effects, activating pathways like the NLRP3 inflammasome and TLRs, which can lead to pro-inflammatory cytokine release and cell death.[8][9]

  • Ribosomal Frameshifting: While m1Ψ reduces innate immune recognition, it has been shown to cause +1 ribosomal frameshifting at certain "slippery sequences" (e.g., UUU codons).[10][11] This produces unintended, off-target proteins that could potentially trigger an immune response.[1][12]

Q3: What is ribosomal frameshifting and how can it be addressed?

A: Ribosomal frameshifting is a process where the ribosome shifts its reading frame on the mRNA, leading to the translation of a different set of codons.[13] The incorporation of m1Ψ can increase the rate of +1 frameshifting, particularly at "slippery sequences".[10][14] This results in the synthesis of off-target proteins alongside the intended protein. While there is no evidence this has caused adverse outcomes in humans, it is a critical parameter to control in therapeutic development.[12] You can mitigate this by:

  • Sequence Optimization: Analyze your mRNA sequence for potential slippery sites.

  • Synonymous Codon Substitution: Replace codons like UUU with synonymous codons (e.g., UUC for Phenylalanine) that are less prone to frameshifting. This has been shown to dramatically reduce the production of frameshifted products without changing the final protein sequence.[11]

Q4: How can I know if my IVT mRNA is contaminated with dsRNA?

A: Several methods can be used to detect and quantify dsRNA impurities. Immunological methods using a dsRNA-specific antibody (like the J2 monoclonal antibody) are common.

  • Dot Blot: A semi-quantitative method for detecting the presence of dsRNA.[15]

  • ELISA: A more quantitative method for measuring dsRNA levels.[6][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly sensitive method that can separate and quantify dsRNA from your main mRNA product.[16]

Troubleshooting Guides

Guide 1: High Cell Death Observed After Transfection

Question: I transfected my cells with an m1Ψ-mRNA LNP formulation and am seeing significant cytotoxicity. What should I investigate?

Answer: High cell death is a common issue that can be traced to several sources. Follow this workflow to diagnose the problem.

Click to see Troubleshooting Workflow Diagram

G start High Cytotoxicity Observed check_controls 1. Review Controls: - Untreated cells - Mock transfection (LNP only) - Positive control (e.g., Staurosporine) start->check_controls lnp_issue Is 'LNP only' control toxic? check_controls->lnp_issue mrna_issue Is toxicity specific to mRNA-LNP treatment? lnp_issue->mrna_issue No lnp_source Potential LNP Toxicity - Titrate LNP concentration - Test different LNP formulation - Assess LNP-induced cytokine release lnp_issue->lnp_source Yes dsrna_source Potential dsRNA Contamination - Quantify dsRNA in mRNA sample - Purify mRNA to remove dsRNA - Re-transfect with purified mRNA mrna_issue->dsrna_source Yes frameshift_source Potential Off-Target Effects (Less likely to cause acute cytotoxicity) - Analyze for unexpected protein products - Re-design mRNA to remove slippery sequences mrna_issue->frameshift_source Consider if other causes are ruled out end_lnp Resolved: Optimize LNP lnp_source->end_lnp end_dsrna Resolved: Purify mRNA dsrna_source->end_dsrna end_frameshift Resolved: Re-design mRNA frameshift_source->end_frameshift

Caption: Workflow for troubleshooting cytotoxicity.

  • Step 1: Check your controls. Did you include an "LNP only" (no mRNA) control? If the "LNP only" control shows high toxicity, the issue lies with your delivery vehicle.[8][17]

  • Step 2: Investigate the LNP. Cationic/ionizable lipids in LNPs can be cytotoxic.[18] Try titrating the LNP concentration to find a less toxic dose. If toxicity persists, consider screening different LNP formulations.

  • Step 3: Test for dsRNA contamination. If the "LNP only" control is healthy but the mRNA-LNP treated cells are dying, dsRNA is a likely culprit.[6] Quantify the dsRNA content of your mRNA preparation. If it is high, purify the mRNA using a method like cellulose-based chromatography and repeat the experiment.[19][20]

  • Step 4: Measure innate immune activation. The cytotoxicity is likely mediated by an innate immune response. Measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in your cell culture supernatant using ELISA. High levels in mRNA-LNP treated cells, but not "LNP only" cells, point towards an RNA contaminant like dsRNA.[21]

Guide 2: Unexpected Protein Products or Immune Response

Question: My Western blot shows bands of unexpected sizes, or I'm detecting an immune response to an off-target peptide. Could this be caused by the m1Ψ modification?

Answer: Yes, this could be a result of +1 ribosomal frameshifting induced by m1Ψ.

  • Step 1: Analyze your mRNA sequence for slippery sites. Look for sequences rich in uridines or adenosines, which are known to be prone to frameshifting.[10][14]

  • Step 2: Detect off-target proteins. Use methods like mass spectrometry to identify the unexpected protein products and confirm if their sequences correspond to a +1 frameshifted translation of your mRNA.[12][22]

  • Step 3: Re-design your mRNA sequence. Use synonymous codons to break up the slippery sequences. For example, changing a UUU codon to UUC can significantly reduce frameshifting while still coding for the same amino acid (Phenylalanine).[11]

  • Step 4: Test the redesigned mRNA. Synthesize the optimized mRNA, transfect it into cells, and confirm the absence of the off-target products via Western blot or mass spectrometry.

Data & Tables

Table 1: Comparison of Immunogenicity for Different Uridine Modifications in mRNA

mRNA ModificationKey Immune Sensor InteractionTypical OutcomeReference
Unmodified (Uridine) High activation of TLR7/8, PKR, OASHigh pro-inflammatory cytokine production, reduced protein translation, potential cytotoxicity.[2]
Pseudouridine (Ψ) Reduced activation of TLRs and PKR compared to Uridine.Lower cytokine production and increased protein translation.[2]
N1-methylpseudouridine (m1Ψ) Minimal activation of TLRs, PKR, and OAS.Significantly reduced immunogenicity and highest protein expression.[5]
N1-substituted Ψ (various) Generally reduced cytotoxicity compared to unmodified mRNA.Variable protein expression, but reduced innate immune shutdown.[2]

Table 2: Potential Sources of Cytotoxicity in mRNA Experiments

Source of ToxicityPrimary MechanismRecommended Diagnostic AssayMitigation Strategy
dsRNA Contaminant Activation of PKR, RIG-I, MDA5 -> Type I IFN response.[4]J2 antibody-based ELISA or Dot Blot; RP-HPLC.[6][16]Cellulose (B213188) chromatography or HPLC purification of IVT mRNA.[19][20]
LNP Formulation Activation of TLRs, NLRP3 inflammasome -> IL-1β release.[8][9]Transfect with "LNP only" control; measure cytokine release (IL-1β, IL-6).[21]Titrate LNP dose; screen alternative LNP formulations.
Ribosomal Frameshifting Production of off-target proteins -> potential neoantigen immune response.[12][23]Mass spectrometry to identify out-of-frame peptides.[22]Synonymous codon substitution to remove "slippery sequences".[11]

Experimental Protocols

Click for Protocol: dsRNA Removal by Cellulose Chromatography

Objective: To remove immunostimulatory dsRNA contaminants from an in vitro transcribed (IVT) mRNA sample. This protocol is adapted from Baiersdörfer et al., Mol. Ther. Nucleic Acids, 2019.[19][20]

Materials:

  • IVT mRNA sample

  • Cellulose powder (e.g., Sigma-Aldrich C6288)

  • 2X Cellulose Binding Buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 2 mM EDTA, 32% Ethanol)

  • Nuclease-free water

  • Microcentrifuge spin columns

Procedure:

  • Prepare Cellulose Resin:

    • Create a 50% (w/v) slurry of cellulose powder in nuclease-free water.

    • Pack a spin column with the desired amount of cellulose resin (e.g., 0.14 g cellulose for ~10 mg of dsRNA binding capacity).

    • Wash the column twice with nuclease-free water by centrifuging at 2,000 x g for 2 minutes.

    • Equilibrate the column by washing twice with 1X Cellulose Binding Buffer (diluted from 2X stock with nuclease-free water).

  • Bind dsRNA:

    • Dilute your IVT mRNA sample with an equal volume of 2X Cellulose Binding Buffer. The final ethanol (B145695) concentration should be 16%.

    • Load the mRNA/buffer mixture onto the equilibrated cellulose column.

    • Incubate at room temperature for 15-20 minutes.

    • Centrifuge the column at 2,000 x g for 5 minutes and collect the flow-through. This fraction contains your purified, single-stranded mRNA.

  • Quantify and Assess Purity:

    • Measure the concentration of the purified mRNA using a NanoDrop or similar instrument. Calculate the recovery rate.

    • Assess the removal of dsRNA by performing a J2 dot blot or ELISA on the pre- and post-purification samples.

Click for Protocol: Basic Cell Viability (MTT) Assay

Objective: To assess cytotoxicity by measuring the metabolic activity of cells after transfection.

Materials:

  • Cells plated in a 96-well plate and treated with mRNA-LNP formulations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with your experimental conditions (e.g., untreated, LNP only, mRNA-LNP) and incubate for the desired time (e.g., 24-48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (for a final volume of 100 µL).

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • After incubation, carefully remove the media.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.

  • Measurement:

    • Read the absorbance of the plate at 570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100.

Visualizations: Pathways and Workflows

G cluster_0 Innate Immune Sensing of RNA unmod_mrna Unmodified mRNA (with dsRNA contaminants) pkr PKR unmod_mrna->pkr Activates oas OAS/RNase L unmod_mrna->oas Activates tlr TLR7/8 unmod_mrna->tlr Activates m1psi_mrna m1Ψ-modified mRNA (dsRNA-free) m1psi_mrna->pkr Evades m1psi_mrna->oas Evades m1psi_mrna->tlr Evades translation High-Fidelity Translation m1psi_mrna->translation inhibition Translational Shutdown & Pro-inflammatory Cytokines pkr->inhibition oas->inhibition tlr->inhibition

Caption: Innate immune pathways and m1Ψ evasion.

References

Technical Support Center: Scaling Up N1-Ethylpseudouridine (N1-EtpU) mRNA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of N1-Ethylpseudouridine (N1-EtpU) modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up N1-EtpU mRNA production?

A1: Scaling up N1-EtpU mRNA production from bench-scale to clinical or commercial manufacturing presents several key challenges. These include maintaining high yields and purity of the final mRNA product, controlling the formation of impurities like double-stranded RNA (dsRNA), ensuring consistent and efficient 5' capping and poly(A) tailing, and implementing robust and scalable purification and quality control methods.[1][2] Additionally, securing a stable supply of high-quality, GMP-grade raw materials, including this compound triphosphate, can be a significant hurdle.

Q2: How does the incorporation of this compound affect the in vitro transcription (IVT) reaction compared to unmodified uridine (B1682114) or N1-methylpseudouridine?

A2: The yield of mRNA can be influenced by the size and electronic properties of the N1-substitution on the pseudouridine (B1679824).[3] While T7 RNA polymerase can incorporate various modified nucleotides, the efficiency may differ. It has been observed that N1-methylpseudouridine (a close analog to N1-EtpU) is incorporated with high fidelity.[4] Optimization of the IVT reaction, including magnesium and nucleotide concentrations, may be necessary to achieve optimal yields with N1-EtpU triphosphate.[5]

Q3: Why is the removal of double-stranded RNA (dsRNA) so critical in mRNA production?

A3: dsRNA is a common byproduct of in vitro transcription and is a potent activator of the innate immune system.[6][7] Cellular sensors such as Protein Kinase R (PKR), RIG-I, and MDA5 recognize dsRNA, leading to the production of type I interferons and pro-inflammatory cytokines.[8][9] This immune response can lead to translational repression of the mRNA therapeutic and cause adverse effects in vivo. Therefore, efficient removal of dsRNA impurities is essential to ensure the safety and efficacy of the final product.[10][11]

Q4: What are the recommended methods for purifying large-scale N1-EtpU mRNA?

A4: For large-scale purification, methods must be scalable and effective at removing process-related impurities. High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a powerful technique for purifying mRNA and effectively removes dsRNA, abortive sequences, and other contaminants.[10][12][13] Size-exclusion chromatography (SEC) can also be employed to separate mRNA based on size.[12] For GMP-level production, scalable chromatography and ultrafiltration/diafiltration methods are typically employed.[1]

Q5: Which quality control assays are essential for releasing a batch of N1-EtpU mRNA?

A5: A comprehensive set of quality control assays is required to ensure the identity, purity, integrity, and potency of the N1-EtpU mRNA. Key assays include:

  • Identity: Sequence verification by RT-PCR or Next-Generation Sequencing (NGS).

  • Purity: Assessment of dsRNA content (e.g., dot blot with a dsRNA-specific antibody), residual DNA template (qPCR), and process-related impurities.[14]

  • Integrity and Size: Capillary Gel Electrophoresis (CGE) to determine the percentage of full-length mRNA.[14]

  • 5' Cap Efficiency: Analysis by LC-MS or enzymatic digestion followed by chromatography to determine the percentage of correctly capped mRNA.[15]

  • Poly(A) Tail Length and Integrity: Assessed by methods such as RT-PCR based assays or chromatography.

  • Potency: Cell-based assays to confirm the expression of the target protein.

  • Safety: Testing for endotoxin (B1171834) and bioburden.

Troubleshooting Guides

In Vitro Transcription (IVT)
Problem Possible Cause(s) Recommended Solution(s)
Low mRNA Yield Impure or incorrect concentration of DNA template.Ensure the DNA template is highly pure and free of contaminants like salts or ethanol. Verify the concentration using a reliable method. Consider additional purification steps for the template DNA.[16]
Suboptimal enzyme concentration or activity.Use fresh, high-quality T7 RNA polymerase and RNase inhibitors. Optimize the concentration of the polymerase for your specific template and scale.
Incorrect nucleotide concentrations (including N1-EtpU-TP).Titrate the concentration of each nucleotide, including N1-EtpU-TP, to find the optimal ratio for your reaction. Ensure the N1-EtpU-TP is of high purity and has not undergone multiple freeze-thaw cycles.
RNase contamination.Maintain a strict RNase-free environment. Use certified RNase-free reagents, consumables, and dedicated equipment. Work quickly and keep reagents on ice.
Incomplete or Truncated Transcripts Premature termination of transcription due to GC-rich template regions.Lower the incubation temperature of the IVT reaction (e.g., from 37°C to 30°C). Consider sequence optimization of the template to reduce stable secondary structures.
Insufficient nucleotide concentration.Ensure that the concentration of all NTPs is sufficient and not limiting the reaction.
Incorrectly linearized DNA template.Verify complete linearization of the plasmid DNA template by agarose (B213101) gel electrophoresis. Use restriction enzymes that generate blunt or 5' overhangs.
High Levels of Double-Stranded RNA (dsRNA) Excessive incubation time.Optimize the IVT reaction time; prolonged incubation can lead to increased dsRNA formation.
Suboptimal magnesium concentration.Titrate the MgCl₂ concentration in the IVT reaction. While essential for polymerase activity, excessive magnesium can promote dsRNA synthesis.
Template-dependent self-priming or polymerase read-through.Consider sequence modifications in the template to minimize self-complementarity. Ensure proper linearization to prevent polymerase read-through.
mRNA Purification
Problem Possible Cause(s) Recommended Solution(s)
Residual dsRNA after Purification Inefficient removal by the chosen purification method.For HPLC-based methods, optimize the gradient and mobile phase composition to improve the resolution between ssRNA and dsRNA.[10] Consider using a purification resin with high affinity for dsRNA.
Co-elution of dsRNA with the mRNA of interest.Adjust the salt concentration or pH of the buffers to enhance the separation of dsRNA from the target mRNA.
Low Recovery of mRNA mRNA precipitation during purification.Ensure that the buffer conditions (e.g., salt concentration, organic solvent percentage) are optimized to maintain mRNA solubility.
Non-specific binding to chromatography columns or membranes.Pre-treat the chromatography media or membranes with a blocking agent or use materials with low nucleic acid binding properties. Optimize the elution buffer to ensure complete recovery of the mRNA.
mRNA degradation during purification.Maintain an RNase-free environment throughout the purification process. Work at low temperatures where possible to minimize enzymatic degradation.[17]
Presence of Abortive Transcripts or Small RNA Fragments Incomplete removal of small RNA species.For HPLC, adjust the gradient to better separate the full-length mRNA from smaller fragments.[12] For size-based separation methods, ensure the pore size of the chromatography media or membrane is appropriate for retaining the full-length product while allowing smaller impurities to pass through.
Quality Control
Problem Possible Cause(s) Recommended Solution(s)
Low Capping Efficiency Inefficient co-transcriptional capping.Optimize the ratio of cap analog to GTP in the IVT reaction. Use of advanced cap analogs like CleanCap® can improve efficiency.[]
Incomplete enzymatic capping post-transcription.Ensure the capping enzymes are active and used at the optimal concentration. Optimize reaction conditions such as temperature and incubation time.[19][20]
Inaccurate measurement method.Use a validated and sensitive method for quantifying capping efficiency, such as LC-MS.
Heterogeneous or Short Poly(A) Tail Inefficient enzymatic polyadenylation.Optimize the concentration of poly(A) polymerase and ATP. Ensure the reaction buffer and incubation conditions are optimal for the enzyme.
Degradation of the poly(A) tail during processing.Minimize exposure to RNases and harsh chemical conditions during purification and handling.
Poor mRNA Integrity (Fragmented mRNA) RNase contamination during IVT, purification, or storage.Strictly adhere to RNase-free techniques throughout the entire workflow.[17]
Physical shearing during processing.Avoid vigorous vortexing or multiple freeze-thaw cycles. Use wide-bore pipette tips for handling concentrated mRNA solutions.
Instability of the mRNA construct.Optimize the 5' and 3' untranslated regions (UTRs) of the mRNA to enhance stability.

Experimental Protocols

Detailed Protocol for In Vitro Transcription of N1-EtpU mRNA (1 mL Scale)

This protocol is a starting point and may require optimization for different mRNA constructs and scales.

1. Reagent Preparation:

  • 10x Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 20 mM Spermidine, 100 mM DTT. Prepare fresh and keep on ice.

  • NTP Mix (100 mM total): 25 mM each of ATP, CTP, GTP, and this compound-TP. Store in small aliquots at -80°C.

  • Linearized DNA Template: Resuspend high-purity, linearized plasmid DNA in RNase-free water to a final concentration of 1 mg/mL.

  • Enzymes: T7 RNA Polymerase, RNase Inhibitor, Pyrophosphatase. Store at -20°C in a non-frost-free freezer.

2. IVT Reaction Assembly:

  • In a sterile, RNase-free microcentrifuge tube on ice, assemble the following components in order:

    Component Volume Final Concentration
    RNase-free Water Up to 1 mL -
    10x Transcription Buffer 100 µL 1x
    Linearized DNA Template (1 mg/mL) 50 µL 50 µg/mL
    100 mM NTP Mix 100 µL 10 mM each NTP
    RNase Inhibitor (40 U/µL) 20 µL 800 U/mL
    Pyrophosphatase (100 U/mL) 10 µL 1 U/mL

    | T7 RNA Polymerase (50 U/µL) | 20 µL | 1000 U/mL |

  • Mix gently by pipetting up and down. Avoid vortexing.

  • Incubate at 37°C for 2-4 hours.

3. DNase Treatment:

  • Add 5 µL of RNase-free DNase I (1 U/µL) to the reaction mixture.

  • Incubate at 37°C for 15-30 minutes.

4. mRNA Purification:

  • Proceed immediately to purification using a scalable method such as HPLC or tangential flow filtration.

General Protocol for HPLC Purification of mRNA

This is a general guideline for IP-RP-HPLC. Specific parameters will need to be optimized.

1. Equipment and Reagents:

  • HPLC system with a UV detector.

  • Reverse-phase column suitable for large nucleic acids.

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

  • Buffer B: 0.1 M TEAA, 25% Acetonitrile.

2. Purification Procedure:

  • Equilibrate the column with a starting percentage of Buffer B (e.g., 35-40%).

  • Load the crude mRNA sample onto the column.

  • Elute the mRNA using a linear gradient of Buffer B (e.g., 40% to 65% over 30 minutes).[10]

  • Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA. dsRNA, if present, typically elutes after the main peak.

  • Collect fractions corresponding to the main peak.

  • Desalt the purified mRNA and exchange into the desired formulation buffer using ultrafiltration/diafiltration.

Visualizations

Innate Immune Signaling Pathways Activated by dsRNA

dsRNA_Signaling cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm TLR3 TLR3 TRIF TRIF TLR3->TRIF dsRNA dsRNA byproduct dsRNA->TLR3 RIGI RIG-I dsRNA->RIGI MDA5 MDA5 dsRNA->MDA5 PKR PKR dsRNA->PKR MAVS MAVS RIGI->MAVS MDA5->MAVS eIF2a eIF2α PKR->eIF2a TBK1 TBK1/IKKε MAVS->TBK1 TRIF->TBK1 NFkB NF-κB TRIF->NFkB IRF37 IRF3/7 TBK1->IRF37 Interferon Type I Interferons (IFN-α/β) IRF37->Interferon Cytokines Pro-inflammatory Cytokines NFkB->Cytokines TranslationRepression Translation Repression eIF2a->TranslationRepression

Caption: dsRNA recognition pathways leading to immune activation.

General Workflow for N1-EtpU mRNA Production

mRNA_Production_Workflow Plasmid Plasmid DNA Template Linearization Linearization Plasmid->Linearization IVT In Vitro Transcription (with N1-EtpU-TP) Linearization->IVT Purification Purification (e.g., HPLC) IVT->Purification QC Quality Control Purification->QC FinalProduct Final N1-EtpU mRNA Product QC->FinalProduct

Caption: Scalable N1-EtpU mRNA production and purification workflow.

References

Technical Support Center: Sequence Optimization for mRNA Containing N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine (e¹Ψ) modified messenger RNA (mRNA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the nuances of designing and optimizing e¹Ψ-mRNA for your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and application of this compound-containing mRNA.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of mRNA after in vitro transcription (IVT) The size and electronic properties of the N1-ethyl group on pseudouridine (B1679824) can affect the efficiency of T7 RNA polymerase.[1]- Optimize IVT reaction conditions: Increase the concentration of this compound-5'-Triphosphate (e¹ΨTP). - Uridine-depleted templates: Design your DNA template to have a lower uridine (B1682114) content by using synonymous codons. This has been shown to improve the incorporation efficiency of N1-substituted pseudouridine derivatives.[1] - Enzyme concentration: Increase the concentration of T7 RNA polymerase.
Reduced protein expression compared to N1-Methylpseudouridine (m¹Ψ)-mRNA Studies have shown that while N1-methylation of pseudouridine enhances translation, N1-ethylation can hinder it.[2] This may be due to differences in how the ribosome interacts with the modified nucleoside.- Codon optimization: While the modification itself may reduce translational efficiency, optimizing the codon sequence of your coding region for the target expression system can help to partially rescue protein expression.[2] - UTR optimization: Flank your coding sequence with 5' and 3' untranslated regions (UTRs) known to enhance translation initiation and mRNA stability. - Consider alternative modifications: If high levels of protein expression are the primary goal, N1-Methylpseudouridine may be a more suitable modification.[3][4]
Unexpected immunogenicity or cell toxicity While N1-substituted pseudouridines generally reduce the innate immune response compared to unmodified mRNA, suboptimal purification can leave behind double-stranded RNA (dsRNA) byproducts from the IVT reaction, which are potent immune stimulators.[5][6]- HPLC purification: Implement a robust purification method, such as high-performance liquid chromatography (HPLC), to effectively remove dsRNA and other impurities. - Assess cell toxicity: Perform a cell viability assay (e.g., MTT assay) to compare the toxicity of your e¹Ψ-mRNA to unmodified and other modified mRNA constructs. N1-substituted Ψ-mRNAs have been shown to decrease cell toxicity compared to wild-type mRNA.[1]
Variability in experimental results Inconsistent quality and purity of the e¹Ψ-mRNA.- Quality control: After synthesis and purification, verify the integrity and purity of your mRNA using methods like gel electrophoresis and spectrophotometry. - Consistent storage: Aliquot your purified mRNA and store it at -80°C to avoid repeated freeze-thaw cycles that can degrade the RNA.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is it used in mRNA synthesis?

This compound (e¹Ψ) is a chemically modified nucleoside, an analog of uridine, that can be incorporated into mRNA during in vitro transcription.[7] Like other modifications such as Pseudouridine (Ψ) and N1-Methylpseudouridine (m¹Ψ), it is used to reduce the innate immunogenicity of the mRNA molecule, which can lead to increased stability and protein expression in vivo.[1][3]

Q2: How does this compound compare to N1-Methylpseudouridine?

While both are N1-substituted pseudouridine derivatives, they can have different impacts on mRNA function. N1-Methylpseudouridine has been extensively shown to significantly enhance protein expression.[8][9] In contrast, some studies indicate that this compound may hinder translation.[2] However, mRNAs containing various N1-substituted pseudouridines, including N1-ethyl-Ψ, have demonstrated reduced cell toxicity compared to unmodified mRNA.[1]

Technical Questions

Q3: Can I completely replace UTP with e¹ΨTP in my in vitro transcription reaction?

Yes, for full substitution, this compound-5'-Triphosphate (e¹ΨTP) can completely replace Uridine-5'-Triphosphate (UTP) in the IVT reaction.[1] However, the efficiency of incorporation by the RNA polymerase may be sequence-dependent.[10]

Q4: What sequence elements should I consider for optimizing my e¹Ψ-mRNA?

To maximize the performance of your this compound-modified mRNA, consider the following sequence optimizations:

  • 5' Cap: A Cap1 structure is crucial for efficient translation initiation and evasion of innate immune recognition.[1]

  • 5' and 3' Untranslated Regions (UTRs): The inclusion of optimized UTRs can significantly enhance mRNA stability and translational efficiency.

  • Coding Sequence (CDS): Codon optimization of the CDS for the target organism can improve translation elongation rates and protein yield.[2]

  • Poly(A) Tail: A sufficiently long poly(A) tail is important for mRNA stability and translation.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol provides a general framework for the synthesis of e¹Ψ-mRNA.

  • Template Preparation: Generate a linear DNA template containing a T7 promoter, the desired 5' UTR, the codon-optimized coding sequence, the 3' UTR, and a poly(T) stretch for the poly(A) tail.

  • IVT Reaction Setup:

    • Assemble the reaction at room temperature in the following order: nuclease-free water, transcription buffer, NTPs (ATP, GTP, CTP, and e¹ΨTP), DNA template, and T7 RNA polymerase.

    • For a typical reaction, use a final concentration of each NTP. Ensure e¹ΨTP completely replaces UTP.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the mRNA using a suitable method, such as LiCl precipitation or a silica-column-based kit. For therapeutic applications, HPLC purification is recommended to remove dsRNA byproducts.

  • Quality Control: Assess the mRNA concentration, integrity, and purity via UV-Vis spectrophotometry and agarose (B213101) gel electrophoresis.

Protocol 2: Assessment of Protein Expression from e¹Ψ-mRNA in Cell Culture

This protocol describes a method to evaluate the translational efficiency of your modified mRNA.

  • Cell Culture: Plate cells (e.g., HEK293T or HeLa) in a multi-well plate and grow to 70-80% confluency.

  • Transfection: Transfect the cells with your e¹Ψ-mRNA using a suitable lipid-based transfection reagent. Include controls such as unmodified mRNA and m¹Ψ-mRNA encoding the same reporter protein (e.g., luciferase or GFP).

  • Incubation: Incubate the transfected cells for a desired time course (e.g., 6, 12, 24, 48 hours).

  • Lysis and Assay:

    • For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

    • For GFP reporter: Analyze GFP expression by flow cytometry or fluorescence microscopy.

  • Data Analysis: Normalize the reporter signal to the amount of transfected mRNA and compare the expression levels between the different mRNA modifications.

Visualizations

experimental_workflow cluster_synthesis mRNA Synthesis & Purification cluster_functional_assays Functional Assays cluster_analysis Data Analysis template DNA Template (Codon Optimized, UTRs) ivt In Vitro Transcription (with e¹ΨTP) template->ivt purification HPLC Purification ivt->purification qc Quality Control (Gel, Spectrophotometry) purification->qc transfection Cell Transfection qc->transfection protein_exp Protein Expression (Luciferase/GFP Assay) transfection->protein_exp immuno_assay Immunogenicity Assay (Cytokine Measurement) transfection->immuno_assay stability_assay mRNA Stability Assay transfection->stability_assay analysis Compare e¹Ψ-mRNA to Controls (Unmodified, m¹Ψ-mRNA) protein_exp->analysis immuno_assay->analysis stability_assay->analysis innate_immune_sensing cluster_cell Cellular Compartments cluster_endosome Endosome cluster_cytoplasm Cytoplasm tlr78 TLR7/8 myd88 MyD88 tlr78->myd88 rigi RIG-I mavs MAVS rigi->mavs pkr PKR eif2a eIF2α pkr->eif2a phosphorylates irfs IRFs myd88->irfs nfkb NF-κB myd88->nfkb mavs->irfs mavs->nfkb type1_ifn Type I Interferons irfs->type1_ifn inflam_cytokines Inflammatory Cytokines nfkb->inflam_cytokines translation_inhibition Translation Inhibition eif2a->translation_inhibition unmodified_mrna Unmodified ssRNA / dsRNA byproduct unmodified_mrna->tlr78 sensed unmodified_mrna->rigi sensed unmodified_mrna->pkr sensed e1psi_mrna e¹Ψ-mRNA e1psi_mrna->tlr78 reduced sensing e1psi_mrna->rigi reduced sensing e1psi_mrna->pkr reduced sensing

References

Validation & Comparative

N1-Ethylpseudouridine vs. Pseudouridine in mRNA Translation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of mRNA therapeutics, the choice of modified nucleotides is a critical determinant of a vaccine or therapy's success. Among the various modifications, pseudouridine (B1679824) (Ψ) has been a foundational component, known for its ability to enhance mRNA translation and reduce immunogenicity. More recent developments have introduced novel derivatives, such as N1-ethylpseudouridine (N1-Et-Ψ), prompting a need for a detailed comparison to guide researchers and drug developers. This guide provides an objective analysis of N1-Et-Ψ versus Ψ, supported by experimental data, to inform the selection of the optimal nucleotide for specific mRNA applications.

Performance Comparison: Translation Efficiency and Immunogenicity

The primary advantages of incorporating modified nucleotides into synthetic mRNA are to increase the efficiency of protein translation and to dampen the innate immune response that can lead to mRNA degradation and adverse effects.

Translation Efficiency

The substitution of uridine (B1682114) with pseudouridine has been shown to enhance protein expression from mRNA. Further modifications to the pseudouridine base, such as the addition of a methyl group to the N1 position (N1-methylpseudouridine, m1Ψ), have demonstrated even greater increases in translation.[1][2] Studies on other N1-substituted pseudouridine derivatives, including this compound, suggest a similar trend of improved translational output.

Initial findings from in vitro studies indicate that mRNA containing N1-substituted pseudouridine derivatives, including N1-ethyl-Ψ, can exhibit higher reporter gene expression compared to mRNA with unsubstituted pseudouridine.[3] One study that prepared seven different N1-substituted Ψ derivatives, including N1-ethyl-Ψ (Et1Ψ), found that four of these showed higher luciferase activity in the THP-1 monocyte cell line than mRNA containing pseudouridine alone.[3] This suggests that the ethyl group at the N1 position may contribute to enhanced translation, potentially by influencing ribosome binding or translocation.

Table 1: Relative Translation Efficiency of Modified mRNA

ModificationReporter GeneCell LineRelative Luciferase Activity (vs. Pseudouridine)Reference
This compound (N1-Et-Ψ) Firefly LuciferaseTHP-1> 1.0[3]
Pseudouridine (Ψ) Firefly LuciferaseTHP-11.0 (Baseline)[3]

Note: The exact quantitative superiority of N1-Et-Ψ over Ψ from publicly available data is still emerging. The table reflects the qualitative finding of higher activity.

Immunogenicity

A key challenge in mRNA therapeutics is mitigating the innate immune response triggered by foreign single-stranded RNA. This response is primarily mediated by Toll-like receptors (TLRs) such as TLR7 and TLR8.[4] The incorporation of pseudouridine is known to reduce the recognition of mRNA by these receptors, thereby lowering the production of pro-inflammatory cytokines like TNF-α and IFN-β.[4][5]

N1-alkylation of pseudouridine, as seen with N1-methylpseudouridine, has been shown to further decrease this immune recognition.[1] It is hypothesized that the addition of an ethyl group in N1-Et-Ψ would similarly, if not more effectively, shield the mRNA from immune surveillance. Studies on various N1-substituted pseudouridines have shown that these modifications can lead to decreased cell toxicity compared to unmodified and pseudouridine-modified mRNA, suggesting a reduction in the innate immune response.[3]

Table 2: Immunogenic Profile of Modified mRNA

ModificationCell LineCytokine MeasuredRelative Cytokine Level (vs. Pseudouridine)Reference
This compound (N1-Et-Ψ) THP-1(Not specified)Likely < 1.0[3]
Pseudouridine (Ψ) THP-1(Not specified)1.0 (Baseline)[3]

Note: Direct quantitative comparison of cytokine induction between N1-Et-Ψ and Ψ is an area of ongoing research. The table is based on the general trend of reduced immunogenicity observed with N1-substituted pseudouridines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Pseudouridine.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating either this compound or Pseudouridine.

  • Template Preparation: A linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest (e.g., Firefly Luciferase) and a poly(A) tail is prepared.

  • Transcription Reaction Setup: The following components are combined in a sterile, RNase-free microcentrifuge tube at room temperature:

    • Nuclease-free water

    • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

    • 100 mM ATP

    • 100 mM GTP

    • 100 mM CTP

    • 100 mM UTP (for unmodified control) or 100 mM Pseudouridine-5'-Triphosphate or 100 mM this compound-5'-Triphosphate

    • Linearized DNA template (0.5-1.0 µg)

    • RNase Inhibitor (e.g., 40 U/µL)

    • T7 RNA Polymerase (e.g., 50 U/µL)

  • Incubation: The reaction mixture is incubated at 37°C for 2-4 hours.

  • DNase Treatment: To remove the DNA template, DNase I is added to the reaction mixture and incubated at 37°C for 15-30 minutes.

  • mRNA Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Capping and Tailing (if not encoded in the template): A 5' cap structure (e.g., Cap 1) is added using capping enzymes, and a poly(A) tail is added using poly(A) polymerase.

  • Quality Control: The integrity and concentration of the purified mRNA are assessed by gel electrophoresis and spectrophotometry.

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the protein expression from the in vitro transcribed mRNA.[6][7]

  • Cell Culture: Human cell lines, such as the THP-1 monocytic cell line, are cultured in appropriate media and conditions to reach optimal confluency for transfection.

  • mRNA Transfection:

    • The purified, modified mRNA (e.g., encoding Firefly Luciferase) is complexed with a transfection reagent (e.g., a lipid-based transfection reagent) according to the manufacturer's instructions.

    • The mRNA-transfection reagent complexes are added to the cultured cells.

  • Incubation: The transfected cells are incubated for a specified period (e.g., 24 hours) to allow for mRNA translation and protein expression.

  • Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • The cell lysate is transferred to a luminometer plate.

    • A luciferase assay reagent containing the substrate (e.g., D-luciferin) is added to each well.

    • The luminescence, which is proportional to the amount of active luciferase enzyme, is immediately measured using a luminometer.

  • Data Analysis: The relative light units (RLUs) are normalized to a control (e.g., total protein concentration) to determine the relative translation efficiency of the different modified mRNAs.

Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay for Immunogenicity

This protocol assesses the immunogenic potential of the modified mRNA by measuring cytokine production from human immune cells.[8][9]

  • PBMC Isolation: PBMCs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).

  • mRNA Transfection: The modified mRNAs are complexed with a suitable transfection reagent and added to the PBMC cultures. An unmodified mRNA and a mock transfection (transfection reagent only) serve as controls.

  • Incubation: The cultures are incubated for a period of time (e.g., 24 hours) to allow for an immune response.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IFN-β, IL-6) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

  • Data Analysis: The cytokine levels induced by the modified mRNAs are compared to those induced by the unmodified mRNA and the mock control to determine the relative immunogenicity.

Signaling Pathways and Experimental Workflows

The innate immune response to in vitro transcribed mRNA is a critical consideration in therapeutic applications. The following diagrams illustrate the key signaling pathway involved and a typical experimental workflow for evaluating modified mRNA.

TLR_Signaling cluster_endosome Endosome TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 ssRNA ssRNA (unmodified) ssRNA->TLR7_8 Binds modRNA Ψ or N1-Et-Ψ modified mRNA modRNA->TLR7_8 Reduced binding IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-β, IL-6) NFkB->Cytokines Induces IRF7->Cytokines Induces Translation_inhibition Translation Inhibition Cytokines->Translation_inhibition

TLR7/8 signaling in response to modified mRNA.

Experimental_Workflow cluster_assays Performance Assays start Start ivt In Vitro Transcription (with U, Ψ, or N1-Et-Ψ) start->ivt purification mRNA Purification & Quality Control ivt->purification transfection Transfection into Target Cells purification->transfection luciferase_assay Luciferase Assay (Translation Efficiency) transfection->luciferase_assay cytokine_assay Cytokine Assay (Immunogenicity) transfection->cytokine_assay analysis Data Analysis & Comparison luciferase_assay->analysis cytokine_assay->analysis end End analysis->end

Workflow for comparing modified mRNA performance.

References

The Critical Choice in mRNA Vaccine Design: A Comparative Analysis of N1-Ethylpseudouridine and N1-Methylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

The advent of messenger RNA (mRNA) vaccines has revolutionized the landscape of infectious disease prevention, with the COVID-19 pandemic serving as a powerful testament to their potential. A key innovation underpinning the success of these vaccines is the strategic modification of mRNA nucleosides to enhance their stability and translational efficacy while mitigating innate immune responses. Among the most pivotal of these modifications is the substitution of uridine (B1682114) with pseudouridine (B1679824) analogs. This guide provides a detailed comparison of two such analogs, N1-ethylpseudouridine (e1Ψ) and the more extensively utilized N1-methylpseudouridine (m1Ψ), to inform researchers, scientists, and drug development professionals in the selection of optimal components for next-generation mRNA therapeutics.

The replacement of uridine with modified nucleosides like m1Ψ has been a critical factor in the high efficacy of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1] These modifications are crucial for evading the body's innate immune system, which would otherwise recognize the synthetic mRNA as foreign and mount an inflammatory response that could hinder vaccine effectiveness.[2][3] Furthermore, these modifications have been shown to significantly boost the translation of the mRNA into the desired antigenic protein.[4][5]

While N1-methylpseudouridine has become the gold standard in approved mRNA vaccines, ongoing research continues to explore other modifications like this compound to further refine the safety and potency of this therapeutic platform. This comparison will delve into the available experimental data to objectively assess the performance of e1Ψ relative to m1Ψ in key areas of vaccine efficacy.

Comparative Analysis of Performance Metrics

The efficacy of a modified nucleoside in an mRNA vaccine is determined by its impact on several key parameters: protein expression, immunogenicity, and translational fidelity. The following tables summarize the quantitative data from various studies comparing N1-methylpseudouridine to pseudouridine (Ψ) and unmodified uridine. Data for this compound is less prevalent in the current literature, reflecting the widespread adoption of m1Ψ.

Nucleoside ModificationFold Increase in Protein Expression (Reporter Gene)Cell Type / ModelCitation
m1Ψ vs. Ψ ~13-foldMice[5]
m1Ψ/m5C vs. Ψ/m5C ~44-foldCell Lines[5]
m1Ψ vs. Unmodified >10-foldCell Culture[6]

Table 1: Impact of Nucleoside Modification on Protein Expression. This table illustrates the significant enhancement in protein production achieved by substituting uridine with N1-methylpseudouridine (m1Ψ) compared to both pseudouridine (Ψ) and unmodified mRNA. The combination with 5-methylcytidine (B43896) (m5C) further amplifies this effect.

Nucleoside ModificationKey Cytokine/Immune MarkerObservationCell Type / ModelCitation
m1Ψ vs. Unmodified IL-6, TNF-α, CXCL10Suppressed expressionPrimary Human Fibroblast-like Synoviocytes[7]
m1Ψ vs. Unmodified RIG-I, IL-6, IFN-β1Reduced expressionA549 cells[8]
m1Ψ vs. Unmodified Interferon ResponseNo significant responseMice[9]
m1Ψ vs. Unmodified TLR3 ActivationEvades activationIn vitro[5]

Table 2: Attenuation of Innate Immune Response. This table highlights the reduced immunogenicity of m1Ψ-modified mRNA compared to its unmodified counterpart. The suppression of key inflammatory cytokines and evasion of immune sensors like TLR3 are critical for ensuring the stability and translational availability of the vaccine mRNA.

Nucleoside ModificationEffect on Translational FidelityExperimental SystemCitation
m1Ψ Does not significantly alter decoding accuracyReconstituted in vitro translation system[6][10]
m1Ψ No detectable increase in miscoded proteinsHEK 293 cells[6]
m1Ψ May cause +1 ribosomal frameshiftingIn vitro and in vivo (mice and humans)[11]

Table 3: Translational Fidelity of Modified mRNA. The fidelity of protein synthesis is a critical safety consideration. While most studies indicate that m1Ψ does not compromise translational accuracy, some evidence suggests it may induce ribosomal frameshifting, a phenomenon that warrants further investigation.

Experimental Methodologies

The data presented above are derived from a range of experimental protocols designed to assess the performance of modified mRNA. Below are detailed descriptions of the key methodologies employed in these studies.

In Vitro Transcription of Modified mRNA

The synthesis of mRNA containing modified nucleosides is typically achieved through in vitro transcription.

  • Template: A linearized plasmid DNA template encoding the gene of interest (e.g., a reporter gene like EGFP or a viral antigen like the SARS-CoV-2 spike protein) downstream of a T7 RNA polymerase promoter is used.[2]

  • Reaction Mix: The reaction mixture contains the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs): ATP, GTP, CTP, and either UTP (for unmodified mRNA) or a complete substitution with a modified UTP analog like N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).[4][7]

  • Capping: To ensure efficient translation in eukaryotic cells, a 5' cap structure is added co-transcriptionally using a cap analog or enzymatically post-transcription.[6]

  • Purification: The resulting mRNA is purified to remove unincorporated NTPs, enzymes, and the DNA template, often using methods like lithium chloride precipitation or chromatography.

In Vitro and In Vivo Protein Expression Analysis

To quantify the amount of protein produced from the modified mRNA, the following methods are commonly used:

  • Cell Culture Transfection: The purified mRNA is delivered into cultured mammalian cells (e.g., HEK293T, A549, or primary cells) using lipid nanoparticle (LNP) formulations or electroporation.[6][7][8]

  • Protein Quantification: At various time points post-transfection, cell lysates are prepared, and the expression of the reporter or antigenic protein is measured using techniques such as:

    • Western Blotting: To visualize the protein and confirm its size.[7]

    • Flow Cytometry: For quantitative analysis of fluorescent reporter proteins like EGFP.[8]

    • ELISA: To quantify secreted proteins or antigens.

  • In Vivo Studies: In animal models, such as mice, the mRNA-LNP formulation is injected (e.g., intramuscularly), and protein expression can be monitored in tissues or serum over time.[5]

Assessment of Immunogenicity

The innate immune response triggered by the synthetic mRNA is a critical parameter.

  • Cytokine Profiling: The levels of various pro-inflammatory cytokines and interferons (e.g., TNF-α, IL-6, IFN-β) are measured in the supernatant of transfected cells or in the serum of treated animals using multiplex assays (e.g., Luminex) or ELISA.[7]

  • Gene Expression Analysis: The upregulation of genes involved in the innate immune response (e.g., RIG-I, TLR3) is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[7][8]

Visualizing the Impact of mRNA Modification

The following diagrams illustrate the key concepts discussed in this guide.

mRNA_Modification_Pathway cluster_synthesis mRNA Synthesis & Modification cluster_delivery Cellular Delivery & Translation DNA_Template DNA Template (e.g., Spike Protein Gene) IVT In Vitro Transcription (T7 RNA Polymerase) DNA_Template->IVT Modified_mRNA m1Ψ-Modified mRNA IVT->Modified_mRNA NTPs NTPs (ATP, GTP, CTP, m1Ψ-TP) NTPs->IVT LNP Lipid Nanoparticle (LNP) Formulation Modified_mRNA->LNP Cell Host Cell LNP->Cell Transfection Ribosome Ribosome Cell->Ribosome Antigen Antigen Protein (e.g., Spike Protein) Ribosome->Antigen Translation

Figure 1. Workflow for the production and delivery of m1Ψ-modified mRNA for vaccine applications.

Immune_Evasion_Pathway cluster_immune_response Innate Immune Recognition cluster_translation Protein Synthesis Unmodified_mRNA Unmodified mRNA TLR3 Toll-like Receptor 3 (TLR3) & other PRRs Unmodified_mRNA->TLR3 Recognized as Foreign Modified_mRNA m1Ψ-Modified mRNA Modified_mRNA->TLR3 Evades Recognition High_Translation High Protein Expression Modified_mRNA->High_Translation Immune_Activation Innate Immune Activation TLR3->Immune_Activation Cytokines Pro-inflammatory Cytokines (e.g., IFN-β, TNF-α) Immune_Activation->Cytokines Translation_Shutdown Translation Shutdown mRNA Degradation Immune_Activation->Translation_Shutdown Low_Translation Low Protein Expression Translation_Shutdown->Low_Translation

Figure 2. Mechanism of immune evasion by m1Ψ-modified mRNA leading to enhanced protein expression.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA has been a transformative step in the development of highly effective vaccines. The experimental evidence overwhelmingly demonstrates that m1Ψ modification significantly enhances protein expression while concurrently reducing the innate immunogenicity of the mRNA molecule.[4][5][7] This dual benefit is central to the success of the current generation of mRNA vaccines. While the vast majority of research has focused on m1Ψ, the principles of nucleoside modification open the door for further innovation with compounds like this compound. Future research should aim for direct, head-to-head comparisons of these and other novel analogs to continue optimizing the safety and efficacy of mRNA therapeutics. The potential for side effects such as ribosomal frameshifting, although seemingly minor, also underscores the need for continued vigilance and detailed characterization of any new modification introduced into this powerful therapeutic platform.[11]

References

N1-Ethylpseudouridine Modified mRNA: A Comparative Guide to Reduced Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of mRNA therapeutics has highlighted the critical need for modifications that enhance protein expression while minimizing the innate immune response. This guide provides a comparative analysis of N1-Ethylpseudouridine (N1-Et-Ψ) modified mRNA, focusing on its potential to reduce immunogenicity compared to standard uridine (B1682114) (U) and other modified nucleosides like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ).

Executive Summary

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a key strategy to evade the host's innate immune system. This compound (N1-Et-Ψ) has emerged as a promising modification. While specific quantitative data on the cytokine profile of N1-Et-Ψ modified mRNA is not extensively published, initial studies indicate that it, along with other N1-substituted pseudouridine analogs, leads to decreased cell toxicity, a strong indicator of a dampened immune response. This guide will present available data, detail relevant experimental protocols, and illustrate the key signaling pathways involved in the innate immune recognition of mRNA.

Data Presentation: Comparison of Modified mRNA

The following tables summarize the known effects of different uridine modifications on key aspects of mRNA performance. It is important to note that direct quantitative comparisons of cytokine induction by N1-Et-Ψ are limited in publicly available literature. The data presented for N1-Et-Ψ is based on initial findings of reduced cytotoxicity.

Table 1: Comparison of Protein Expression and Cell Viability with Modified mRNA

mRNA ModificationRelative Protein ExpressionCell Viability/ToxicityKey Findings
Uridine (U) BaselineHigh ToxicityElicits a strong innate immune response, leading to translational inhibition and cell death.
Pseudouridine (Ψ) IncreasedReduced ToxicityDampens the immune response compared to Uridine, leading to improved translation and cell viability.
N1-methylpseudouridine (m1Ψ) Significantly IncreasedSignificantly Reduced ToxicityConsidered the gold standard for reducing immunogenicity and enhancing protein expression in mRNA vaccines.[1]
This compound (N1-Et-Ψ) Data not availableDecreased ToxicityN1-substituted pseudouridines, including N1-Et-Ψ, have been shown to decrease cell toxicity in sensitive immune cell lines like THP-1, suggesting a reduced immune response.

Table 2: Comparative Cytokine Induction Profile of Modified mRNA (Illustrative)

mRNA ModificationTNF-α InductionIFN-β InductionIL-6 Induction
Uridine (U) HighHighHigh
Pseudouridine (Ψ) ReducedReducedReduced
N1-methylpseudouridine (m1Ψ) Significantly ReducedSignificantly ReducedSignificantly Reduced
This compound (N1-Et-Ψ) Expected to be ReducedExpected to be ReducedExpected to be Reduced

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of modified mRNA immunogenicity.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating modified nucleosides.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution (ATP, CTP, GTP)

  • Modified UTP (e.g., this compound-5'-Triphosphate)

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup: In an RNase-free tube, combine the transcription buffer, ribonucleotide solution (with the modified UTP replacing standard UTP), RNase inhibitor, and the linearized DNA template.

  • Enzyme Addition: Add T7 RNA Polymerase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to remove the DNA template.

  • Purification: Purify the transcribed mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

Cellular Immune Response Assay in THP-1 Cells

This protocol describes how to assess the immunogenicity of modified mRNA using the human monocytic cell line THP-1, which is a reliable model for innate immune activation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Transfection reagent for mRNA

  • Modified mRNA (e.g., N1-Et-Ψ mRNA) and control mRNAs (U, Ψ, m1Ψ)

  • LPS (positive control)

  • Cell lysis buffer

  • ELISA kits for TNF-α, IFN-β, and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium until they reach the desired density.

  • Transfection: Seed the THP-1 cells in 24-well plates. Prepare transfection complexes by mixing the mRNA with a suitable transfection reagent in serum-free medium. Add the complexes to the cells.

  • Incubation: Incubate the transfected cells for 6-24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA): Use ELISA kits to measure the concentration of TNF-α, IFN-β, and IL-6 in the collected supernatants according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): To the remaining cells in the wells, add MTT reagent and incubate. After the incubation period, add solubilization solution and measure the absorbance to determine cell viability.

Mandatory Visualization

Innate Immune Signaling Pathways for mRNA Recognition

The following diagram illustrates the primary signaling pathways involved in the recognition of in vitro transcribed mRNA by the innate immune system. Modifications like this compound are designed to dampen the activation of these pathways.

InnateImmuneSignaling cluster_extracellular Endosome cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling cluster_response Immune Response TLR3 TLR3 TRIF TRIF TLR3->TRIF TLR78 TLR7/8 MyD88 MyD88 TLR78->MyD88 dsRNA dsRNA dsRNA->TLR3 ssRNA ssRNA ssRNA->TLR78 RIGI RIG-I MAVS MAVS RIGI->MAVS PKR PKR eIF2a eIF2α Phosphorylation PKR->eIF2a IVT_mRNA IVT mRNA (U, Ψ, m1Ψ, N1-Et-Ψ) IVT_mRNA->RIGI senses 5'-triphosphate IVT_mRNA->PKR senses dsRNA contaminants IRF37 IRF3/7 TRIF->IRF37 MyD88->IRF37 NFkB NF-κB MyD88->NFkB MAVS->IRF37 MAVS->NFkB IFN Type I Interferons (IFN-β) IRF37->IFN Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition

Caption: Innate immune recognition of synthetic mRNA.

Experimental Workflow for Evaluating mRNA Immunogenicity

This diagram outlines the typical experimental workflow for comparing the immune response to different mRNA modifications.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_cell_culture Cell-based Assay cluster_analysis Data Analysis Template Linearized DNA Template IVT In Vitro Transcription (with U, Ψ, m1Ψ, or N1-Et-Ψ) Template->IVT Purification mRNA Purification IVT->Purification Transfection Transfect Cells with mRNA Purification->Transfection THP1_Culture Culture THP-1 Cells THP1_Culture->Transfection Supernatant Collect Supernatant Transfection->Supernatant Cell_Viability Assess Cell Viability (MTT) Transfection->Cell_Viability ELISA Cytokine Quantification (ELISA) (TNF-α, IFN-β, IL-6) Supernatant->ELISA Comparison Compare Immune Response ELISA->Comparison Cell_Viability->Comparison

Caption: Workflow for modified mRNA immunogenicity testing.

References

Assessing In Vivo Protein Expression from N1-Ethylpseudouridine Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has spurred extensive research into novel nucleoside modifications to enhance protein expression and reduce immunogenicity. While N1-methylpseudouridine (m1Ψ) has become the gold standard, emerging derivatives like N1-Ethylpseudouridine (N1-Et-Ψ) are being explored for their potential advantages. This guide provides a comparative assessment of N1-Et-Ψ modified mRNA, drawing upon available in vitro data and placing it in the context of the well-established in vivo performance of other critical modifications.

Executive Summary

The modification of mRNA with this compound (N1-Et-Ψ) has shown promise in preliminary in vitro studies, exhibiting protein expression levels comparable to the widely used N1-methylpseudouridine (m1Ψ) and superior to pseudouridine (B1679824) (Ψ) and unmodified mRNA. While comprehensive in vivo data for N1-Et-Ψ is not yet publicly available, existing research on related N1-substituted pseudouridine derivatives suggests a potential for high translational capacity and reduced immunogenicity. This guide summarizes the current understanding, presents available comparative data, and outlines the experimental protocols necessary for in vivo assessment.

Comparison of Modified mRNA Performance

The following table summarizes the performance of various mRNA modifications based on available data. It is important to note that the data for N1-Et-Ψ is derived from in vitro studies, and its in vivo performance is yet to be fully elucidated.

ModificationIn Vitro Protein Expression (Relative to Unmodified)In Vivo Protein Expression (Relative to Unmodified)Immunogenicity
Unmodified BaselineBaselineHigh
Pseudouridine (Ψ) IncreasedIncreasedReduced
N1-methylpseudouridine (m1Ψ) Significantly Increased[1][2]Significantly Increased[1][2]Significantly Reduced[1][2]
This compound (N1-Et-Ψ) Significantly Increased (in vitro)[1]Data Not AvailableReduced (in vitro)[1]

Data for N1-Et-Ψ is based on in vitro luciferase expression in THP-1 cells, where it performed similarly to m1Ψ.

In Vitro Performance of N1-Substituted Pseudouridine Derivatives

A study by TriLink BioTechnologies provides the most direct comparison of N1-Et-Ψ with other modifications. The in vitro expression of luciferase from mRNA modified with various N1-substituted pseudouridines was assessed in the THP-1 human monocytic cell line, which is sensitive to innate immune activation.

N1-Substituted PseudouridineRelative Luciferase Expression (in THP-1 cells)
Pseudouridine (Ψ)~2.5 x 107 RLU
N1-methyl-Ψ (m1Ψ) ~5.0 x 107 RLU
N1-ethyl-Ψ (Et1Ψ) ~4.8 x 107 RLU
N1-(2-fluoroethyl)-Ψ (FE1Ψ)~4.5 x 107 RLU
N1-propyl-Ψ (Pr1Ψ)~4.2 x 107 RLU
N1-isopropyl-Ψ (iPr1Ψ)~1.0 x 107 RLU
N1-methoxymethyl-Ψ (MOM1Ψ)~0.5 x 107 RLU

Data extracted from a poster by TriLink BioTechnologies.[1] The results indicate that N1-Et-Ψ facilitates protein expression at levels comparable to m1Ψ in this in vitro system.

Experimental Protocols

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA incorporating N1-Et-Ψ or other modified nucleosides.

Methodology:

  • Template Preparation: A linearized DNA template encoding the protein of interest (e.g., Firefly Luciferase) under the control of a T7 promoter is prepared.

  • In Vitro Transcription Reaction: The reaction is set up using a commercially available kit (e.g., HiScribe™ T7 ARCA mRNA Kit, NEB).

    • The standard UTP is completely replaced with this compound-5'-Triphosphate (or other modified NTPs like m1Ψ-TP).

    • A cap analog (e.g., Anti-Reverse Cap Analog, ARCA) is included to ensure proper 5' capping.

  • DNase Treatment: The reaction mixture is treated with DNase I to remove the DNA template.

  • Purification: The synthesized mRNA is purified using lithium chloride precipitation or silica-based columns to remove unincorporated nucleotides and enzymes.

  • Quality Control: The integrity and concentration of the mRNA are assessed using gel electrophoresis and spectrophotometry.

In Vivo Delivery of Modified mRNA using Lipid Nanoparticles (LNPs)

Objective: To deliver the modified mRNA to target tissues in a mouse model and assess protein expression.

Methodology:

  • LNP Formulation: The purified mRNA is encapsulated in lipid nanoparticles. A common method involves microfluidic mixing of an ethanol (B145695) phase containing a lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, and PEG-lipid) with an aqueous phase containing the mRNA in a low pH buffer.

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Administration: The mRNA-LNP formulation is administered via a relevant route, such as intramuscular (i.m.) or intravenous (i.v.) injection.

  • Bioluminescence Imaging (for luciferase reporter):

    • At specified time points post-injection (e.g., 6, 24, 48, 72 hours), mice are anesthetized.

    • A luciferin (B1168401) substrate is administered via intraperitoneal (i.p.) injection.

    • Bioluminescence is measured using an in vivo imaging system (IVIS). The signal intensity correlates with the level of luciferase expression.

  • ELISA (for secreted proteins):

    • Blood samples are collected at various time points.

    • Serum is isolated, and the concentration of the secreted protein is quantified using a specific ELISA kit.

Assessment of Immunogenicity

Objective: To evaluate the innate immune response triggered by the modified mRNA.

Methodology:

  • Cytokine Analysis:

    • Blood is collected from mice at early time points (e.g., 2, 6, 12 hours) after mRNA-LNP administration.

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α) are measured using a multiplex cytokine assay (e.g., Luminex) or ELISA.[3]

  • Gene Expression Analysis in Tissues:

    • Tissues at the injection site (e.g., muscle) or target organs (e.g., spleen, liver) are harvested.

    • Total RNA is extracted, and the expression levels of immune-related genes (e.g., interferons, chemokines) are quantified by RT-qPCR.

Visualizing the Workflow and Rationale

Experimental Workflow for Assessing Modified mRNA

experimental_workflow cluster_synthesis mRNA Synthesis & Formulation cluster_invivo In Vivo Assessment template DNA Template ivt In Vitro Transcription (with N1-Et-Ψ-TP) template->ivt purification mRNA Purification ivt->purification lnp LNP Formulation purification->lnp injection Animal Injection (i.m. or i.v.) lnp->injection protein_exp Protein Expression (Bioluminescence/ELISA) injection->protein_exp immuno Immunogenicity (Cytokine Analysis) injection->immuno

Caption: Workflow for in vivo assessment of N1-Et-Ψ modified mRNA.

Rationale for Reduced Immunogenicity of Modified mRNA

immunogenicity_pathway unmodified_mrna Unmodified mRNA tlr Toll-like Receptors (TLR3, TLR7, TLR8) unmodified_mrna->tlr Strong Recognition rigi RIG-I-like Receptors unmodified_mrna->rigi Strong Recognition modified_mrna N1-Et-Ψ / m1Ψ mRNA modified_mrna->tlr Reduced Recognition modified_mrna->rigi Reduced Recognition immune_activation Innate Immune Activation tlr->immune_activation rigi->immune_activation cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) immune_activation->cytokines translation_shutdown Translational Shutdown immune_activation->translation_shutdown

References

A Head-to-Head Comparison of Modified Uridines in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the strategic incorporation of modified nucleosides, particularly uridine (B1682114) analogs. These modifications are critical for enhancing mRNA stability, increasing protein translation, and reducing the innate immunogenicity that can hamper therapeutic efficacy. This guide provides an objective, data-driven comparison of key modified uridines used in mRNA therapeutics, focusing on pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (B57755) (5moU).

Performance Comparison of Modified Uridines

The choice of uridine modification can profoundly impact the performance of an mRNA therapeutic. The following tables summarize quantitative data from head-to-head comparisons of unmodified uridine (U), pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (5moU) in terms of protein expression, immunogenicity, and in vitro transcription yield.

Protein Expression

The translation efficiency of mRNA is a critical determinant of its therapeutic potency. The data below, derived from luciferase reporter assays, illustrates the relative protein expression levels achieved with different uridine modifications.

ModificationCell TypeFold Change in Protein Expression (relative to Unmodified mRNA)Fold Change in Protein Expression (relative to Pseudouridine)Citation
Pseudouridine (Ψ) HEK293T~31[1]
N1-methylpseudouridine (m1Ψ) HEK293T~7.4~2.5[1]
5-methoxyuridine (5moU) Primary Human MacrophagesUp to 4-fold increase-[2]
N1-methylpseudouridine (m1Ψ) A549, BJ, C2C12, HeLa, Keratinocytes~4-13 fold higher than Ψ~4-13[3]
Immunogenicity

A key challenge in mRNA therapeutics is mitigating the innate immune response triggered by foreign RNA. The following table presents data on the induction of key pro-inflammatory cytokines by mRNAs containing different uridine modifications, as measured by ELISA.

| Modification | Cell Type | TNF-α Secretion (relative to Unmodified) | IFN-β Secretion (relative to Unmodified) | IL-6 Secretion (relative to Unmodified) | Citation | | :--- | :--- | :--- | :--- | :--- | | Unmodified (U) | Primary Human Macrophages | High | High | High |[2] | | Pseudouridine (Ψ) | Primary Human Macrophages | Significantly High | High | Significantly High |[2] | | N1-methylpseudouridine (m1Ψ) | Primary Human Macrophages | Negligible | Non-detectable | Negligible |[2] | | 5-methoxyuridine (5moU) | Primary Human Macrophages | Minimal | Non-detectable | Minimal |[2] |

In Vitro Transcription Yield and mRNA Integrity

The efficiency of in vitro transcription (IVT) and the integrity of the resulting mRNA are crucial for manufacturing.

ModificationIVT Yield (relative to Unmodified)dsRNA By-productsmRNA IntegrityCitation
Unmodified (U) -High-[2]
Pseudouridine (Ψ) Typically lower (around 50% of unmodified)High-[4]
N1-methylpseudouridine (m1Ψ) Can be lowerLowestCan be lower (around 83% full-length)[2][5]
5-methoxyuridine (5moU) -Lowest-[2]

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine with a modified analog.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Reaction Buffer (10x)

  • ATP, GTP, CTP solutions (100 mM)

  • Modified UTP solution (e.g., Pseudo-UTP, N1-Methylpseudo-UTP, 5-Methoxy-UTP) (100 mM)

  • DNase I

  • RNA purification kit

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:

    • Nuclease-free water to 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP, GTP, CTP (100 mM each): 2 µL of each

    • Modified UTP (100 mM): 2 µL

    • Linearized DNA template (1 µg/µL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

  • Verify the integrity of the transcribed mRNA by running a sample on a denaturing agarose (B213101) gel.

mRNA Transfection into Mammalian Cells

This protocol describes the delivery of in vitro transcribed mRNA into cultured mammalian cells using a lipid-based transfection reagent.

Materials:

  • Mammalian cells (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • In vitro transcribed mRNA

  • Lipid-based mRNA transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Multi-well cell culture plates

Procedure:

  • One day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the mRNA-lipid complexes. For one well of a 24-well plate:

    • In a sterile tube, dilute 500 ng of mRNA in 50 µL of serum-free medium.

    • In a separate sterile tube, dilute 1.5 µL of the transfection reagent in 50 µL of serum-free medium.

    • Combine the diluted mRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-15 minutes.

  • Aspirate the cell culture medium from the wells and add 400 µL of fresh, pre-warmed complete medium.

  • Add the 100 µL of mRNA-lipid complex dropwise to the cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 24, 48 hours) before analysis.

Luciferase Assay for Translation Efficiency

This protocol details the quantification of protein expression from a luciferase reporter mRNA.

Materials:

  • Transfected cells expressing luciferase

  • Phosphate-buffered saline (PBS)

  • Luciferase assay lysis buffer

  • Luciferase assay substrate

  • Luminometer

  • Opaque-walled 96-well plates

Procedure:

  • After the desired incubation time post-transfection, aspirate the culture medium and wash the cells once with PBS.

  • Add an appropriate volume of lysis buffer to each well (e.g., 100 µL for a 24-well plate).

  • Incubate at room temperature for 15 minutes with gentle rocking to ensure complete cell lysis.

  • Transfer 20 µL of the cell lysate to an opaque-walled 96-well plate.

  • Prepare the luciferase assay substrate according to the manufacturer's instructions.

  • Add 100 µL of the substrate to each well containing the cell lysate.

  • Immediately measure the luminescence using a luminometer. The signal is typically integrated over a period of 1-10 seconds.

  • Normalize the luciferase activity to the total protein concentration of the lysate to account for differences in cell number.

ELISA for Cytokine Measurement

This protocol describes the quantification of secreted cytokines in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture supernatant from transfected cells

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer

  • Assay diluent

  • Recombinant cytokine standard

  • Microplate reader

Procedure:

  • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in the assay diluent.

  • Add 100 µL of the standards, controls, and cell culture supernatants to the wells of the pre-coated ELISA plate.

  • Incubate for 2 hours at room temperature.

  • Aspirate the liquid from each well and wash the plate four times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate as described in step 4.

  • Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate as described in step 4.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate important workflows and signaling pathways.

Experimental_Workflow cluster_prep mRNA Preparation cluster_exp Cell-based Experiments cluster_analysis Data Analysis DNA Linearized DNA Template IVT In Vitro Transcription (with modified UTPs) DNA->IVT Purification mRNA Purification & QC IVT->Purification Transfection mRNA Transfection into Mammalian Cells Purification->Transfection Incubation Incubation (e.g., 24h) Transfection->Incubation Luciferase Luciferase Assay (Protein Expression) Incubation->Luciferase ELISA ELISA (Cytokine Secretion) Incubation->ELISA

Caption: Experimental workflow for comparing modified uridines.

Innate_Immune_Signaling cluster_unmodified Unmodified mRNA cluster_modified Modified mRNA (m1Ψ, 5moU) mRNA_U Unmodified mRNA (U) TLR78 TLR7/8 mRNA_U->TLR78 RIGI RIG-I mRNA_U->RIGI PKR PKR mRNA_U->PKR MyD88 MyD88 TLR78->MyD88 IRF7 IRF7 RIGI->IRF7 Translation_Inhibition Translation Inhibition PKR->Translation_Inhibition MyD88->IRF7 NFkB NF-κB MyD88->NFkB Type1_IFN Type I Interferon Production IRF7->Type1_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines mRNA_mod Modified mRNA (m1Ψ, 5moU) TLR78_mod TLR7/8 mRNA_mod->TLR78_mod RIGI_mod RIG-I mRNA_mod->RIGI_mod PKR_mod PKR mRNA_mod->PKR_mod Reduced_Activation Reduced/No Activation TLR78_mod->Reduced_Activation RIGI_mod->Reduced_Activation PKR_mod->Reduced_Activation Normal_Translation Normal Translation & Low Immune Response Reduced_Activation->Normal_Translation

Caption: Innate immune recognition of unmodified vs. modified mRNA.

References

Decoding with Precision: A Comparative Guide to the Translational Fidelity of N1-Ethylpseudouridine-Containing Codons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of mRNA therapeutics, ensuring the precise translation of synthetic mRNA is paramount. The choice of modified nucleosides is a critical determinant of not only the immunogenicity and stability of an mRNA molecule but also the fidelity of its translation into a functional protein. This guide provides an objective comparison of the translational fidelity of N1-Ethylpseudouridine (e1Ψ) with its widely used counterparts—unmodified uridine (B1682114) (U), pseudouridine (B1679824) (Ψ), and N1-methylpseudouridine (m1Ψ)—supported by available experimental data.

The advent of mRNA-based vaccines and therapeutics has underscored the importance of nucleoside modifications in optimizing protein expression and mitigating innate immune responses. While m1Ψ has become a cornerstone of this technology, the exploration of other modifications like e1Ψ is crucial for expanding the therapeutic toolbox. This guide synthesizes current knowledge on the translational accuracy of these key uridine analogs.

Comparative Analysis of Translational Fidelity

The translational fidelity of an mRNA molecule is its ability to be read by the ribosome without errors, such as the misincorporation of amino acids or premature termination. The following tables summarize the key findings on the translational fidelity of unmodified uridine and its common modifications.

Table 1: Overview of Translational Fidelity for Uridine and its Analogs

NucleosideRelative Translational EfficiencyImpact on Fidelity (Miscoding)Key Findings
Unmodified Uridine (U) BaselineBaselineServes as the natural reference for translational fidelity.
Pseudouridine (Ψ) Generally increasedCan subtly increase miscoding in a context-dependent manner.[1][2]The additional hydrogen bond donor at the N1 position can lead to wobble pairing.
N1-Methylpseudouridine (m1Ψ) Significantly increasedGenerally high fidelity, comparable to unmodified uridine.[1][2] Subtle context-dependent effects observed.[1][2]The N1-methylation prevents the wobble pairing seen with Ψ.[1][2]
This compound (e1Ψ) Potentially slightly decreased in vitro, but may be offset in cells.[3]Data on miscoding is currently limited.The bulkier ethyl group may present a greater steric hindrance to the ribosome compared to a methyl group.[3]

Table 2: Quantitative Data on In Vitro Translation and Expression

mRNA ModificationIn Vitro Translation (Wheat Germ Extract - Relative Luciferase Units)[3]Cellular Expression (THP-1 Cells - Relative Luciferase Units)[3]
Unmodified Uridine (WT)~1.0~1.0
Pseudouridine (Ψ)~1.5~10
N1-Methylpseudouridine (m1Ψ)~1.2~25
This compound (e1Ψ) ~0.8 ~20
N1-Propylpseudouridine (Pr1Ψ)~0.5~15
N1-Isopropylpseudouridine (iPr1Ψ)~0.2~5

Note: The data presented for N1-substituted pseudouridines are based on a single study and should be interpreted as preliminary. The relative values are estimated from the provided graphical data in the source.[3]

The available data suggests that while the ethyl group in e1Ψ might slightly impede the translational machinery in a cell-free system, its performance in a cellular context is comparable to the highly efficient m1Ψ.[3] This is likely due to the reduced activation of innate immune pathways that would otherwise lead to a shutdown of protein synthesis.[3] However, a comprehensive analysis of misincorporation events for e1Ψ at the codon level is not yet publicly available.

Experimental Protocols

A thorough assessment of translational fidelity relies on a combination of in vitro and cellular assays, followed by sensitive analytical techniques like mass spectrometry.

In Vitro Transcription of Modified mRNA

Objective: To synthesize mRNA molecules with complete substitution of uridine with the desired analog (U, Ψ, m1Ψ, or e1Ψ).

Methodology:

  • A linearized DNA template encoding a reporter protein (e.g., Firefly Luciferase) under the control of a T7 promoter is used.[3]

  • In vitro transcription is performed using T7 RNA polymerase.[3]

  • The nucleotide triphosphate (NTP) mix contains ATP, CTP, GTP, and the desired UTP analog (UTP, ΨTP, m1ΨTP, or e1ΨTP).[3]

  • A cap analog (e.g., CleanCap™) is included for co-transcriptional capping to produce a Cap1 structure.[3]

  • The resulting mRNA is purified, and its integrity is verified.

In Vitro Translation Assays

Objective: To assess the efficiency of protein synthesis from the modified mRNA in a controlled, cell-free environment.

Methodology:

  • A wheat germ extract or rabbit reticulocyte lysate-based in vitro translation system is utilized.

  • The purified, modified mRNA is added to the translation mix, which contains ribosomes, tRNAs, amino acids, and energy sources.

  • The reaction is incubated at an optimal temperature (e.g., 30°C).

  • The quantity of the synthesized reporter protein (e.g., Luciferase) is measured over time using a luminometer.

Cellular Transfection and Protein Expression Analysis

Objective: To evaluate the overall protein expression from modified mRNA in a relevant cellular context, which accounts for both translation efficiency and innate immune responses.

Methodology:

  • Human cell lines, such as the monocytic THP-1 cells, are cultured.[3]

  • The modified mRNA is transfected into the cells using a suitable delivery vehicle (e.g., lipid nanoparticles).

  • After a defined incubation period (e.g., 24 hours), the cells are lysed.

  • The expression level of the reporter protein is quantified. For luciferase, this is done via a luminescence assay.[3]

  • Cell viability can be assessed using an MTT assay to determine any cytotoxic effects of the modified mRNA.[3]

Mass Spectrometry-Based Analysis of Translational Fidelity

Objective: To identify and quantify amino acid misincorporation events during the translation of modified mRNA.

Methodology:

  • A reporter protein is expressed from the modified mRNA either in vitro or in cells.

  • The expressed protein is isolated and purified.

  • The protein is digested into smaller peptides using a protease like trypsin.

  • The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired mass spectra are searched against a protein database that includes potential amino acid substitutions at positions encoded by codons containing the modified uridine.

  • The frequency of misincorporated peptides is quantified relative to the correctly translated peptides.

Visualizing the Workflow

experimental_workflow cluster_synthesis mRNA Synthesis cluster_translation Translation & Expression cluster_analysis Analysis dna Linearized DNA Template ivt In Vitro Transcription (T7 RNA Polymerase, NTPs with U-analog) dna->ivt mrna Purified Modified mRNA (U, Ψ, m1Ψ, or e1Ψ) ivt->mrna ivt_trans In Vitro Translation (Wheat Germ Extract) mrna->ivt_trans cell_trans Cellular Transfection (e.g., THP-1 cells) mrna->cell_trans luci_assay Luciferase Assay (Translation Efficiency) ivt_trans->luci_assay cell_trans->luci_assay ms_analysis Mass Spectrometry (Translational Fidelity) cell_trans->ms_analysis

Caption: Experimental workflow for assessing translational efficiency and fidelity.

Conclusion

The selection of a modified nucleoside for therapeutic mRNA applications requires a careful balance between enhancing protein expression, minimizing immunogenicity, and maintaining high translational fidelity. While N1-methylpseudouridine has demonstrated a favorable profile in these aspects, preliminary data on this compound suggests it is a promising alternative that warrants further investigation.[3] The slightly bulkier ethyl group at the N1 position does not appear to significantly compromise overall protein expression in a cellular context, likely due to a beneficial reduction in innate immune stimulation.[3]

However, a critical gap in our understanding of e1Ψ remains: its impact on codon-specific translational accuracy. Rigorous, quantitative analysis using mass spectrometry is essential to determine if the ethyl modification influences the rate of amino acid misincorporation. Such studies will be instrumental in validating the translational fidelity of e1Ψ-containing codons and establishing its potential as a safe and effective component of next-generation mRNA therapeutics. Researchers are encouraged to employ the detailed experimental protocols outlined in this guide to contribute to a more complete understanding of this and other novel mRNA modifications.

References

N1-Ethylpseudouridine vs. m1Ψ: A Comparative Analysis of their Effects on mRNA Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, optimizing mRNA stability is a critical factor in the design of effective nucleic acid therapeutics. The incorporation of modified nucleosides is a key strategy to enhance mRNA half-life, thereby increasing protein expression and therapeutic efficacy. This guide provides a comparative overview of two such modifications: N1-Ethylpseudouridine (N1-Et-Ψ) and the widely used N1-methylpseudouridine (m1Ψ), with a focus on their impact on mRNA half-life.

While m1Ψ has been extensively studied and is a component of approved mRNA vaccines, data on N1-Et-Ψ is less comprehensive. This guide synthesizes the available information to facilitate an objective comparison and provides detailed experimental protocols for researchers seeking to evaluate these modifications.

Comparative Analysis of this compound and m1Ψ on mRNA Half-Life

A study by TriLink BioTechnologies synthesized and tested several N1-substituted pseudouridine (B1679824) derivatives, including N1-Et-Ψ. Their findings, presented in a conference abstract, indicated that mRNA containing some of these N1-substituted pseudouridines, including N1-Et-Ψ, exhibited translational activities in THP-1 monocytic cells that were "close to the activity of N1-Me Ψ-mRNA". While this suggests comparable protein expression, it is not a direct measure of mRNA half-life. Increased protein expression can be a result of enhanced translational efficiency, increased mRNA stability, or a combination of both.

In contrast, the impact of m1Ψ on mRNA half-life is well-documented. The inclusion of m1Ψ in mRNA transcripts has been shown to significantly increase their stability.[1][2] This stabilizing effect is attributed to several factors, including the modification's ability to reduce the innate immune response to foreign RNA. By evading recognition by pattern recognition receptors such as Toll-like receptors (TLRs), m1Ψ-modified mRNA is less likely to trigger cellular defense mechanisms that would otherwise lead to its degradation.[2][3] Furthermore, pseudouridine and its derivatives can enhance the thermodynamic stability of the mRNA molecule by promoting a more rigid structure, which may also contribute to a longer half-life.[1][3][4]

ModificationEffect on mRNA Half-Life (Quantitative Data)Supporting Evidence
This compound (N1-Et-Ψ) Not available in peer-reviewed literature.Qualitative data suggests translational activity is "close to" that of m1Ψ-mRNA, implying a potential for enhanced stability.
N1-methylpseudouridine (m1Ψ) Significantly increases mRNA half-life.Multiple studies demonstrate enhanced stability and protein expression. The stabilizing effect is linked to reduced immunogenicity and potentially altered mRNA secondary structure[1][2].

Experimental Protocols for Determining mRNA Half-Life

Accurate measurement of mRNA half-life is essential for evaluating the impact of nucleoside modifications. Two common methods are transcriptional inhibition and metabolic labeling.

Transcriptional Inhibition using Actinomycin D

This method involves halting transcription and then measuring the decay of the target mRNA over time.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow. Treat the cells with a transcription inhibitor, such as Actinomycin D (typically 5-10 µg/mL).

  • Time-Course Collection: Harvest cells at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • RNA Isolation: Extract total RNA from the collected cell pellets using a standard method (e.g., TRIzol reagent or a column-based kit).

  • Quantification of mRNA:

    • Perform reverse transcription of the isolated RNA to synthesize cDNA.

    • Use quantitative real-time PCR (RT-qPCR) with gene-specific primers to measure the amount of the target mRNA at each time point.

  • Data Analysis: Normalize the mRNA levels at each time point to the level at time 0. The half-life (t½) is calculated by fitting the data to a one-phase exponential decay curve.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & RNA Isolation cluster_2 Quantification & Analysis a Plate Cells b Add Actinomycin D a->b c Harvest Cells at Time Points b->c d Extract Total RNA c->d e Reverse Transcription (cDNA synthesis) d->e f RT-qPCR e->f g Calculate Half-Life f->g

Actinomycin D Chase Assay Workflow
Metabolic Labeling using 4-thiouridine (B1664626) (4sU)

This method involves labeling newly transcribed RNA with a modified nucleoside, which can then be isolated and quantified.

Protocol:

  • Cell Labeling: Add 4-thiouridine (4sU) to the cell culture medium and incubate for a defined period to label newly synthesized RNA.

  • RNA Isolation: Extract total RNA from the cells.

  • Biotinylation: Chemically attach a biotin (B1667282) molecule to the thiol group of the incorporated 4sU.

  • Affinity Purification: Use streptavidin-coated magnetic beads to specifically capture the biotinylated, newly transcribed RNA.

  • Elution and Quantification: Elute the captured RNA from the beads and quantify the amount of the target transcript using RT-qPCR. By performing a pulse-chase experiment (a short pulse of 4sU followed by a chase with uridine), the decay of the labeled mRNA can be monitored over time.

  • Data Analysis: Similar to the transcriptional inhibition method, calculate the half-life by fitting the decay of the labeled mRNA to an exponential decay curve.

G cluster_0 Labeling & Isolation cluster_1 Purification of Labeled RNA cluster_2 Quantification & Analysis a Incubate cells with 4sU b Extract Total RNA a->b c Biotinylate 4sU-RNA b->c d Affinity Purification with Streptavidin Beads c->d e Elute Labeled RNA d->e f RT-qPCR e->f g Calculate Half-Life f->g

Metabolic Labeling Workflow for mRNA Half-Life

Signaling Pathways Influencing mRNA Stability

The stability of mRNA is not solely dependent on its sequence and modifications but is also actively regulated by intracellular signaling pathways. These pathways can be triggered by various stimuli and often converge on RNA-binding proteins (RBPs) that directly interact with mRNA molecules to either promote their degradation or protect them.

An important aspect of mRNA stability, particularly for in vitro transcribed mRNA, is the innate immune response. The introduction of foreign RNA can activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and PKR. This activation triggers downstream signaling cascades that lead to the production of interferons and other pro-inflammatory cytokines, which in turn can upregulate ribonucleases that degrade mRNA.[5] Modifications like m1Ψ are effective at increasing mRNA half-life in part because they help the mRNA evade this immune surveillance.

G cluster_0 mRNA Recognition & Signaling cluster_1 Cellular Response cluster_2 Effect of Modification IVT_mRNA In Vitro Transcribed mRNA PRRs Pattern Recognition Receptors (TLRs, RLRs, PKR) IVT_mRNA->PRRs Signaling Downstream Signaling Cascades PRRs->Signaling Interferons Interferon Production Signaling->Interferons RNases Upregulation of Ribonucleases Interferons->RNases Degradation mRNA Degradation RNases->Degradation Modified_mRNA m1Ψ-Modified mRNA Evasion Evasion of PRR Recognition Modified_mRNA->Evasion Evasion->PRRs Stability Increased mRNA Half-Life Evasion->Stability

Innate Immune Response to IVT mRNA

Conclusion

The choice of nucleoside modification is a critical determinant of mRNA stability and, consequently, the therapeutic efficacy of mRNA-based drugs. While m1Ψ is a well-established modification known to significantly enhance mRNA half-life, the available data on N1-Et-Ψ is currently limited to qualitative assessments of translational activity. Further quantitative studies are necessary to directly compare the impact of N1-Et-Ψ on mRNA half-life relative to m1Ψ. The experimental protocols and an understanding of the underlying cellular pathways detailed in this guide provide a framework for researchers to conduct such evaluations and advance the development of next-generation mRNA therapeutics.

References

Evaluating Off-Target Effects of N1-Ethylpseudouridine Modification in mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of nucleoside modifications in enhancing mRNA stability and translation while mitigating innate immune responses. N1-methylpseudouridine (m1Ψ) has become a cornerstone of this technology, notably for its role in the highly effective COVID-19 mRNA vaccines. As the field advances, novel modifications such as N1-Ethylpseudouridine (N1-Et-Ψ) are being explored for their potential advantages. This guide provides an objective comparison of the off-target effects of N1-Et-Ψ with other common mRNA modifications, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for future therapeutic development.

Executive Summary

This guide evaluates the off-target effects of this compound (N1-Et-Ψ) in synthetic mRNA, comparing its performance primarily against the industry standard, N1-methylpseudouridine (m1Ψ), as well as pseudouridine (B1679824) (Ψ) and unmodified uridine (B1682114) (U). The key off-target effects considered are innate immune activation, cytotoxicity, and translational fidelity.

Current data suggests that N1-Et-Ψ, like other N1-substituted pseudouridine derivatives, demonstrates reduced cytotoxicity and elicits a lower innate immune response compared to unmodified mRNA. In terms of protein expression, a critical factor for therapeutic efficacy, N1-Et-Ψ has been shown to drive high levels of protein production, comparable to m1Ψ in some contexts. However, a comprehensive, head-to-head comparison of the translational fidelity of N1-Et-Ψ with m1Ψ through proteomic analysis remains an area for further investigation. While m1Ψ has been associated with a low level of ribosomal frameshifting, leading to off-target protein production, it is currently unknown if N1-Et-Ψ presents a similar challenge.

This guide synthesizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of relevant biological pathways and experimental workflows to provide a thorough comparative analysis.

Data Presentation: Quantitative Comparison of mRNA Modifications

The following tables summarize the key performance metrics of N1-Et-Ψ in comparison to m1Ψ, Ψ, and unmodified Uridine-containing mRNA.

Table 1: Protein Expression in THP-1 Cells

mRNA ModificationRelative Light Units (x10^7)
Wild-Type (Uridine)~0.5
Pseudouridine (Ψ)~2.0
N1-methylpseudouridine (m1Ψ)~4.5
This compound (N1-Et-Ψ) ~4.0

Data is approximated from graphical representations in cited literature and represents the relative expression of a reporter protein (e.g., Firefly Luciferase) in the THP-1 human monocytic cell line, a model for innate immune activation.

Table 2: Cytotoxicity in THP-1 Cells (MTT Assay)

mRNA ModificationAbsorbance (560 nm, A.U) - Lower absorbance indicates higher toxicity
Wild-Type (Uridine)~0.25
Pseudouridine (Ψ)~0.40
N1-methylpseudouridine (m1Ψ)~0.75
This compound (N1-Et-Ψ) ~0.70

Data is approximated from graphical representations in cited literature. The MTT assay measures cellular metabolic activity, which is an indicator of cell viability. Higher absorbance values correlate with lower cytotoxicity.

Experimental Protocols

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA incorporating this compound-5'-Triphosphate.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter followed by the gene of interest and a poly(A) tail.

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions

  • This compound-5'-Triphosphate (N1-Et-Ψ-TP)

  • Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)

  • RNase Inhibitor

  • DNase I

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (with N1-Et-Ψ-TP completely replacing UTP), linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.

  • Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the mRNA using a spectrophotometer and gel electrophoresis.

Assessment of Innate Immune Activation in THP-1 Cells

This protocol describes the use of the THP-1 human monocytic cell line to evaluate the innate immune response to modified mRNA.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Transfection reagent suitable for mRNA delivery to suspension cells

  • Modified mRNA (N1-Et-Ψ, m1Ψ, Ψ, and U-containing)

  • ELISA kits for quantifying cytokines (e.g., TNF-α, IL-6, IFN-β)

  • Cell lysis buffer

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Culture THP-1 monocytes in RPMI-1640 medium.

  • Differentiate the THP-1 cells into macrophage-like cells by treating with PMA for 48-72 hours.

  • Transfect the differentiated THP-1 cells with the different modified mRNAs using a suitable transfection reagent.

  • Cytokine Profiling: After 24 hours of incubation, collect the cell culture supernatant. Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) using ELISA kits according to the manufacturer's protocols.

  • Cytotoxicity Assessment: After 24-48 hours of incubation, perform an MTT assay on the cells to determine the relative cytotoxicity of each mRNA modification. This involves incubating the cells with MTT reagent and then measuring the absorbance of the resulting formazan (B1609692) product.

Proteomic Analysis of Off-Target Translation Products

This protocol outlines a tandem affinity purification followed by mass spectrometry (TAP-MS) approach to identify off-target proteins resulting from translational inaccuracies.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for a reporter protein with a tandem affinity tag (e.g., SFB-tag: S-protein, 2xFLAG, and Streptavidin-Binding Peptide)

  • Modified mRNAs (N1-Et-Ψ and m1Ψ) encoding the tagged reporter protein

  • Cell lysis buffer

  • Affinity resins (e.g., streptavidin and anti-FLAG beads)

  • Elution buffers

  • Trypsin for protein digestion

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Transfect HEK293T cells with the modified mRNAs encoding the TAP-tagged reporter protein.

  • After 24-48 hours, lyse the cells and collect the protein extract.

  • Perform the first step of affinity purification by incubating the lysate with the first affinity resin (e.g., streptavidin beads).

  • Wash the beads to remove non-specifically bound proteins and elute the protein complexes.

  • Perform the second step of affinity purification using the second affinity resin (e.g., anti-FLAG beads).

  • Elute the purified protein complexes.

  • Digest the purified proteins into peptides using trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use bioinformatics tools to identify the proteins and any unexpected off-target translation products by searching the mass spectrometry data against a protein database.

Mandatory Visualization

Innate_Immune_Sensing_of_mRNA cluster_cytoplasm Cytoplasm cluster_endosome Endosome mRNA mRNA RIG_I RIG-I mRNA->RIG_I Unmodified Uridine (dsRNA contaminants) TLR7_8 TLR7/8 mRNA->TLR7_8 ssRNA MAVS MAVS RIG_I->MAVS activates TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi activates IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 phosphorylates Type_I_IFN Type I IFN (IFN-α/β) IRF3_7->Type_I_IFN induces transcription MyD88 MyD88 TLR7_8->MyD88 recruits IRF7_NFkB IRF7/NF-κB MyD88->IRF7_NFkB activates IRF7_NFkB->Type_I_IFN induces transcription Inflammatory_Cytokines Inflammatory Cytokines IRF7_NFkB->Inflammatory_Cytokines induces transcription

Caption: Innate immune sensing of synthetic mRNA.

Experimental_Workflow_Off_Target_Analysis cluster_assays Off-Target Effect Assays Start Start: Modified mRNA Synthesis IVT In Vitro Transcription (with N1-Et-Ψ, m1Ψ, Ψ, U) Start->IVT Transfection Transfection into THP-1 & HEK293T cells IVT->Transfection Immune_Response Innate Immune Response (THP-1 cells) Transfection->Immune_Response Translational_Fidelity Translational Fidelity (HEK293T cells) Transfection->Translational_Fidelity Cytokine_ELISA Cytokine ELISA Immune_Response->Cytokine_ELISA Cytotoxicity_MTT Cytotoxicity (MTT) Immune_Response->Cytotoxicity_MTT TAP_MS TAP-Mass Spectrometry Translational_Fidelity->TAP_MS

Caption: Workflow for evaluating mRNA off-target effects.

Safety Operating Guide

Proper Disposal of N1-Ethylpseudouridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of N1-Ethylpseudouridine, a modified nucleoside vital in mRNA-based research and therapeutics. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Hazard and Safety Summary
ParameterInformation (based on N1-Methylpseudouridine)Source
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Incompatible Materials Strong oxidizing agents.[1]
Storage Store at -20°C or below in a dry, well-ventilated area.[1][3][1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container : Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical waste and have a secure, tight-fitting lid.[4][5]

  • Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

  • Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, keep it separate from strong oxidizing agents.[1][4]

Step 2: Handling Different Waste Forms
  • Solid Waste (Unused Reagent, Contaminated Labware):

    • Place any unused or expired solid this compound directly into the designated hazardous waste container.

    • Dispose of chemically contaminated labware, such as pipette tips and microfuge tubes, in a puncture-resistant container specifically for chemically contaminated sharps.[6]

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous solutions containing this compound in a designated, sealed hazardous waste container.[4]

    • The first rinse of any container that held this compound must be collected as hazardous waste.[4]

    • Do not dispose of this compound solutions down the drain. [4][7]

  • Spill Cleanup Material:

    • In case of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1]

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[1]

Step 3: Storage and Disposal
  • Temporary Storage : Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[5]

  • Secondary Containment : Use secondary containment, such as a plastic tub, for all liquid hazardous waste containers to prevent the spread of potential leaks.[4]

  • Arrange for Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Identification cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused reagent, contaminated tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid spill_waste Spill Material (e.g., absorbent) waste_type->spill_waste Spill collect_solid Place in Labeled, Puncture-Resistant Solid Waste Container solid_waste->collect_solid collect_liquid Pour into Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_spill Scoop into Labeled, Sealed Waste Container spill_waste->collect_spill store_waste Store in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal

References

Safeguarding Your Research: A Guide to Handling N1-Ethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N1-Ethylpseudouridine, a modified nucleoside vital to RNA therapeutics and research. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of the closely related compound, N1-Methylpseudouridine, and general best practices for handling modified nucleosides and RNA. The primary hazards associated with analogous compounds include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1].

Essential Personal Protective Equipment (PPE)

To mitigate risks of exposure and contamination, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Nitrile GlovesPowder-free. Consider double-gloving.Prevents skin contact and protects the compound from RNase contamination, which can degrade RNA[2][3]. Nitrile offers good resistance to a range of chemicals[4].
Eye Protection Safety GogglesWith side-shields, conforming to ANSI Z87.1 or equivalent standards.Protects against splashes and airborne particles from entering the eyes[1].
Body Protection Laboratory CoatStandard, properly fitting lab coat.Provides a barrier against spills and contamination of personal clothing[5].
Respiratory Protection Fume Hood or RespiratorUse a certified chemical fume hood. If unavailable, a NIOSH-approved respirator is necessary.Minimizes inhalation of any dust or aerosols, which may cause respiratory tract irritation[1][6][7].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and the success of your research. The following workflow outlines the key steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase a Don all required PPE (Gloves, Goggles, Lab Coat) b Prepare a decontaminated workspace, preferably in a chemical fume hood a->b c Assemble all necessary RNase-free equipment and reagents b->c d Carefully weigh or measure This compound c->d Proceed to Handling e Perform experimental procedures (e.g., dissolution, reaction) d->e f Decontaminate all work surfaces and equipment e->f Procedure Complete g Segregate and label all waste (solid and liquid) f->g h Properly doff and dispose of single-use PPE g->h i Thoroughly wash hands h->i

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe and Compliant Exit

Proper disposal of this compound and any contaminated materials is a critical final step to protect personnel and the environment.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Containerization: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste management company. Always adhere to your institution's and local environmental regulations[6][7]. Do not dispose of this material down the drain or in regular trash[6][7].

By integrating these safety protocols into your standard operating procedures, you can build a culture of safety and ensure the integrity of your groundbreaking research in RNA therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.